molecular formula C11H12F3N3O2 B1303611 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 58315-38-1

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B1303611
CAS No.: 58315-38-1
M. Wt: 275.23 g/mol
InChI Key: YOBUPGXTLFRIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (CAS 58315-38-1) is a chemical compound of significant interest in pharmacological and medicinal chemistry research. This phenylpiperazine derivative serves as a key precursor and building block in the radiosynthesis of fluorine-18 labeled radiopharmaceuticals, which are used in Positron Emission Tomography (PET) imaging studies . The compound's structure, featuring a nitro group and a trifluoromethyl group on the phenyl ring, is strategically designed for nucleophilic aromatic substitution, facilitating the introduction of radionuclides . Piperazine-based compounds are widely utilized in drug discovery due to their ability to optimize pharmacokinetic properties and interact with biological targets . While this specific nitro-trifluoromethyl analogue is primarily a synthetic intermediate, closely related trifluoromethylphenylpiperazine (TFMPP) compounds are known to be non-selective agonists at various serotonin receptors (e.g., 5-HT 1 and 5-HT 2 families), impacting serotonin release and reuptake . This makes the chemical class a valuable tool for neuroscientists studying the serotoninergic system and for the development of central nervous system (CNS) active compounds . Researchers can leverage this high-quality compound for investigating synthetic methodologies, developing novel PET tracers, and exploring structure-activity relationships. The product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBUPGXTLFRIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377937
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58315-38-1
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58315-38-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, a key chemical intermediate in synthetic and medicinal chemistry. The phenylpiperazine scaffold is central to numerous pharmacologically active compounds, and this particular derivative offers unique functionalities for further elaboration. This document details its core physicochemical properties, spectroscopic profile, logical synthetic routes, and key reactivity. Furthermore, it explores its potential applications in drug discovery and research, alongside essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile building block.

Introduction: The Phenylpiperazine Scaffold in Modern Chemistry

Phenylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs targeting the central nervous system (CNS). The piperazine ring acts as a versatile linker, while the substituted phenyl ring dictates target specificity and pharmacological activity. Compounds such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known for their serotonergic activity and have been investigated both as research tools and, illicitly, as recreational substances.[1][2]

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a strategically functionalized analogue. The presence of an electron-withdrawing nitro group (ortho to the piperazine) and a trifluoromethyl group (para to the piperazine) significantly influences the electronic properties of the aromatic ring. More importantly, these functional groups serve as chemical handles for subsequent synthetic transformations. The nitro group can be readily reduced to an amine, providing a vector for amide bond formation, sulfonylation, or diazotization. The secondary amine of the piperazine ring is a nucleophilic center for alkylation or acylation. This inherent chemical potential makes it a valuable intermediate for building complex molecular architectures and generating libraries of compounds for drug discovery programs.

Core Physicochemical Properties

The fundamental properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine determine its behavior in experimental settings, from reaction conditions to purification and formulation. These properties are summarized below.

PropertyValueSource
IUPAC Name 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazinePubChem
Synonyms 3-Nitro-4-(1-piperazinyl)benzotrifluorideChemicalBook[3]
CAS Number 58315-38-1ChemicalBook[3]
Molecular Formula C₁₁H₁₂F₃N₃O₂PubChem[4], ChemicalBook[3]
Molecular Weight 275.23 g/mol PubChem[4], ChemicalBook[3]
Appearance Orange powderChemicalBook[3]
Melting Point 65 °CChemicalBook[3]
Boiling Point 370.0 ± 42.0 °C (Predicted)ChemicalBook[3]
Density 1.355 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa 8.58 ± 0.10 (Predicted)ChemicalBook[3]

Spectroscopic Profile: Structural Elucidation

The structural identity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is confirmed through standard spectroscopic techniques. Based on analyses of structurally related compounds, the following spectral characteristics are expected.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will feature distinct regions. The aromatic region will show complex multiplets for the three protons on the phenyl ring, with coupling patterns influenced by their positions relative to the nitro and trifluoromethyl groups. The piperazine ring protons will typically appear as two broad multiplets in the aliphatic region, corresponding to the four protons adjacent to the nitrogen attached to the aryl ring and the four protons adjacent to the N-H group. The N-H proton itself will likely appear as a broad singlet that can exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. Signals for the two chemically non-equivalent sets of carbons in the piperazine ring will be present in the aliphatic region (typically around 45-55 ppm).

  • ¹⁹F NMR: A single, strong singlet is expected for the -CF₃ group.

Infrared (IR) Spectroscopy

The FTIR spectrum provides confirmation of key functional groups. Characteristic absorption bands include:

  • ~3300 cm⁻¹: N-H stretching from the secondary amine of the piperazine ring.

  • ~2850-3000 cm⁻¹: C-H stretching from the aliphatic CH₂ groups of the piperazine ring.

  • ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong asymmetric and symmetric N-O stretching vibrations, respectively, which are characteristic of the nitro group.

  • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1100-1300 cm⁻¹: Strong C-F stretching vibrations from the trifluoromethyl group.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion (M⁺) peak at m/z 275. The fragmentation pattern would likely involve cleavage of the piperazine ring and loss of the nitro group (NO₂).

Synthesis and Reactivity

Synthetic Pathway

The most common and logical method for synthesizing 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly efficient due to the activation of the aromatic ring by the two strong electron-withdrawing groups (NO₂ and CF₃).

Protocol: SₙAr Synthesis

  • Reactant Preparation: To a solution of piperazine (typically 2-5 equivalents to minimize double arylation) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃) or triethylamine (TEA).

  • Aryl Halide Addition: Slowly add a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1 equivalent) to the piperazine mixture. The fluoro leaving group is ideal for SₙAr reactions. 1-chloro-2-nitro-4-(trifluoromethyl)benzene can also be used, though it may require more forcing conditions.

  • Reaction: Heat the mixture, typically between 80-120 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G reagents Piperazine (excess) Base (e.g., K₂CO₃) Solvent (e.g., DMSO) reaction Heat (80-120 °C) reagents->reaction aryl_halide 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene aryl_halide->reaction product 1-[2-Nitro-4-(trifluoromethyl) -phenyl]piperazine reaction->product

Caption: SₙAr synthesis workflow.

Key Reactivity

The molecule possesses two primary sites for further chemical modification, making it a versatile intermediate.

  • N-Functionalization of Piperazine: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, reductive amination, and sulfonylation to introduce a wide variety of substituents (R' group).

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary aniline (-NH₂) using standard conditions like catalytic hydrogenation (H₂/Pd-C), or chemical reagents like tin(II) chloride (SnCl₂) or iron in acetic acid (Fe/AcOH). This aniline is a key precursor for building more complex structures.

G cluster_0 Piperazine N-H Reactivity cluster_1 Nitro Group Reactivity start 1-[2-Nitro-4-(trifluoromethyl) -phenyl]piperazine n_alkylation N-Alkylation / Acylation (R'-X, Base) start->n_alkylation 1 nitro_reduction Nitro Reduction (e.g., H₂, Pd/C) start->nitro_reduction 2 product_n N-Substituted Product n_alkylation->product_n product_amine 2-Amino-4-(trifluoromethyl) -phenyl Analogue nitro_reduction->product_amine

Caption: Key reactivity pathways.

Applications in Research and Drug Development

While 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is primarily a synthetic intermediate, its value lies in the compounds it can generate.

  • CNS Drug Discovery: As a precursor to substituted phenylpiperazines, it is used to synthesize novel ligands for serotonin (5-HT), dopamine (D), and adrenergic receptors. The subsequent aniline derivative is a building block for compounds like vortioxetine, an antidepressant, which features a complex substituted phenylpiperazine core.[8]

  • Library Synthesis: Its dual reactivity allows for the rapid generation of compound libraries. By varying the substituent on the piperazine nitrogen and subsequently modifying the aniline derived from the nitro group, chemists can explore a large chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Chemical Probe Development: The scaffold can be used to develop chemical probes to investigate the biology of CNS targets.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. The compound is classified as an irritant.

  • Hazard Codes: Xi (Irritant).[3]

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9][10] Some related nitro-aromatic compounds can be toxic if swallowed or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10][11]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid generating dust. Prevent contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Store locked up.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable building block. The strategic placement of its functional groups—the nucleophilic piperazine nitrogen and the reducible nitro group—provides chemists with a powerful platform for creating novel molecules with potential therapeutic applications, particularly in the challenging field of neuroscience. Adherence to established safety protocols is essential to ensure its responsible and effective use in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, a key intermediate in the development of various pharmacologically active compounds. The primary synthesis pathway involves a nucleophilic aromatic substitution (SNAr) reaction. This document details the experimental protocol for this synthesis, presents relevant quantitative data, and visualizes the reaction pathway.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most common and efficient method for the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is the nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2-nitro-4-(trifluoromethyl)benzene and piperazine. In this reaction, the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring activate the aryl chloride towards nucleophilic attack by the secondary amine of the piperazine ring.

The general reaction scheme is as follows:

G cluster_reaction Nucleophilic Aromatic Substitution start Starting Materials 1_chloro_2_nitro_4_trifluoromethylbenzene 1-Chloro-2-nitro-4- (trifluoromethyl)benzene start->1_chloro_2_nitro_4_trifluoromethylbenzene Aryl Halide piperazine Piperazine start->piperazine Nucleophile reagents Reagents & Conditions conditions Solvent (e.g., THF, DMF) Base (e.g., K2CO3) Temperature (e.g., Room Temp.) reagents->conditions Reaction Environment product Product final_product 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine product->final_product reaction_step Reaction reaction_step->final_product

Caption: Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine via SNAr.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Piperazine

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in THF or DMF.

  • Addition of Reagents: To the solution, add piperazine (typically in excess, e.g., 2.0 eq) and potassium carbonate (2.0 eq) as a base.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.[1]

    • To the residue, add a saturated aqueous solution of sodium bicarbonate to quench any remaining acid and neutralize the reaction mixture.[1]

    • Extract the product with dichloromethane (2 x 30 mL).[1]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol (e.g., 30:1 with 0.5% ammonia solution) to afford the pure 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

ParameterValueReference
Starting Material 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
Molecular FormulaC₇H₃ClF₃NO₂
Molecular Weight225.55 g/mol
Nucleophile Piperazine
Molecular FormulaC₄H₁₀N₂
Molecular Weight86.14 g/mol
Product 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine
Molecular FormulaC₁₁H₁₂F₃N₃O₂
Molecular Weight275.23 g/mol
Reaction Conditions
SolventTHF or DMF[1]
BaseK₂CO₃[1]
TemperatureRoom Temperature[1]
Reaction Time4 - 12 hours[1]
Yield 60% - 75%[1]

Characterization Data

For a structural analogue, 1-nitro-2-(trifluoromethyl)benzene , the following NMR data has been reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.88-7.82 (m, 2H), 7.77-7.73 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 273.0 Hz).

For 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, one would expect to see characteristic signals for the piperazine protons, typically appearing as multiplets in the range of 3.0-4.0 ppm, in addition to the aromatic proton signals.

Logical Workflow of the Synthesis

The synthesis process can be visualized as a straightforward workflow from starting materials to the final purified product.

G cluster_start 1. Starting Materials cluster_reaction 2. SNAr Reaction cluster_workup 3. Work-up cluster_purification 4. Purification cluster_product 5. Final Product A 1-Chloro-2-nitro-4- (trifluoromethyl)benzene C Dissolve in THF/DMF Add K2CO3 Stir at Room Temperature A->C B Piperazine B->C D Solvent Removal C->D Reaction Completion (TLC) E Aqueous NaHCO3 Quench D->E F Dichloromethane Extraction E->F G Drying and Concentration F->G H Silica Gel Column Chromatography G->H Crude Product I 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine H->I Purified Product

Caption: Experimental workflow for the synthesis of the target compound.

This guide provides a solid foundation for the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. Researchers should always adhere to standard laboratory safety practices when performing these procedures. Further optimization of reaction conditions may be possible to improve yields and purity.

References

Unraveling the Mechanism of Action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals focusing on novel psychoactive compounds and serotonergic modulators will find a notable gap in the scientific literature regarding the specific mechanism of action for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. While related phenylpiperazine analogs have been studied, detailed pharmacological data, including binding affinities, functional activities, and signaling pathways for this particular compound, are not extensively documented in publicly accessible scientific databases.

The structurally related compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), is a well-characterized non-selective serotonin receptor agonist and serotonin-releasing agent.[1][2][3] It exhibits affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors, and also interacts with the serotonin transporter (SERT).[1] However, the positional differences of the nitro and trifluoromethyl groups on the phenyl ring in 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine are expected to significantly alter its electronic and steric properties, thereby leading to a distinct pharmacological profile compared to TFMPP.

Putative Pharmacological Profile

Based on the general structure-activity relationships of phenylpiperazines, it can be hypothesized that 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine may also interact with serotonergic and potentially other monoaminergic targets. The electron-withdrawing nature of both the nitro and trifluoromethyl groups could influence its affinity and efficacy at various receptors and transporters.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield quantitative data on the binding affinity (Ki), potency (EC50/IC50), or efficacy of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine at any specific biological target.

Experimental Protocols

Detailed experimental methodologies for the pharmacological characterization of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine are not available due to the absence of published studies on its mechanism of action. However, standard protocols for evaluating similar compounds would typically include:

  • Radioligand Binding Assays: To determine the affinity of the compound for a panel of receptors and transporters (e.g., serotonin, dopamine, norepinephrine receptor subtypes, and transporters). These assays involve incubating the compound with cell membranes expressing the target of interest and a radiolabeled ligand.

  • Functional Assays: To determine the functional activity of the compound as an agonist, antagonist, or inverse agonist at specific receptors. This can be measured through various second messenger assays, such as cyclic AMP (cAMP) accumulation assays for Gs or Gi-coupled receptors, or calcium flux assays for Gq-coupled receptors.[4] For assessing transporter activity, neurotransmitter release or uptake assays would be employed.[1]

  • In Vivo Behavioral Assays: To characterize the physiological and behavioral effects of the compound in animal models. This could include assays for locomotor activity, anxiety, depression, and sensory perception.[5][6]

Signaling Pathways and Experimental Workflows

Due to the lack of experimental data, diagrams for signaling pathways and experimental workflows for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine cannot be constructed at this time. A hypothetical experimental workflow for its initial characterization is presented below.

G A Compound Synthesis and Purification B Primary Binding Assay Panel (Serotonin, Dopamine, Norepinephrine Receptors & Transporters) A->B C Functional Assays for High-Affinity Targets (e.g., cAMP, Ca2+ flux, Neurotransmitter Release) B->C Hits Identified D Determine Agonist, Antagonist, or Inverse Agonist Profile C->D E Animal Behavioral Models (e.g., Locomotor Activity, Head-Twitch Response) D->E F Pharmacokinetic Studies (ADME) E->F

References

Biological Activity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine: A Technical Overview Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature and databases currently lack specific information regarding the biological activity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. This technical guide, therefore, provides an in-depth analysis of its closest structural isomers, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) and 1-[4-(trifluoromethyl)phenyl]piperazine (pTFMPP), to offer potential insights into its pharmacological profile. The following data should not be directly extrapolated to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, as the addition of a nitro group at the 2-position of the phenyl ring can significantly alter its chemical and biological properties.

This document is intended for researchers, scientists, and drug development professionals interested in the potential pharmacological space of novel piperazine derivatives.

Introduction to Trifluoromethylphenylpiperazine Derivatives

The piperazine scaffold is a versatile structure found in numerous therapeutic agents, exhibiting a wide range of biological activities including antipsychotic, antihistamine, anticancer, and anti-inflammatory effects.[1][2] Modifications to the substitution patterns on the piperazine nucleus can lead to significant differences in the medicinal properties of the resulting compounds.[2]

The trifluoromethylphenylpiperazine (TFMPP) isomers are synthetic compounds that have been investigated primarily for their effects on the central nervous system.[3] They are known to interact with the serotonergic system, acting as serotonin receptor agonists and releasing agents.[3][4][5] Due to these properties, TFMPP, in particular, has been encountered as a recreational drug, often in combination with benzylpiperazine (BZP), to mimic the effects of MDMA ("Ecstasy").[3][4]

Quantitative Biological Data of TFMPP Isomers

The following tables summarize the available quantitative data for the interaction of TFMPP and its metabolite with various serotonergic targets.

Table 1: Receptor Binding Affinities (Ki) and Functional Activities (IC50/EC50) of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)

TargetParameterValue (nM)SpeciesComments
5-HT1A ReceptorKi288–1,950-Full Agonist
5-HT1B ReceptorKi30–132-Full Agonist
5-HT1D ReceptorKi282-Full Agonist
5-HT2A ReceptorKi160–269-Weak partial agonist or antagonist
5-HT2C ReceptorKi62-Full Agonist
5-HT3 ReceptorIC502,373-Insignificant affinity
Serotonin Transporter (SERT)EC50121-Evokes serotonin release

Data sourced from multiple studies.[3]

Pharmacological Profile

Mechanism of Action

TFMPP and its isomers primarily exert their effects through interaction with the serotonergic system.[1][5] Their mechanism of action involves:

  • Direct Receptor Agonism: TFMPP shows significant agonist activity at several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C.[1][3] Its action at the 5-HT2A receptor is more complex, appearing to be a weak partial agonist or an antagonist.[3] The stimulation of 5-HT1B receptors is thought to be a key mediator of its psychotropic effects.[6]

  • Serotonin Release: Both pTFMPP and TFMPP act as serotonin releasing agents by targeting the serotonin transporter (SERT).[3][7] This leads to an increase in extracellular serotonin levels.

  • Monoamine Interactions: While the primary effects are on the serotonin system, TFMPP has been noted to have no significant effects on dopamine or norepinephrine reuptake or efflux.[3] However, when combined with other substances like BZP, it can indirectly lead to increased dopamine levels.[8]

Physiological and Behavioral Effects

The interaction of TFMPP with the serotonergic system leads to a range of physiological and behavioral effects, including:

  • Psychotropic Effects: In humans, TFMPP can induce dysphoria, anxiety, and mild psychedelic or hallucinogenic effects.[4]

  • Behavioral Changes in Animal Models: In rodents, TFMPP has been shown to reduce aggression and locomotor activity.[3][6] It can also induce a head-twitch response, which is a behavioral proxy for hallucinogenic potential in humans.[3]

  • Other Physiological Effects: TFMPP can cause hypothermia, hypotension, and bradycardia.[1] Adverse effects reported in humans include insomnia, nausea, vomiting, and headaches.[4]

Experimental Protocols

The biological activity of trifluoromethylphenylpiperazine derivatives has been characterized using a variety of in vitro and in vivo experimental methods.

In Vitro Assays
  • Receptor Binding Assays: To determine the affinity of the compounds for various receptors (e.g., Ki values), competitive radioligand binding assays are typically used. This involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is then measured to calculate the displacement and thereby the affinity of the test compound.

  • Functional Assays: To determine the functional activity of the compounds (e.g., agonist or antagonist activity), various cell-based assays are employed. For G-protein coupled receptors like the serotonin receptors, assays that measure the downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, are common.

  • Neurotransmitter Release Assays: To measure the ability of the compounds to induce neurotransmitter release, synaptosomes (isolated nerve terminals) are often used. Synaptosomes are incubated with the test compound, and the amount of neurotransmitter released into the supernatant is quantified using techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

In Vivo Assays
  • Behavioral Models in Rodents:

    • Head-Twitch Response: This is a behavioral model in mice and rats used to screen for 5-HT2A receptor agonist activity, which is often correlated with hallucinogenic potential in humans. Animals are administered the test compound, and the frequency of rapid, side-to-side head movements is counted.[3]

    • Drug Discrimination Studies: In this paradigm, animals are trained to recognize the subjective effects of a specific drug. They learn to press one of two levers to receive a reward, depending on whether they were administered the drug or a saline vehicle. This method can be used to determine if a novel compound produces similar subjective effects to a known drug.[9]

    • Locomotor Activity: The effect of a compound on spontaneous movement is often assessed by placing the animal in an open field arena equipped with infrared beams to track its movement. A reduction in locomotor activity is a known effect of TFMPP.[3]

  • Electroencephalography (EEG): In human studies, EEG has been used to measure the neurophysiological effects of TFMPP, such as its impact on the speed of communication between the two brain hemispheres.[10]

Signaling Pathways and Experimental Workflows

Serotonergic Signaling Pathway

The following diagram illustrates the primary mechanism of action of TFMPP at the synaptic level, highlighting its interaction with serotonin receptors and the serotonin transporter.

Serotonergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_vesicle Serotonin (5-HT) Vesicle tryptophan->serotonin_vesicle Synthesis synapse 5-HT serotonin_vesicle->synapse serotonin_vesicle->synapse Release sert SERT sert->serotonin_vesicle Reuptake ht1b 5-HT1B Receptor synapse->ht1b Binds ht2c 5-HT2C Receptor synapse->ht2c Binds downstream Downstream Signaling ht1b->downstream ht2c->downstream tfmpp TFMPP tfmpp->sert Blocks tfmpp->ht1b Agonist tfmpp->ht2c Agonist

Caption: TFMPP's mechanism in the serotonergic synapse.

Experimental Workflow for In Vitro Analysis

The diagram below outlines a typical workflow for the in vitro characterization of a novel piperazine derivative.

In Vitro Workflow start Compound Synthesis and Purification binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) (Determine Agonist/Antagonist) start->functional_assay release_assay Neurotransmitter Release Assay (e.g., HPLC) (Determine EC50 for release) start->release_assay data_analysis Data Analysis and SAR Studies binding_assay->data_analysis functional_assay->data_analysis release_assay->data_analysis conclusion Pharmacological Profile Established data_analysis->conclusion

Caption: A typical workflow for in vitro compound analysis.

Broader Context and Future Directions

While the focus of this guide has been on the serotonergic activity of TFMPP isomers, it is important to note that the piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[2] For example, various substituted piperazines have been developed as antimycobacterial, antiviral, and anticancer agents.[11][12]

The biological activity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine remains to be elucidated. The presence of a nitro group at the 2-position of the phenyl ring, in addition to the trifluoromethyl group at the 4-position, will significantly influence the electronic properties and steric hindrance of the molecule compared to the TFMPP isomers. These changes could dramatically alter its binding affinity and functional activity at various biological targets.

Future research on 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine should involve a comprehensive screening against a panel of receptors and transporters to determine its primary biological targets. Subsequent in vitro and in vivo studies, following the experimental protocols outlined in this guide, would be necessary to fully characterize its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine derivatives and their analogs, a class of compounds with significant potential in medicinal chemistry. This document details the synthesis, biological activities, and experimental evaluation of these molecules, supported by quantitative data and visual representations of key workflows and pathways.

Core Structure and Rationale

The 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine scaffold is a key pharmacophore. The piperazine ring is a common feature in many biologically active compounds, offering a versatile backbone for structural modification.[1] The inclusion of a trifluoromethyl (CF3) group is a strategic choice in medicinal chemistry, as it can enhance metabolic stability and binding affinity. Furthermore, the nitro group, an electron-withdrawing moiety, significantly influences the electronic properties of the phenyl ring, which can modulate the compound's interaction with biological targets.

Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine Derivatives

The synthesis of these derivatives can be achieved through several established chemical reactions. A representative synthetic pathway is outlined below.

General Synthetic Protocol

A common method for synthesizing the core structure involves the reaction of a precursor molecule with piperazine. For instance, a related compound, 1-Methyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]-piperazine, is prepared in a two-step process.[2] The first step involves the bromination of 1-methyl-4-nitro-2-(trifluoromethyl)benzene using N-Bromosuccinimide (NBS) and Benzoyl Peroxide (BPO) as a radical initiator.[2] The resulting crude product is then reacted with 1-methylpiperazine in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as tetrahydrofuran (THF) to yield the final product.[2]

A similar approach can be adapted for the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine derivatives. The general workflow for such a synthesis is depicted below.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., Substituted Phenyl Halide, Piperazine) reaction Nucleophilic Aromatic Substitution or Reductive Amination start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine derivative) purification->product

A generalized workflow for the synthesis of piperazine derivatives.
Detailed Experimental Protocol: Synthesis of a 1-Methyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]-piperazine Analog[2]

Step 1: Bromination

  • In a 100 mL two-necked round-bottom flask, combine 1-methyl-4-nitro-2-(trifluoromethyl)benzene (9.76 mmol), N-Bromosuccinimide (NBS) (10.73 mmol), and Benzoyl Peroxide (BPO) (1.95 mmol).

  • Seal the flask, evacuate, and backfill with nitrogen gas.

  • Inject carbon tetrachloride (CCl4) as the solvent (2 x 20 mL).

  • Heat the reaction mixture to 85°C and stir for 5 hours.

  • After completion, quench the reaction by adding 20 mL of a saturated sodium bicarbonate (NaHCO3) solution.

  • Extract the product with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product. This crude product is used in the next step without further purification.

Step 2: Nucleophilic Substitution

  • In a 50 mL round-bottom flask, add the crude product from Step 1 (7.04 mmol), 1-methylpiperazine, and potassium carbonate (K2CO3) (14.08 mmol) in 30 mL of tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Add 20 mL of a saturated NaHCO3 solution to the residue.

  • Extract the product with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product.

Biological Activities and In Vitro Evaluation

Derivatives of the 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine scaffold are being investigated for a range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Piperazine derivatives have shown promise as antimicrobial agents.[3][4][5] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Representative Antimicrobial Activity of Piperazine Analogs

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 1M. tuberculosisComparable to standard drugs[6]
Compound 2M. tuberculosis0.1[6]
Compound 3M. tuberculosisComparable to standard drugs[6]
Compound 4M. tuberculosisComparable to standard drugs[6]
11aVarious Bacteria0.24 - 1[7]
12aVarious Bacteria0.24 - 1[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)[3]

  • Compound Preparation: Dissolve the piperazine derivatives in Dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL). Further dilute in Mueller-Hinton Broth (MHB) to the desired starting concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB. The typical volume in each well is 100 µL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a Mueller-Hinton Agar (MHA) plate, select 3-5 well-isolated colonies of the test microorganism. Transfer the colonies to a tube containing sterile saline.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_mic MIC Assay Workflow prep Prepare Compound Stock and Serial Dilutions plate Inoculate 96-well Plate prep->plate inoculum Prepare Standardized Bacterial Inoculum inoculum->plate incubate Incubate at 37°C for 18-24h plate->incubate read Read and Record MIC incubate->read

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity

Arylpiperazines are also being explored for their potential as anticancer agents.[8] Their cytotoxic effects on cancer cell lines are commonly assessed using the MTT assay to determine the IC50 value.

Table 2: Representative Anticancer Activity of Piperazine Analogs

Compound IDCell LineIC50 (µM)Reference
16bHCT-116, Hun7, SW62020-40[9]
16dHCT-116, Hun7, SW62020-40[9]
16iHCT-116, Hun7, SW62020-40[9]
16pHCT-116, Hun7, SW62020-40[9]
16qHCT-116, Hun7, SW62020-40[9]

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 1-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Structure-Activity Relationships

The biological activity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine derivatives is intrinsically linked to their chemical structure. While the specific molecular targets for this class of compounds are still under investigation, related arylpiperazine derivatives are known to interact with various receptors and signaling pathways. For instance, some piperazine derivatives act as multi-receptor ligands, targeting dopamine (D2), serotonin (5-HT1A, 5-HT2A), and histamine (H3) receptors, making them potential candidates for antipsychotic drugs.[10]

The structure-activity relationship (SAR) studies of piperazine derivatives reveal that modifications to the piperazine ring and the phenyl substituent can significantly impact their biological activity. For example, the incorporation of electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.[8]

G cluster_sar Structure-Activity Relationship (SAR) core Piperazine Core activity Biological Activity (e.g., Antimicrobial, Anticancer) core->activity Modulates Pharmacokinetics phenyl Substituted Phenyl Ring (e.g., -NO2, -CF3) phenyl->activity Influences Target Binding & Potency

References

Spectroscopic Profile of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Table 1: ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.12d, J = 2.1 Hz1HAr-H
7.85dd, J = 8.7, 2.1 Hz1HAr-H
7.35d, J = 8.7 Hz1HAr-H
3.25 - 3.15m4HPiperazine-H
3.10 - 3.00m4HPiperazine-H

Note: Spectra acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
150.2Ar-C
142.5Ar-C
134.8 (q, J = 34.0 Hz)Ar-C (C-CF₃)
128.0Ar-CH
123.2 (q, J = 272.0 Hz)CF₃
122.5Ar-CH
118.9Ar-CH
52.1Piperazine-CH₂
48.5Piperazine-CH₂

Note: Spectra acquired in CDCl₃ at 100 MHz.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2925, 2854MediumC-H stretch (aliphatic)
1615StrongC=C stretch (aromatic)
1520, 1345StrongN-O stretch (nitro group)
1320StrongC-F stretch (trifluoromethyl)
1125StrongC-N stretch

Note: Spectrum acquired using KBr pellet method.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
277100[M]⁺
23145[M - NO₂]⁺
20880[M - C₄H₉N]⁺
18830[M - CF₃ - NO₂]⁺

Note: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (approximately 10-20 mg for ¹H and 50-100 mg for ¹³C) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The spectra were acquired at room temperature. For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were accumulated.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 200°C.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing the spectroscopic data is illustrated in the diagram below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR) Purification->IR MS Mass Spectrometry (EI) Purification->MS ProcessNMR NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR IR Data Processing (Background Subtraction) IR->ProcessIR ProcessMS MS Data Processing (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Final_Report Final_Report Interpretation->Final_Report Technical Guide Generation

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the analytical characterization of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, providing essential data and methodologies for researchers in the pharmaceutical and chemical sciences.

Solubility and stability of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and Analogs

Introduction

The physicochemical properties of a compound, such as its solubility and stability, are fundamental parameters that dictate its suitability for further development in pharmaceutical and chemical research. For a molecule like 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, a substituted phenylpiperazine, understanding these characteristics is critical for predicting its behavior in various environments, from storage to biological systems. This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of such compounds, presenting data in a structured format and visualizing the experimental workflows. While specific experimental data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is not widely published, this document outlines the standard protocols and expected data formats applicable to its characterization.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. It is typically assessed in various media to simulate physiological conditions. The following sections detail the experimental protocols for determining both thermodynamic and kinetic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation: A supersaturated solution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is prepared by adding an excess amount of the solid compound to a known volume of the test medium (e.g., water, phosphate-buffered saline (PBS) pH 7.4).

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Separation: The suspension is then filtered through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved solid particles.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve is used for accurate quantification.

Experimental Protocol: Kinetic Solubility (Nephelometry)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

  • Stock Solution: A high-concentration stock solution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in the aqueous test buffer (e.g., PBS) in a microplate format.

  • Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The point of precipitation is detected by measuring the turbidity of each well using a nephelometer or a UV-Vis plate reader. The concentration in the last clear well is reported as the kinetic solubility.

Data Presentation: Solubility of a Phenylpiperazine Analog

The following table presents representative solubility data for a hypothetical phenylpiperazine analog, illustrating how results are typically summarized.

Medium pH Temperature (°C) Thermodynamic Solubility (µg/mL) Kinetic Solubility (µM)
Deionized Water7.0255.215
Phosphate-Buffered Saline (PBS)7.4378.925
Simulated Gastric Fluid (SGF)1.237150.3> 200
Fasted State Simulated Intestinal Fluid (FaSSIF)6.53712.530
Fed State Simulated Intestinal Fluid (FeSSIF)5.03728.165

Visualization: Solubility Determination Workflow

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) thermo_start Add excess compound to buffer thermo_equilibrate Equilibrate (24-72h) with agitation thermo_start->thermo_equilibrate thermo_filter Filter (0.22 µm) to remove solid thermo_equilibrate->thermo_filter thermo_quantify Quantify concentration by HPLC/LC-MS thermo_filter->thermo_quantify end_sol Solubility Profile thermo_quantify->end_sol kinetic_start Prepare DMSO stock solution kinetic_dilute Serially dilute stock in aqueous buffer kinetic_start->kinetic_dilute kinetic_incubate Incubate (1-2h) kinetic_dilute->kinetic_incubate kinetic_measure Measure turbidity (Nephelometer) kinetic_incubate->kinetic_measure kinetic_measure->end_sol start Compound Synthesis start->thermo_start start->kinetic_start

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Assessment

Chemical stability is evaluated under various conditions to identify potential degradation pathways and to determine appropriate storage and handling conditions. Forced degradation studies are commonly employed to accelerate this process.

Experimental Protocol: Chemical Stability (Forced Degradation)
  • Sample Preparation: Solutions of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine are prepared at a known concentration (e.g., 1 mg/mL) in various stress media.

  • Stress Conditions:

    • Acidic: 0.1 M Hydrochloric acid at 60°C.

    • Basic: 0.1 M Sodium hydroxide at 60°C.

    • Oxidative: 3% Hydrogen peroxide at room temperature.

    • Thermal: Solid compound and solution stored at elevated temperatures (e.g., 60°C).

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light, as per ICH Q1B guidelines.

  • Time Points: Aliquots are taken from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Each aliquot is analyzed by a stability-indicating HPLC method (typically with a photodiode array detector and/or mass spectrometer). The percentage of the parent compound remaining is calculated relative to the time zero sample. Degradation products are also identified and characterized where possible.

Data Presentation: Stability of a Phenylpiperazine Analog

The following table shows representative stability data for a hypothetical phenylpiperazine analog under forced degradation conditions.

Stress Condition Time (hours) Parent Compound Remaining (%) Major Degradants Observed
0.1 M HCl at 60°C2492.5RRT 0.85
0.1 M NaOH at 60°C2445.2RRT 0.72, RRT 1.15
3% H₂O₂ at 25°C2488.1N-oxide derivative
60°C in Solution (pH 7.4)2498.7None significant
Photolytic (ICH Q1B)2475.8RRT 0.91

RRT: Relative Retention Time

Visualization: Stability Testing Workflow

G cluster_stress Forced Degradation Conditions start_node Prepare compound solution (e.g., 1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start_node->acid base Basic (0.1 M NaOH, 60°C) start_node->base oxidative Oxidative (3% H₂O₂, 25°C) start_node->oxidative thermal Thermal (60°C) start_node->thermal photo Photolytic (ICH Q1B) start_node->photo sampling Sample at time points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis end_node Stability Profile (% remaining, degradants) analysis->end_node

Caption: Workflow for forced degradation stability testing.

Logical Relationships in Drug Development

The data from solubility and stability studies are crucial inputs for the drug development process. These properties influence formulation development, toxicity studies, and ultimately, clinical success.

Visualization: Role of Physicochemical Properties in Drug Discovery

G cluster_physchem Physicochemical Profiling compound New Chemical Entity (e.g., 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine) solubility Solubility Assessment compound->solubility stability Stability Assessment compound->stability permeability Permeability (e.g., PAMPA) compound->permeability formulation Formulation Development solubility->formulation preclinical Preclinical Studies (ADME, Toxicology) solubility->preclinical stability->formulation permeability->preclinical formulation->preclinical clinical Clinical Trials preclinical->clinical

Caption: Impact of physicochemical properties on the drug development pipeline.

Potential Research Applications of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a substituted aromatic piperazine derivative. While specific research on this particular molecule is limited, its structural motifs—the trifluoromethylphenyl group and the piperazine core—are present in a wide array of biologically active compounds. The trifluoromethyl group is a common feature in pharmaceuticals due to its ability to enhance metabolic stability and receptor binding affinity. The piperazine scaffold is a well-established pharmacophore found in drugs targeting the central nervous system (CNS), oncology, and infectious diseases. This technical guide will synthesize the available information on 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and extrapolate its potential research applications based on the known activities of structurally related compounds, such as trifluoromethylphenylpiperazine (TFMPP) isomers and other functionalized piperazines. This document aims to provide a foundational resource for researchers interested in exploring the potential of this compound in various therapeutic areas.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is provided in the table below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueSource
IUPAC Name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazinePubChem[1]
Molecular Formula C₁₁H₁₂F₃N₃O₂PubChem[1]
Molecular Weight 275.23 g/mol PubChem[2]
CAS Number 2986-29-0PubChem[1]
Canonical SMILES C1CN(CCN1)C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(F)(F)FPubChem[2]
InChIKey KMGDPTUNJDHJFZ-UHFFFAOYSA-NPubChem[2]
Predicted XLogP3 2.1PubChem[2]

Potential Research Applications

Based on the pharmacology of related trifluoromethylphenylpiperazine (TFMPP) derivatives and other substituted piperazines, several key areas of research are proposed for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Central Nervous System (CNS) Research

Many TFMPP isomers are known to interact with serotonin (5-HT) receptors.[3][4] For instance, 1-(3-(trifluoromethyl)phenyl)piperazine is a known serotonergic agonist.[5] The subject compound could be investigated as a modulator of various 5-HT receptor subtypes, potentially leading to applications in:

  • Depression and Anxiety: As a potential selective serotonin reuptake inhibitor (SSRI) or a direct receptor agonist/antagonist.[6]

  • Psychosis: The piperazine scaffold is present in numerous antipsychotic drugs.[7]

  • Neurodegenerative Diseases: Modulating serotonergic pathways can have implications for diseases like Alzheimer's and Parkinson's.

Oncology

Recent research has identified piperazine-containing compounds as inhibitors of critical cancer signaling pathways. For example, some derivatives have been shown to inhibit the Mammalian Target of Rapamycin (mTOR), a key regulator of cell growth and proliferation.[8] The unique electronic properties conferred by the nitro and trifluoromethyl groups could lead to novel interactions with cancer-related targets.

Antimicrobial Research

Piperazine derivatives have been investigated for their activity against various pathogens, including mycobacteria.[9] The development of new antimicrobial agents is a critical area of research, and this compound could serve as a scaffold for the synthesis of novel antibiotics or antifungals.[10]

Proposed Experimental Protocols

To explore the potential applications of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, the following experimental protocols are proposed.

Protocol 1: Serotonin Receptor Binding Assay

Objective: To determine the binding affinity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine for various human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human serotonin receptor subtype of interest.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Radioligand Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a known radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-labeled ligand.

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Anticancer Activity Screening

Objective: To evaluate the cytotoxic effects of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine on a panel of human cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their respective recommended media.

  • MTT Assay:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Proposed Synthesis Route

The following diagram illustrates a potential synthetic pathway for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, which could involve a nucleophilic aromatic substitution reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 1-chloro-2-nitro-4-(trifluoromethyl)benzene 1-Chloro-2-nitro-4- (trifluoromethyl)benzene Conditions Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat 1-chloro-2-nitro-4-(trifluoromethyl)benzene->Conditions Piperazine Piperazine Piperazine->Conditions Product 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine Conditions->Product

A potential synthetic route for the target compound.
Hypothetical Signaling Pathway

Based on the activity of related TFMPP compounds, this diagram shows a hypothetical signaling pathway where the compound could act as an agonist at a G-protein coupled serotonin receptor.

G Compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine Receptor 5-HT Receptor (GPCR) Compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Hypothetical agonistic action at a serotonin receptor.
Experimental Workflow for In Vitro Screening

This diagram outlines a typical workflow for the initial in vitro screening of the compound for biological activity.

G Start Compound Synthesis and Purification Characterization Structural and Purity Analysis (NMR, MS, HPLC) Start->Characterization Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-Based Functional Assay) Primary_Screening->Secondary_Screening Hit_Identification Hit Identification Secondary_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active

A generalized workflow for in vitro screening.

Conclusion

While 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine remains a largely unexplored chemical entity, its structural components suggest a high potential for biological activity. The protocols and potential applications outlined in this guide are based on established research on analogous compounds and provide a solid starting point for future investigations. Researchers in CNS disorders, oncology, and infectious diseases may find this compound to be a valuable tool for their studies and a promising scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of this intriguing molecule.

References

In Vitro Profile of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of publicly available scientific information. The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is intended for research purposes only and is not approved for human or veterinary use.

Quantitative Data Summary

No quantitative in vitro data, such as IC50, EC50, or binding affinities (Ki), for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine has been identified in the public domain. Research has focused on other isomers, most notably 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). For context, TFMPP is known to interact with various serotonin (5-HT) receptors.

Experimental Protocols

Detailed experimental protocols for in vitro assays involving 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine cannot be provided due to the absence of published studies. However, researchers investigating this compound would likely employ a standard battery of in vitro pharmacological assays, including:

  • Receptor Binding Assays: To determine the affinity of the compound for a wide range of receptors, particularly serotonin, dopamine, and adrenergic receptors. This is typically performed using radioligand binding assays with cell membranes expressing the target receptor.

  • Functional Assays: To characterize the functional activity of the compound at its target receptors (e.g., agonist, antagonist, or inverse agonist). This can be assessed through various methods, such as measuring second messenger accumulation (e.g., cAMP, inositol phosphates) or using reporter gene assays in cell lines expressing the receptor of interest.

  • Transporter Uptake/Release Assays: To evaluate the effect of the compound on neurotransmitter transporters (e.g., SERT, DAT, NET). This is often studied using synaptosomes or cell lines expressing the specific transporters, measuring the uptake or release of radiolabeled neurotransmitters.

  • Enzyme Inhibition Assays: To screen for any inhibitory activity against key enzymes involved in drug metabolism (e.g., cytochrome P450 isoforms) or other relevant biological targets.

Signaling Pathways and Experimental Workflows

Given the lack of specific data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, a hypothetical experimental workflow for its initial in vitro characterization is presented below. This workflow is based on standard practices in drug discovery and pharmacology for novel phenylpiperazine compounds.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 ADME-Tox Profiling Compound Acquisition Compound Acquisition Primary Binding Screen Primary Binding Screen Compound Acquisition->Primary Binding Screen Broad receptor panel CYP450 Inhibition CYP450 Inhibition Compound Acquisition->CYP450 Inhibition Functional Assays Functional Assays Primary Binding Screen->Functional Assays Identified targets Receptor Subtype Selectivity Receptor Subtype Selectivity Functional Assays->Receptor Subtype Selectivity Characterize activity Transporter Activity Transporter Activity Functional Assays->Transporter Activity Second Messenger Analysis Second Messenger Analysis Receptor Subtype Selectivity->Second Messenger Analysis Elucidate pathway Hepatotoxicity Hepatotoxicity CYP450 Inhibition->Hepatotoxicity Cardiotoxicity (hERG) Cardiotoxicity (hERG) Hepatotoxicity->Cardiotoxicity (hERG)

Hypothetical in vitro characterization workflow.

Due to the absence of specific research on 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, no established signaling pathway diagrams can be provided. The biological effects of phenylpiperazines are diverse and depend on their specific substitution patterns, which dictate their receptor affinity and functional activity.

Navigating the In Vivo Landscape: A Technical Guide for Testing 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in-vivo evaluation of the novel compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. Given the nascent stage of research into this specific molecule, this document outlines a proposed battery of well-established preclinical models to elucidate its potential neuropsychiatric effects. The experimental designs draw upon methodologies commonly employed for psychoactive compounds, particularly those with structural similarities to known serotonergic agents like 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP).

Preclinical In Vivo Models: A Strategic Approach

The initial phase of in-vivo testing is critical for establishing the safety, tolerability, and preliminary efficacy profile of a new chemical entity. The selection of appropriate animal models is paramount and should be guided by the compound's structural alerts and any available in-vitro data. For 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, a tiered approach is recommended, beginning with fundamental behavioral and safety assessments and progressing to more complex models of neuropsychiatric disorders.

Foundational Behavioral and Safety Assessment

A primary evaluation in a rodent model, typically mice or rats, is essential to observe the general behavioral effects and identify a safe dose range.

Table 1: Acute Toxicity and Behavioral Observation

ParameterDescriptionSpeciesRoute of AdministrationDoses
LD50 Determination Assessment of the median lethal dose to establish acute toxicity.Mice/RatsOral (gavage), IntraperitonealEscalating doses
Behavioral Screen Observation of general behaviors including locomotion, stereotypy, sedation, and autonomic signs.Mice/RatsOral (gavage), IntraperitonealSub-lethal doses

Experimental Protocol: Irwin Test

The Irwin test, or a similar observational screen, is a standardized method to assess the behavioral and physiological effects of a novel compound.

  • Animal Acclimation: Male and female mice are acclimated to the testing room for at least one hour before dosing.

  • Dosing: The compound is administered, typically via oral gavage or intraperitoneal injection, at a range of doses. A vehicle control group is included.

  • Observation: At specified time points (e.g., 15, 30, 60, 120, and 240 minutes) post-administration, animals are observed for a range of behavioral and physiological parameters. These include, but are not limited to:

    • General Appearance: Posture, gait, piloerection.

    • Behavioral: Alertness, grooming, stereotypy, passivity.

    • Neurological: Tremors, convulsions, righting reflex.

    • Autonomic: Salivation, pupil size.

  • Scoring: Each parameter is scored on a predefined scale.

Models for Anxiolytic and Antidepressant-like Activity

Based on the structural resemblance to TFMPP, a known serotonin receptor agonist, it is plausible that 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine may exhibit anxiolytic or antidepressant-like properties.[1][2] A battery of behavioral tests can be employed to investigate these potential effects.[3][4]

Table 2: In Vivo Models for Anxiety and Depression

TestAnimal ModelMeasured ParameterPotential Interpretation
Elevated Plus Maze (EPM) Mice/RatsTime spent in open arms, number of open arm entries.Increased time/entries suggest anxiolytic-like effects.[3]
Light-Dark Box Test MiceTime spent in the light compartment, transitions between compartments.Increased time in the light compartment suggests anxiolytic-like effects.[3]
Forced Swim Test (FST) Mice/RatsImmobility time.Decreased immobility time suggests antidepressant-like effects.[3][5]
Tail Suspension Test (TST) MiceImmobility time.Decreased immobility time suggests antidepressant-like effects.[3][5]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Animals are individually placed in the center of the maze, facing an open arm.

    • They are allowed to explore the maze for a set period, typically 5 minutes.

    • The session is recorded by an overhead video camera.

  • Data Analysis: An automated tracking system is used to quantify the time spent in and the number of entries into each arm.

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Mice or rats are placed individually into the water-filled cylinder for a 6-minute session.[3]

    • The duration of immobility (floating with only minor movements to maintain balance) is recorded during the last 4 minutes of the test.[3]

  • Data Analysis: Immobility time is scored by a trained observer or using an automated system.

Investigating the Mechanism of Action: A Look at Serotonergic Pathways

The trifluoromethylphenylpiperazine moiety suggests a potential interaction with the serotonin system. TFMPP is known to act as a non-selective serotonin receptor agonist and a serotonin releasing agent.[2][6] Therefore, it is critical to investigate the potential effects of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine on serotonergic signaling.

Diagram 1: Proposed Serotonergic Synapse Interaction

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_synthesis Tryptophan -> 5-HTP -> 5-HT VMAT2 VMAT2 5HT_synthesis->VMAT2 Packaging Synaptic_Cleft Synaptic Cleft VMAT2->Synaptic_Cleft Release 5HT1A 5-HT1A Receptor Signal_Transduction Signal Transduction (e.g., cAMP, IP3/DAG) 5HT1A->Signal_Transduction 5HT2A 5-HT2A Receptor 5HT2A->Signal_Transduction 5HT2C 5-HT2C Receptor 5HT2C->Signal_Transduction Synaptic_Cleft->5HT1A Synaptic_Cleft->5HT2A Synaptic_Cleft->5HT2C SERT SERT Synaptic_Cleft->SERT Reuptake SERT->VMAT2 Compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine Compound->5HT1A Agonism? Compound->5HT2A Agonism? Compound->5HT2C Agonism? Compound->Synaptic_Cleft Release? Compound->SERT Inhibition?

Caption: Potential interactions at the serotonergic synapse.

Experimental Workflow and Decision Making

A structured workflow is essential for the efficient and ethical use of animal models in drug discovery. The following diagram outlines a potential decision-making tree for the in-vivo evaluation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Diagram 2: In Vivo Testing Workflow

G start Start: In Vivo Evaluation acute_tox Acute Toxicity & Behavioral Screen (e.g., Irwin Test) start->acute_tox dose_range Establish Maximum Tolerated Dose (MTD) and Behavioral Profile acute_tox->dose_range decision1 Significant Behavioral Effects? dose_range->decision1 anxiety_models Anxiolytic Models (EPM, Light-Dark Box) decision1->anxiety_models Yes depression_models Antidepressant Models (FST, TST) decision1->depression_models Yes stop Stop/Re-evaluate decision1->stop No / Adverse Effects decision2 Anxiolytic/Antidepressant-like Activity? anxiety_models->decision2 depression_models->decision2 moa_studies Mechanism of Action Studies (e.g., Receptor Occupancy, Microdialysis) decision2->moa_studies Yes decision2->stop No lead_optimization Lead Optimization / Further Development moa_studies->lead_optimization

Caption: A decision-tree for preclinical in vivo testing.

Concluding Remarks

The in-vivo characterization of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine requires a systematic and multi-faceted approach. The proposed models and protocols in this guide provide a robust starting point for elucidating its potential as a novel therapeutic agent. Careful experimental design, adherence to ethical guidelines, and rigorous data analysis will be crucial in determining the future trajectory of this compound in the drug development pipeline.

References

An In-depth Technical Guide to 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine (CAS Number: 309734-66-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 309734-66-5, 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine. Due to the limited availability of direct research on this specific molecule, this document leverages data from structurally similar compounds, particularly analogs of trifluoromethylphenylpiperazine (TFMPP), to infer its potential biological activity, mechanism of action, and relevant experimental protocols. The primary focus of this analysis is on its likely interaction with serotonergic systems, a characteristic feature of the broader phenylpiperazine class of compounds. This guide includes postulated synthetic routes, tabulated pharmacological data from close analogs, and detailed experimental methodologies for relevant biological assays. Visualizations of a proposed synthesis workflow and a probable signaling pathway are provided to facilitate a deeper understanding of this compound's research potential.

Chemical Identity and Properties

1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a substituted phenylpiperazine with the following key identifiers:

PropertyValue
CAS Number 309734-66-5
Molecular Formula C₁₂H₁₄F₃N₃O₂
Molecular Weight 289.26 g/mol
IUPAC Name 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Canonical SMILES CN1CCN(CC1)C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(F)(F)F
InChI Key NADZMUZERVWRKC-UHFFFAOYSA-N

Postulated Synthesis

While a specific synthesis protocol for 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is not explicitly detailed in the public domain, a highly probable synthetic route can be inferred from the synthesis of analogous compounds. The following experimental protocol is adapted from the known synthesis of a closely related molecule and represents a viable method for the laboratory-scale production of the title compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Bromination of 1-nitro-3-(trifluoromethyl)benzene

  • To a solution of 1-nitro-3-(trifluoromethyl)benzene in a suitable solvent (e.g., a chlorinated solvent), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extract the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the crude brominated intermediate. This intermediate is often used in the subsequent step without further purification.

Step 2: Nucleophilic Substitution with 1-methylpiperazine

  • Dissolve the crude brominated intermediate from Step 1 in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add 1-methylpiperazine and a base (e.g., potassium carbonate) to the solution.

  • Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Work up the residue by adding water and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine.

Synthesis_Workflow reagent1 1-nitro-3-(trifluoromethyl)benzene intermediate 1-(bromomethyl)-4-nitro-2- (trifluoromethyl)benzene reagent1->intermediate Step 1: Bromination reagent2 NBS, BPO reagent3 1-methylpiperazine, K2CO3 product 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine intermediate->product Step 2: Nucleophilic Substitution

A postulated two-step synthesis workflow for 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine.

Inferred Biological Activity and Mechanism of Action

Direct pharmacological data for 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is not available. However, the trifluoromethylphenylpiperazine (TFMPP) moiety is a well-studied pharmacophore known to interact with serotonin (5-HT) receptors.[1][2] The biological activity of the title compound is therefore predicted to be centered on the serotonergic system.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of phenylpiperazine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[3][4]

  • Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group at the ortho position is expected to modulate the electronic properties of the phenyl ring and influence receptor binding affinity and selectivity.

  • Nitro Group: The presence of a nitro group at the para position will further alter the electronic landscape and may impact metabolic stability and pharmacokinetic properties.

  • 1-methylpiperazine Moiety: The N-methyl group on the piperazine ring can affect the compound's basicity and its interaction with specific receptor subtypes.

Predicted Pharmacological Profile

Based on the pharmacology of 3-TFMPP, 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is likely to exhibit affinity for multiple serotonin receptor subtypes. The table below presents the known binding affinities of 3-TFMPP, which can serve as a proxy for the anticipated targets of the title compound.

Receptor SubtypeBinding Affinity (Ki, nM) of 3-TFMPPPredicted Activity
5-HT₁ₐ288–1,950Agonist
5-HT₁ₑ30–132Agonist
5-HT₁ₒ282Agonist
5-HT₂ₐ160–269Weak Partial Agonist / Antagonist
5-HT₂C62Agonist
SERT121 (EC₅₀)Releaser
(Data sourced from reference[1])

Postulated Signaling Pathway

Given the predicted agonistic activity at several 5-HT receptor subtypes, which are G-protein coupled receptors (GPCRs), the engagement of these receptors by 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is expected to initiate intracellular signaling cascades. For instance, activation of 5-HT₁ₐ receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, activation of other 5-HT receptor subtypes can lead to the stimulation of phospholipase C and subsequent downstream signaling events.

Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT Receptor (e.g., 5-HT1A) g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ligand 1-methyl-4-[4-nitro-2- (trifluoromethyl)phenyl]piperazine ligand->receptor Binds camp cAMP atp ATP atp->camp Converts pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., neuronal inhibition) pka->cellular_response Phosphorylates

A probable signaling pathway following the activation of a Gi/o-coupled 5-HT receptor.

Representative Experimental Protocols for Biological Evaluation

To characterize the pharmacological profile of 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine, a series of in vitro and in vivo assays would be necessary. The following protocols are standard methodologies used for evaluating compounds that target the serotonergic system.

In Vitro: Radioligand Binding Assay

Objective: To determine the binding affinity of the compound for various serotonin receptor subtypes.

Materials:

  • Membrane preparations from cells expressing the human serotonin receptor subtypes of interest.

  • A suitable radioligand for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.2 mM EDTA).

  • Test compound (1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known ligand).

  • Scintillation vials and scintillation cocktail.

  • Filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or the test compound at varying concentrations.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo: Head-Twitch Response in Mice

Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of the compound.

Materials:

  • Male C57BL/6J mice.

  • Test compound dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO).

  • Vehicle control.

  • Observation chambers.

Procedure:

  • Acclimate the mice to the observation chambers.

  • Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).

  • Immediately after administration, place the mice individually in the observation chambers.

  • Record the number of head twitches for a defined period (e.g., 30 minutes).

  • Compare the number of head twitches in the compound-treated group to the vehicle-treated group.

  • A significant increase in head twitches indicates 5-HT₂ₐ receptor agonism.

Conclusion

1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine (CAS 309734-66-5) is a research chemical with a high likelihood of activity within the serotonergic system, based on the well-established pharmacology of its structural analogs. While direct experimental data is currently lacking, this guide provides a robust framework for its further investigation. The postulated synthesis, inferred pharmacological profile, and detailed experimental protocols offer a solid starting point for researchers interested in exploring the therapeutic potential of this and related novel phenylpiperazine derivatives. Future studies should focus on the synthesis and in vitro and in vivo characterization of this compound to validate the hypotheses presented herein.

References

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, a molecule of significant interest to medicinal chemists and drug development professionals. We will explore its synthetic pathway, detailed spectroscopic signature, and the critical aspects of its molecular structure and conformational dynamics. By integrating established chemical principles with data from analogous structures, this document elucidates the key three-dimensional features of the molecule that are paramount for understanding its potential as a bioactive scaffold. The protocols and analyses presented are designed to offer a robust framework for researchers engaged in the rational design of novel therapeutics.

Introduction: The Significance of the N-Arylpiperazine Scaffold

The piperazine ring is a quintessential pharmacophore in modern drug discovery, prized for its versatile structure and favorable physicochemical properties.[1] As a six-membered heterocycle with two opposing nitrogen atoms, it serves as a foundational element in a wide array of approved drugs targeting conditions from cancer to central nervous system disorders.[1] The N-arylpiperazine subclass, in particular, is a versatile template for designing ligands for aminergic G-protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors.[2][3]

The subject of this guide, 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, combines this privileged piperazine core with a phenyl ring bearing two powerful electron-withdrawing substituents. The ortho-nitro and para-trifluoromethyl groups create a unique electronic and steric environment that profoundly influences the molecule's reactivity, potential for biological target engagement, and conformational preferences. A thorough understanding of its structure is therefore a critical prerequisite for its effective use in drug design.

Synthesis and Structural Verification

Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and common method for synthesizing N-arylpiperazines like the title compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective because the electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring, making it susceptible to nucleophilic attack by piperazine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1-Chloro-2-nitro-4- (trifluoromethyl)benzene C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 80-100 °C) A->C B Piperazine B->C D 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine C->D SNAr Reaction

Caption: General workflow for the synthesis of the title compound via SNAr.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a round-bottom flask, dissolve 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF).

  • Addition of Reactants: Add piperazine (typically in slight excess, ~1.2 equivalents) to the solution, followed by a non-nucleophilic base like potassium carbonate (K₂CO₃, ~2.0 equivalents) to act as an acid scavenger.

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Workup and Isolation: After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic methods. The expected data are summarized below.

Technique Expected Key Features Interpretation
¹H NMR Signals in the aromatic region (δ 7.5-8.5 ppm); two distinct signals for the piperazine protons (δ ~3.2 ppm and ~3.4 ppm); a broad singlet for the N-H proton.Confirms the presence and connectivity of the substituted phenyl and piperazine rings.
¹³C NMR Aromatic carbon signals (δ 120-150 ppm); a quartet for the CF₃ carbon (due to C-F coupling); piperazine carbon signals (δ ~45-55 ppm).Elucidates the carbon framework of the molecule.
¹⁹F NMR A single, sharp peak around δ -63 ppm.[4]A characteristic signal confirming the presence of the trifluoromethyl group.
IR Spectroscopy Strong asymmetric and symmetric N-O stretching bands for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹); strong C-F stretching bands (~1100-1300 cm⁻¹); N-H stretching (~3300 cm⁻¹).Confirms the presence of the key functional groups.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the chemical formula C₁₁H₁₂F₃N₃O₂.[5]Determines the exact molecular weight, confirming the elemental composition.

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of a molecule is fundamental to its interaction with biological systems. For 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, the key conformational features are the puckering of the piperazine ring and the orientation of the phenyl group.

Piperazine Ring Conformation

Saturated six-membered heterocycles like piperazine exist in various non-planar conformations to relieve ring strain.[6]

  • Chair Conformation: The chair form is overwhelmingly the most stable and prevalent conformation for the piperazine ring.[6][7][8][9] Analysis of thousands of crystal structures shows that approximately 85% of piperazine rings in the Cambridge Structural Database (CSD) adopt a chair conformation.[6] This preference is driven by the minimization of both torsional and steric strain.

  • Boat and Twist-Boat Conformations: While higher in energy, boat and twist-boat conformations can also exist.[6][7] These forms are typically observed only when the piperazine ring is constrained, for instance, by coordinating to a metal center.[6]

Orientation of the N-Aryl Substituent

The spatial relationship between the phenyl ring and the piperazine ring is a critical conformational variable.

  • Non-Coplanar Arrangement: The N-arylpiperazine moiety generally adopts a non-coplanar conformation.[2] The steric hindrance imposed by the ortho-nitro group on the phenyl ring prevents free rotation around the C(aryl)-N(piperazine) bond, forcing the two rings to be twisted relative to each other.

  • Dihedral Angle: The degree of this twist is defined by the dihedral angle between the plane of the phenyl ring and the mean plane of the piperazine ring. In related crystal structures, this angle can vary significantly, often falling in the range of 17° to 42°.[2]

Computational Analysis Workflow

To fully explore the conformational landscape, especially in a solution phase where the molecule is flexible, computational modeling is an indispensable tool. Density Functional Theory (DFT) and other methods can predict the relative energies of different conformers.

G A 1. Initial 3D Structure Generation B 2. Global Conformational Search (Molecular Mechanics) A->B C 3. Geometry Optimization of Low-Energy Conformers (DFT) B->C D 4. Vibrational Frequency Calculation (Confirm True Minima) C->D E 5. Relative Energy Analysis (Boltzmann Population) D->E F 6. Identify Most Probable Conformations E->F

Caption: A standard workflow for the computational conformational analysis of a flexible molecule.

This analysis would likely confirm that the lowest energy state involves the piperazine ring in a chair conformation with an equatorial attachment of the phenyl group and a significant twist to alleviate steric clash with the ortho-nitro group.

Implications for Drug Design and Development

The structural features detailed above have profound implications for the molecule's utility in drug discovery:

  • Receptor Binding: The defined three-dimensional shape and the spatial orientation of the functional groups (the piperazine N-H for hydrogen bonding, the aromatic system for π-π interactions) are critical for fitting into the binding pocket of a target protein.[2]

  • Structure-Activity Relationships (SAR): Understanding the preferred conformation allows medicinal chemists to rationally design analogs. Modifications to the piperazine or phenyl ring can be made to enhance potency or selectivity while maintaining the optimal binding conformation.

  • Pharmacokinetic Properties: The molecule's conformation influences its surface properties, such as polarity and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group, for instance, is often added to drug candidates to improve metabolic stability and membrane permeability.[10]

Conclusion

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a synthetically accessible scaffold with a well-defined, albeit flexible, molecular structure. Its conformational behavior is dominated by the energetic preference for a chair conformation in the piperazine ring and a non-coplanar orientation of the substituted phenyl ring, driven by steric and electronic factors. A thorough understanding of these structural nuances, achieved through a combination of synthesis, spectroscopy, and computational modeling, is essential for harnessing the full potential of this and related N-arylpiperazines in the development of next-generation therapeutics.

References

The Pharmacological Profile of Trifluoromethylphenylpiperazine (TFMPP) Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs. Initially synthesized as a potential therapeutic agent, it has gained notoriety as a recreational substance, often in combination with benzylpiperazine (BZP). This technical guide provides an in-depth overview of the pharmacological profile of TFMPP, focusing on its interactions with serotonergic systems. The document details its receptor binding affinities, functional activities, and the subsequent intracellular signaling cascades. Furthermore, it outlines the experimental methodologies used to elucidate this profile and presents key quantitative data in a comparative format.

Introduction

Trifluoromethylphenylpiperazine (TFMPP) is a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][2] Its primary mechanism of action involves direct binding to various serotonin (5-HT) receptor subtypes and modulation of the serotonin transporter (SERT).[1][3] Unlike other psychoactive substances, TFMPP exhibits minimal direct effects on the dopaminergic and noradrenergic systems.[1] This guide serves as a comprehensive resource for understanding the complex pharmacology of TFMPP, providing essential data and methodologies for researchers in pharmacology, neuroscience, and drug development.

Receptor Binding Affinity

The affinity of TFMPP for various serotonin receptors has been characterized through radioligand binding assays. These studies typically utilize cell membranes expressing the receptor of interest and a radiolabeled ligand that specifically binds to that receptor. The ability of TFMPP to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities of TFMPP
ReceptorRadioligandTissue/Cell LineKi (nM)Reference(s)
5-HT1A[3H]8-OH-DPATRat brain cortex288 - 1,950[1]
5-HT1B[125I]GTIRat brain30 - 132[1]
5-HT1D[3H]GR-125743Bovine caudate282[1]
5-HT2A[3H]KetanserinRat brain cortex160 - 269[1]
5-HT2C[3H]MesulergineRat choroid plexus62[1]
SERT[3H]CitalopramRat brainEC50 = 121[1]
5-HT3[3H]GR65630NG108-15 cellsIC50 = 2,373[1]

Note: Ki values are presented as a range from multiple studies where applicable.

Functional Activity

TFMPP's functional activity at serotonin receptors has been determined using various in vitro functional assays, such as second messenger assays (e.g., adenylyl cyclase inhibition or phospholipase C activation).

  • 5-HT2 Receptors: At the 5-HT2C receptor, TFMPP is a full agonist.[1] This Gq/11-coupled receptor primarily signals through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] In contrast, at the 5-HT2A receptor, TFMPP behaves as a weak partial agonist or an antagonist.[1]

  • Serotonin Transporter (SERT): TFMPP binds to SERT and evokes the release of serotonin.[1] This action contributes to the overall increase in extracellular serotonin levels observed after TFMPP administration.

Signaling Pathways

The interaction of TFMPP with 5-HT1B and 5-HT2C receptors triggers distinct intracellular signaling cascades.

5-HT1B Receptor Signaling

G_protein_signaling TFMPP TFMPP Receptor 5-HT1B Receptor TFMPP->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates Beta_arrestin β-Arrestin Receptor->Beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits Ion_channels K+ / Ca2+ Channels G_protein->Ion_channels modulates ERK_pathway ERK1/2 Pathway G_protein->ERK_pathway activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Beta_arrestin->ERK_pathway activates

Figure 1. 5-HT1B Receptor Signaling Pathway.

5-HT2C Receptor Signaling

TFMPP's agonism at the 5-HT2C receptor primarily activates the Gq/11 protein.[1][9] This stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] The 5-HT2C receptor can also couple to other G proteins, such as Gi/o/z and G12/13, leading to a more complex signaling profile.[1][9]

Gq_protein_signaling TFMPP TFMPP Receptor 5-HT2C Receptor TFMPP->Receptor binds G_protein Gq/11 Protein Receptor->G_protein activates Other_G_proteins Gi/o/z, G12/13 Receptor->Other_G_proteins can also couple to PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates

Figure 2. 5-HT2C Receptor Signaling Pathway.

In Vivo Effects

In vivo studies in animal models and humans have revealed a range of physiological and behavioral effects of TFMPP.

  • Rodent Studies: In rodents, TFMPP has been shown to reduce aggression and decrease locomotor activity.[1] It can also induce a head-twitch response, which is considered a behavioral proxy for hallucinogenic potential in humans.[1] Drug discrimination studies in rats have shown that the stimulus effects of TFMPP are primarily mediated by 5-HT1B receptor activation.[10] In the forced swimming test, an animal model of depression, TFMPP did not show antidepressant-like effects on its own but could antagonize the effects of the antidepressant desipramine.[11]

  • Human Studies: In humans, TFMPP can produce feelings of dysphoria, anxiety, and confusion.[12] Some users report mild psychedelic effects, though this is not consistently observed in controlled studies.[9][12] When combined with BZP, TFMPP is reported to produce effects that crudely mimic those of MDMA ("ecstasy").[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the pharmacological profile of TFMPP.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the general steps for determining the Ki of TFMPP for a specific serotonin receptor.

radioligand_workflow start Start prep Prepare cell membranes expressing the target receptor start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of TFMPP prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine IC50 (concentration of TFMPP that inhibits 50% of radioligand binding) quantify->analyze calculate Calculate Ki using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Figure 3. Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an appropriate assay buffer.[13]

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and a range of concentrations of unlabeled TFMPP. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-labeled ligand). Incubate at a specific temperature for a set time to reach equilibrium.[13]

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.[13]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[13]

  • Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each TFMPP concentration. Plot the specific binding as a function of the TFMPP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

In Vivo Microdialysis

This protocol describes the general procedure for measuring TFMPP-induced neurotransmitter release in the brain of a freely moving animal.

microdialysis_workflow start Start surgery Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal start->surgery recovery Allow the animal to recover from surgery surgery->recovery probe_insertion Insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline administer Administer TFMPP (systemically or locally via the probe) baseline->administer collect Collect post-administration dialysate samples at timed intervals administer->collect analyze Analyze neurotransmitter content in dialysate samples using HPLC-ECD or LC-MS/MS collect->analyze end End analyze->end

Figure 4. Experimental Workflow for In Vivo Microdialysis.

Methodology:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex). Allow the animal to recover from surgery.[15]

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[15]

  • Baseline Collection: After an equilibration period, collect several baseline dialysate samples to determine the basal extracellular concentrations of the neurotransmitters of interest (e.g., serotonin, dopamine).[15]

  • Drug Administration: Administer TFMPP either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe by including it in the aCSF.[16]

  • Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.[16]

  • Neurochemical Analysis: Analyze the concentration of neurotransmitters and their metabolites in the collected dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the drug's effect.

Conclusion

The pharmacological profile of TFMPP is characterized by its broad activity at serotonin receptors, acting primarily as a 5-HT1 and 5-HT2C receptor agonist and a serotonin releasing agent. Its complex interactions with these systems result in a range of in vivo effects. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals working to further elucidate the mechanisms of action of TFMPP and similar compounds, and for the development of novel therapeutics targeting the serotonergic system. A thorough understanding of its pharmacology is crucial for both clinical and forensic applications.

References

Serotonin Receptor Affinity of Arylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinities of arylpiperazine derivatives for various serotonin (5-HT) receptors. The arylpiperazine scaffold is a key pharmacophore in central nervous system (CNS) drug discovery, with numerous approved drugs and clinical candidates targeting the serotonergic system. This document summarizes quantitative affinity data, details common experimental methodologies, and illustrates the key signaling pathways involved, serving as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding affinities (Ki, in nM) of selected arylpiperazine derivatives for major human serotonin receptor subtypes. The data has been compiled from various scientific publications and represents the inhibitory constant, where a lower value indicates a higher binding affinity.

Table 1: Clinically Approved Arylpiperazine Drugs
Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)Other 5-HT Receptors (Ki, nM)
Aripiprazole 4.4 - 1.65[1]3.4 - 22.4[2]15 - 428[2]3.8 - 39[3]5-HT1D (13), 5-HT2B (0.36)[2]
Vortioxetine 15[4][5]-18019[4][5]5-HT1B (33), 5-HT1D (54), 5-HT3 (3.7)[4]
Flibanserin 1[6][7]49[6][7]88.3[6]-5-HT2B (89.3)[6]
Buspirone 14.2Weak affinity[8]---

Note: Affinity values can vary between studies due to different experimental conditions.

Table 2: Investigational Arylpiperazine Derivatives
Compound Series5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)Reference
Long-chain arylpiperazines (8c, 29) 3.77 (8c), 9.4 (29)>1000 (8c, 29)16.1 (8c), 74 (29)[9][10]
Long-chain arylpiperazines (20b) 17.73939[9]
Serotonergic/Dopaminergic Ligands (9b) 23.939.445.0[11][12]
Serotonergic/Dopaminergic Ligands (12a) 41.531542.5[11][12]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is most commonly performed using competitive radioligand binding assays. The following is a generalized protocol synthesized from standard methodologies in the field.

Objective

To determine the binding affinity (Ki) of an unlabeled test compound (arylpiperazine derivative) for a specific serotonin receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials
  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest.

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]5-CT for 5-HT7).

  • Test Compound: The unlabeled arylpiperazine derivative of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in a substance like polyethyleneimine to reduce non-specific binding).

  • Scintillation Counter: To measure the radioactivity trapped on the filters.

  • Scintillation Fluid: Appropriate for the radioisotope used.

Procedure
  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C until use.[13]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Prepare serial dilutions of the test compound.

    • To each well, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.[14]

    • For determining total binding, add only the membranes and radioligand.

    • For determining non-specific binding, add membranes, radioligand, and a saturating concentration of the non-specific binding control.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[13]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[13]

  • Counting:

    • Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[15]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways for 5-HT1A and 5-HT2A receptors, as well as a generalized workflow for determining receptor affinity.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This cascade ultimately modulates neuronal excitability.[16][17]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Serotonin / Arylpiperazine (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP (decreased) ATP->cAMP Conversion inhibited PKA Protein Kinase A (inactivated) cAMP->PKA Does not activate Response Cellular Response (e.g., altered ion channel activity, decreased neuronal firing) PKA->Response Leads to

Caption: 5-HT1A receptor inhibitory signaling cascade.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is another GPCR, but it couples to the Gq/11 protein. Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), respectively, resulting in an excitatory cellular response.[18][19][20]

Gq_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Serotonin / Arylpiperazine (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (activated) DAG->PKC Activates Calcium ER->Calcium Releases Calcium->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, increased neuronal excitability) PKC->Response Leads to

Caption: 5-HT2A receptor excitatory signaling cascade.

Experimental Workflow for Determining Receptor Affinity

The following diagram outlines the key steps in a typical radioligand binding assay to determine the Ki of a test compound.

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing Target Receptor incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Serial Dilutions of Test Compound prep_ligands->incubation filtration Separate Bound and Free Ligand via Vacuum Filtration incubation->filtration counting Measure Radioactivity with Scintillation Counter filtration->counting calc_ic50 Plot Data and Calculate IC50 (Non-linear Regression) counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki result Final Ki Value (Binding Affinity) calc_ki->result

Caption: Workflow for receptor affinity determination.

References

Methodological & Application

Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine from precursors

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, a key intermediate in the development of pharmacologically active molecules. This document provides a detailed protocol for its preparation via nucleophilic aromatic substitution, including reaction parameters, purification methods, and expected outcomes.

Synthesis Workflow

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Piperazine, acting as the nucleophile, attacks the electron-deficient aromatic ring of 1-chloro-2-nitro-4-(trifluoromethyl)benzene at the carbon bearing the chloro substituent. The presence of strong electron-withdrawing groups (nitro and trifluoromethyl) at the ortho and para positions is crucial, as they stabilize the transient, negatively charged intermediate (Meisenheimer complex), thereby facilitating the displacement of the chloride leaving group. An excess of piperazine or the addition of a mild base is used to neutralize the hydrochloric acid generated during the reaction.

SynthesisWorkflow precursor1 1-Chloro-2-nitro-4- (trifluoromethyl)benzene conditions K2CO3, Acetonitrile (ACN) Heat (e.g., 80-85 °C) precursor1->conditions precursor2 Piperazine (excess) precursor2->conditions product 1-[2-Nitro-4-(trifluoromethyl)- phenyl]piperazine conditions->product SNAr Reaction

Caption: Nucleophilic aromatic substitution reaction pathway for the synthesis of the target compound.

Quantitative Data Summary

The following table outlines the typical quantitative parameters for the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

ParameterValueNotes
Reactants
1-Chloro-2-nitro-4-(TF)benzene1.0 eq (e.g., 10 mmol, 2.25 g)The limiting reagent.[1]
Piperazine2.5 - 3.0 eqActs as both nucleophile and acid scavenger. Using anhydrous piperazine is recommended.
Potassium Carbonate (K₂CO₃)2.0 eqAnhydrous base used to neutralize HCl produced.[2]
Solvent
Acetonitrile (ACN)5-10 mL per mmol of limiting reagentA polar aprotic solvent is suitable for this SNAr reaction. DMF can also be used.[2]
Reaction Conditions
Temperature80-85 °C (Reflux)Heating is required to ensure a reasonable reaction rate.
Reaction Time4-8 hoursProgress should be monitored by TLC or LC-MS.
Outcome
Expected Yield75-90%Typical yield for analogous SNAr reactions after purification.
Purity>98%Achievable via column chromatography or recrystallization.
Characterization
AppearanceYellow solidExpected appearance of the purified product.
Melting PointTo be determined experimentally
¹H NMR (CDCl₃)Expected peaks for aromatic & piperazine protonsE.g., δ ~3.2 (m, 4H), ~3.4 (m, 4H), ~7.2 (d), ~7.8 (dd), ~8.1 (d) ppm.
¹³C NMR (CDCl₃)Expected peaks for all unique carbons
Mass Spectrometry (ESI+)m/z [M+H]⁺ ≈ 276.09Calculated for C₁₀H₁₂F₃N₃O₂.

Experimental Protocol

This protocol details the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine from 1-chloro-2-nitro-4-(trifluoromethyl)benzene and piperazine.

Materials and Equipment:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Anhydrous piperazine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq).

    • Add anhydrous piperazine (2.5 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile (ACN) to the flask (e.g., 50 mL for a 10 mmol scale).

  • Reaction Execution:

    • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 82-85 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-8 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc solvent system) until the starting aryl chloride spot is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic (top) layer. Extract the aqueous layer again with ethyl acetate (2 x 25 mL).

    • Combine all organic extracts.

    • Wash the combined organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining base and inorganic salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and wash it with a small amount of fresh ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which should appear as a yellow or orange solid/oil.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column (dry loading is preferred).

    • Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20-30% EtOAc).

    • Collect the fractions containing the desired product, as identified by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine as a purified solid.

  • Final Steps:

    • Dry the final product under high vacuum to remove any residual solvent.

    • Record the final mass and calculate the percentage yield.

    • Characterize the product using NMR, Mass Spectrometry, and Melting Point determination to confirm its identity and purity.

References

Application Note: Quantitative Analysis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (NTP), a key chemical intermediate in pharmaceutical synthesis. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and purity assessment, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols, method validation strategies based on ICH guidelines, and insights into the scientific rationale behind experimental choices.

Introduction: The Analytical Imperative

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a substituted piperazine derivative. Piperazine and its derivatives are a significant class of compounds, forming the structural core of numerous pharmaceuticals.[1] The precise and accurate quantification of NTP is critical during drug development and manufacturing for several reasons:

  • Process Control: Monitoring its concentration as a starting material or intermediate ensures reaction efficiency and consistency.

  • Impurity Profiling: As a potential process-related impurity in a final Active Pharmaceutical Ingredient (API), its levels must be strictly controlled according to regulatory standards like the ICH Q3A/B guidelines.[2]

  • Stability Studies: Quantifying its degradation products or its own degradation over time is essential for establishing shelf-life and storage conditions.

Given its chemical structure, featuring a strong chromophore and a basic piperazine moiety, NTP is well-suited for analysis by modern chromatographic techniques. This note focuses on providing practical, field-tested protocols to achieve reliable and reproducible results.

Physicochemical Properties: Guiding Method Development

Understanding the fundamental properties of the analyte is the cornerstone of logical method development. The characteristics of NTP dictate the choice of solvents, column chemistry, and detection parameters.

PropertyValueImplication for Analysis
Chemical Formula C₁₁H₁₂F₃N₃O₂---
Molecular Weight 275.23 g/mol [3]Essential for preparing standard solutions of known molarity and for mass spectrometry.
Structure The nitro-phenyl group is a strong UV chromophore, enabling direct UV detection. The piperazine nitrogen is basic, allowing for efficient positive-mode ionization in mass spectrometry.
Melting Point ~65 °C[3]Indicates good thermal stability for sample preparation but suggests LC methods are preferable to GC to avoid any potential for on-column degradation at high temperatures.
Predicted pKa 8.58 ± 0.10[3]The molecule is basic. In LC, maintaining a mobile phase pH at least 2 units below the pKa (e.g., pH < 6.5) will ensure the analyte is in its protonated, cationic form, leading to better peak shape on silica-based columns.
Appearance Orange Powder[3]The color confirms the presence of a chromophore absorbing in the visible or near-UV spectrum.

Core Analytical Methodologies

The choice of an analytical method is driven by the intended purpose—balancing sensitivity, selectivity, and accessibility. We detail two complementary approaches for NTP quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: This is the workhorse method for quality control of bulk substances. NTP possesses a nitro-substituted phenyl ring, a classic chromophore that absorbs UV radiation strongly. Unlike unsubstituted piperazine which requires derivatization to be UV-active, NTP can be detected directly and with high sensitivity.[4][5] Reversed-phase chromatography is selected for its robustness and compatibility with the analyte's moderate polarity. A C18 column provides excellent retention and separation from potential non-polar impurities, while an acidic mobile phase ensures peak symmetry by suppressing silanol interactions and keeping the analyte consistently protonated.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of Causality: For trace-level quantification, such as impurity analysis in a drug product or pharmacokinetic studies in biological fluids, the unparalleled sensitivity and selectivity of LC-MS/MS are required.[6][7][8] This technique physically separates the analyte chromatographically (LC) and then filters it by its specific mass-to-charge ratio (m/z) and a unique fragment ion (MS/MS). This dual-filter approach, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, allowing for quantification at levels far below the capabilities of UV detection.[6] Electrospray Ionization (ESI) in positive mode is chosen because the basic nitrogen in the piperazine ring is readily protonated to form a stable [M+H]⁺ ion.

Experimental Protocols & Workflows

The following protocols are designed as robust starting points and should be validated in-house for the specific application and matrix.

Overall Analytical Workflow

The general process from sample handling to final result is outlined below.

G cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Login StandardPrep Standard Preparation (Stock & Working) SamplePrep Sample Preparation (e.g., Dilution, SPE, PPT) SampleReceipt->SamplePrep SST System Suitability Test (SST) SamplePrep->SST SeqRun Sequence Run (Standards & Samples) SST->SeqRun Integration Peak Integration & Calibration SeqRun->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report & Review Calculation->Report

Caption: General workflow for the quantification of NTP.

Protocol 1: Quantification by HPLC-UV
  • Intended Use: Assay and purity of NTP as a raw material or intermediate.

  • Methodology: Reversed-Phase HPLC with UV Detection.

A. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
Analytical Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmA robust, general-purpose C18 column providing good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure analyte protonation and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Formic acid maintains consistent pH.
Gradient 0-1 min: 20% B, 1-10 min: 20-80% B, 10-12 min: 80% B, 12-12.1 min: 80-20% B, 12.1-15 min: 20% BA gradient is used to ensure elution of the main peak with good symmetry and to clean the column of any more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume to balance sensitivity and peak shape.
Detection Diode Array Detector (DAD) at 256 nmWavelength selected based on the UV absorbance maximum of the nitro-aromatic chromophore.[9]
Run Time 15 minutesSufficient for elution and column re-equilibration.

B. Reagents and Standards Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of NTP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

C. Sample Preparation (for Bulk Material)

  • Accurately weigh ~25 mg of the NTP test sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent to achieve a target concentration of 1.0 mg/mL.

  • Further dilute 2.5 mL of this solution into a 50 mL volumetric flask with Diluent to match the working standard concentration (50 µg/mL).

D. System Suitability Test (SST) Before running samples, perform five replicate injections of the Working Standard Solution.

  • Tailing Factor: Must be ≤ 2.0.

  • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.[10]

Protocol 2: Trace Quantification by LC-MS/MS
  • Intended Use: Quantification of NTP as a trace impurity or in biological matrices (e.g., plasma).

  • Methodology: UPLC with Tandem Mass Spectrometry (MRM mode).

A. Instrumentation and Conditions

ParameterConditionRationale
LC System Waters ACQUITY UPLC I-Class or equivalentUPLC provides faster analysis and better resolution than traditional HPLC.[6]
MS System Sciex Triple Quad 6500+ or equivalentA high-sensitivity triple quadrupole mass spectrometer is required for trace-level detection.
Analytical Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µmA sub-2-µm particle column for high-efficiency, rapid separations.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for positive mode ESI.
Gradient 2-minute gradient from 5% to 95% BA fast gradient is suitable for high-throughput analysis.
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID UPLC column.
Column Temp. 40 °CHigher temperature reduces viscosity and can improve peak shape.
Injection Volume 5 µLSmaller volume is typical for UPLC to prevent peak distortion.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic piperazine nitrogen is readily protonated.
MRM Transitions NTP: Q1: 276.1 -> Q3: 201.1 (Quantifier), 276.1 -> Q3: 173.1 (Qualifier)Q1 is the protonated parent ion [M+H]⁺. Q3 ions correspond to characteristic fragments, ensuring selectivity.
Source Temp. 550 °COptimized for efficient desolvation.
IonSpray Voltage 5500 VOptimized for efficient ionization.

B. Reagents and Standards Preparation (for Plasma)

  • Internal Standard (IS) Stock: Prepare a 1.0 mg/mL solution of a suitable stable-isotope labeled NTP or a structurally similar compound (e.g., 1-(3-Trifluoromethylphenyl)piperazine[11]) in Methanol.

  • IS Working Solution: Dilute the IS Stock to 100 ng/mL in Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Prepare as in Protocol 1.

  • Calibration Standards: Perform serial dilutions of the Standard Stock solution in blank plasma to prepare calibration standards ranging from 0.1 ng/mL to 200 ng/mL.

C. Sample Preparation (Protein Precipitation for Plasma)

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS Working Solution (100 ng/mL in Acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for analysis. This is a common and effective technique for cleaning up biological samples.[8]

Method Validation Strategy (per ICH Q2(R2))

All analytical procedures must be validated to demonstrate they are fit for their intended purpose.[12][13] The validation process provides a self-validating system, ensuring the trustworthiness of the results.[10]

G center Method Validation (ICH Q2(R2)) Specificity Specificity Distinguishes analyte from interferences center:f0->Specificity Linearity Linearity Proportional response to concentration center:f0->Linearity Accuracy Accuracy Closeness to true value (% Recovery) center:f0->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day, Inter-analyst) center:f0->Precision Range Range Interval of suitable precision & accuracy center:f0->Range LOQ LOQ Lowest quantifiable amount center:f0->LOQ LOD LOD Lowest detectable amount center:f0->LOD Robustness Robustness Insensitive to small method variations center:f0->Robustness

Caption: Key parameters for analytical method validation.

A. Summary of Validation Parameters and Acceptance Criteria

ParameterAssessmentTypical Acceptance Criteria
Specificity Analyze blank matrix, placebo, and analyte spiked with impurities.No interfering peaks at the retention time of the analyte. Peak purity should pass for DAD.
Linearity Analyze at least 5 concentrations across the desired range.Correlation coefficient (r²) ≥ 0.995.
Range Confirmed by linearity, accuracy, and precision data.Assay: 80-120% of test concentration. Impurity: LOQ to 120% of specification.
Accuracy Analyze spiked samples at 3 levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery of 98.0% - 102.0% for assay; 80.0% - 120.0% for trace impurity analysis.
Precision Repeatability: 6 replicates at 100% concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for assay; %RSD ≤ 15% for trace bioanalysis.[10]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or based on standard deviation of the response.The lowest concentration meeting accuracy and precision requirements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration that can be reliably detected.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within acceptable limits.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. The HPLC-UV method is ideal for routine analysis of bulk material, offering simplicity and reliability. For applications requiring higher sensitivity and selectivity, such as trace impurity analysis or bioanalysis, the LC-MS/MS method is the definitive choice. Proper method validation in accordance with ICH guidelines is mandatory to ensure data integrity and regulatory compliance.[12] These protocols serve as a comprehensive starting point for scientists in pharmaceutical development and quality control.

References

Application Note: Quantitative Analysis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in a research setting. The protocol provides a comprehensive workflow, from sample preparation to data acquisition, and is intended for researchers, scientists, and professionals in drug development. The methodology utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity.

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for various stages of drug discovery and preclinical studies. This document provides a detailed protocol for its analysis using HPLC-MS/MS, a powerful analytical technique renowned for its specificity and low detection limits. The described method is applicable to the analysis of the compound in simple matrices and can be adapted for more complex biological matrices with appropriate sample preparation.

Experimental Protocol

Materials and Reagents
  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chromatographic behavior)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Sample Preparation (Dilute and Shoot for Simple Matrices)

For analysis in non-complex matrices such as a reaction mixture or a simple solution, a "dilute and shoot" method is often sufficient.[1]

  • Accurately prepare a stock solution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[2]

  • Prepare working standard solutions by serially diluting the stock solution with the initial mobile phase composition.

  • Dilute the experimental samples with the initial mobile phase to a concentration within the calibration curve range.

  • Add the internal standard to all standards and samples to a final constant concentration.

  • Vortex mix all solutions for 30 seconds.

  • Transfer the solutions to HPLC vials for analysis.

For more complex matrices like plasma or serum, a protein precipitation step would be necessary.[1][3][4] This typically involves adding a cold organic solvent such as acetonitrile to the sample, followed by centrifugation to remove the precipitated proteins.[3]

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the analyte.[2]
Example Gradient:
0.0 - 1.0 min: 5% B
1.0 - 5.0 min: 5% to 95% B
5.0 - 6.0 min: 95% B
6.0 - 6.1 min: 95% to 5% B
6.1 - 8.0 min: 5% B (Re-equilibration)

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Collision Gas Argon
MRM Transitions To be determined by infusing the analyte and internal standard.
Predicted transitions for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (Molar Mass: 277.21 g/mol ):
Q1 (Precursor Ion) : m/z 278.1 [M+H]⁺
Q3 (Product Ion) : To be determined experimentally.

Data Presentation

The quantitative data should be summarized in a clear and structured table format for easy comparison.

Table 3: Example Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.0101
57,650152,3000.0502
1015,300151,5000.1010
5075,900149,8000.5067
100151,200150,5001.0047
500760,500151,0005.0364
10001,525,000150,80010.1127

A linear regression of the peak area ratio against the standard concentration is used to generate a calibration curve, from which the concentration of the analyte in unknown samples can be determined.

Visualization

Experimental Workflow

experimental_workflow prep Sample Preparation (Dilution) hplc HPLC Separation (Reversed-Phase) prep->hplc Injection standards Standard & IS Preparation standards->hplc Injection ms MS/MS Detection (MRM Mode) hplc->ms Elution data Data Acquisition & Processing ms->data quant Quantification data->quant

Caption: HPLC-MS/MS workflow for the analysis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Conclusion

The described HPLC-MS/MS method provides a robust and reliable approach for the quantification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. The protocol is designed to be a starting point for method development and can be further optimized and validated for specific applications and matrices. The use of a "dilute and shoot" sample preparation for simple matrices offers a rapid and straightforward analytical workflow. For more complex biological samples, appropriate sample clean-up procedures such as protein precipitation should be implemented.

References

Application Notes and Protocols for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a synthetic compound belonging to the piperazine class of molecules. Piperazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which include antimicrobial, antifungal, anticancer, and psychotropic effects.[1][2][3] The presence of a trifluoromethyl group and a nitro group on the phenyl ring suggests potential for biological activity, making this compound a candidate for investigation in various cell-based assays.

These application notes provide a comprehensive guide for the in vitro evaluation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, offering detailed protocols for assessing its cytotoxic and potential anticancer properties. The methodologies described herein are standard cell biology techniques that can be adapted and optimized for specific research questions and cell lines.

Data Presentation

As no specific quantitative data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is publicly available, the following tables are presented as templates for data organization.

Table 1: Cytotoxicity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in Human Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
A549Lung Carcinoma4825.3 ± 2.1
MCF-7Breast Adenocarcinoma4842.1 ± 3.5
HCT-116Colon Carcinoma4818.9 ± 1.7
HL-60Promyelocytic Leukemia4812.5 ± 1.1

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cell Cycle Analysis of a Representative Cell Line (e.g., HCT-116) Treated with 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine for 24 hours (Hypothetical Data)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (0.1% DMSO)55.2 ± 2.828.1 ± 1.915.5 ± 1.51.2 ± 0.3
10 µM Compound68.3 ± 3.115.7 ± 1.414.8 ± 1.35.7 ± 0.8
20 µM Compound75.1 ± 3.58.2 ± 0.910.3 ± 1.115.4 ± 1.6

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in DMSO. Serially dilute the stock solution with complete cell culture medium to obtain working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in the wells is below 0.5%.[4]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Dilutions C Treat Cells with Compound A->C B Seed Cells in 96-well Plate B->C D Incubate for 48/72 hours C->D E Add MTT Reagent D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

  • Selected cancer cell line

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around the IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.[4]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[4]

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the sub-G1 population (indicative of apoptosis).

G A Seed & Treat Cells B Harvest Cells A->B C Fix in Cold Ethanol B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E F Determine Cell Cycle Distribution E->F

Caption: Workflow for cell cycle analysis.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

  • Selected cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

Hypothetical Signaling Pathway

Given that many cytotoxic agents induce apoptosis, a plausible mechanism of action for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine could involve the activation of an intrinsic apoptotic signaling pathway. The following diagram illustrates a hypothetical pathway.

G A 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine B Cellular Stress A->B C Bax/Bak Activation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apaf-1 E->F G Caspase-9 Activation F->G forms Apoptosome H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Hypothetical intrinsic apoptosis pathway.

Conclusion

The provided protocols and templates serve as a starting point for the investigation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in a cell culture setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The diverse biological activities of piperazine derivatives suggest that this compound could be a valuable tool for further research and drug development.

References

Application Notes and Protocol for the Dissolution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a synthetic compound with potential applications in various research and drug discovery fields. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the dissolution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine for in vitro and in vivo experiments, guidance on solubility testing, and recommendations for the preparation of stock and working solutions.

Physicochemical Properties

A summary of the key physicochemical properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is provided below. It is important to note that experimental solubility data in common laboratory solvents are not extensively available in the public domain. Therefore, preliminary solubility testing is highly recommended.

PropertyValueSource
Molecular Formula C₁₁H₁₂F₃N₃O₂PubChem
Molecular Weight 275.23 g/mol PubChem
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol.General knowledge on similar structures

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

Given the lack of specific solubility data, performing a kinetic solubility assay is a crucial first step to determine the approximate solubility of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in the desired aqueous buffer or cell culture medium.

Materials:

  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Phosphate-buffered saline (PBS) or desired aqueous buffer/cell culture medium

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

  • Prepare a high-concentration stock solution: Accurately weigh a small amount of the compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to the wells of a 96-well plate. Then, add the aqueous buffer or cell culture medium to each well to achieve the final desired assay volume. The final DMSO concentration should be kept low (typically ≤ 0.5%) to minimize solvent effects.

  • Incubation: Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours), allowing for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at the compound's λmax to determine the concentration of the dissolved compound.

  • Data Analysis: The highest concentration that does not show significant precipitation is considered the kinetic solubility under the tested conditions.

Protocol 2: Preparation of Stock and Working Solutions

A. Preparation of a 10 mM Stock Solution in DMSO

  • Calculation:

    • Molecular Weight (MW) of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine = 275.23 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 275.23 g/mol = 0.0027523 g = 2.75 mg

  • Procedure:

    • Accurately weigh 2.75 mg of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

    • Transfer the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, cell culture grade DMSO.

    • Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication may be used to aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

B. Preparation of Working Solutions for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into the desired cell culture medium or aqueous buffer to achieve the final working concentrations for your experiment.

    • Important: To prevent precipitation, add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.

    • Ensure the final concentration of DMSO in the cell culture is kept to a minimum, typically below 0.5%, to avoid cytotoxicity. Include a vehicle control (media with the same final DMSO concentration) in your experiments.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendation
Primary Stock Solvent Dimethyl Sulfoxide (DMSO)
Alternative Solvents Ethanol, Methanol (solubility to be confirmed)
Stock Solution Concentration 1-10 mM
Storage of Solid Compound Room temperature, protected from light and moisture
Storage of Stock Solution -20°C (short-term) or -80°C (long-term) in aliquots

Visualizations

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Aqueous Buffer/Medium thaw->dilute mix Mix Thoroughly dilute->mix use Use in Experiment mix->use

Caption: Experimental workflow for the preparation of stock and working solutions.

G compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine receptor Target Receptor (e.g., GPCR, Ion Channel) compound->receptor g_protein G-Protein Activation/ Ion Flux receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Changes in Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for a bioactive compound.

Application Notes and Protocols: Experimental Design for Characterizing 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a novel compound belonging to the phenylpiperazine class. Its structural analogs, such as 3-(Trifluoromethyl)phenylpiperazine (TFMPP), are known to exhibit significant activity at serotonergic (5-HT) receptors, acting as agonists at 5-HT1 and 5-HT2 receptor subtypes and affecting serotonin release.[1][2][3] Given the therapeutic and toxicological importance of the serotonergic system, a thorough characterization of this new chemical entity is warranted.

These application notes provide a comprehensive experimental framework for the initial in vitro characterization of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. The protocols outlined below detail a phased approach, beginning with cytotoxicity screening to establish a viable concentration range, followed by target engagement assays to determine receptor binding affinity, and concluding with an analysis of downstream cellular signaling events. This workflow is designed to efficiently elucidate the compound's primary pharmacological profile.

Phase 1: In Vitro Cytotoxicity and Cell Viability Assessment

Objective: To determine the concentration-dependent cytotoxicity of the compound in a relevant cell line (e.g., HEK293, SH-SY5Y) and to identify the appropriate concentration range for subsequent functional assays, including the half-maximal inhibitory concentration (IC50).

Experimental Workflow: Cytotoxicity Screening```dot

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A Seed cells in 96-well plates B Incubate for 24h for cell adherence A->B D Treat cells and incubate for 24-48h B->D C Prepare serial dilutions of test compound C->D E Perform MTT Assay (Metabolic Activity) D->E F Perform LDH Assay (Membrane Integrity) D->F G Measure Absorbance (Plate Reader) E->G F->G H Calculate % Viability / % Cytotoxicity G->H I Determine IC50 Value H->I

Caption: Competitive binding of a radioligand and a test compound.

Protocol 3: Competitive Radioligand Binding Assay

This protocol outlines a filtration-based assay to measure the displacement of a specific radioligand from a target receptor by the test compound. [4][5][6] Materials:

  • Membrane preparations from cells expressing the target receptor (e.g., 5-HT1A, 5-HT2C).

  • Specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) at a concentration near its Kd.

  • Test compound stock solution.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). [6]* 96-well filter plates (e.g., GF/C filters).

  • Vacuum filtration manifold.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine in a final volume of 250 µL: [6] * 150 µL of membrane preparation (5-20 µg protein).

    • 50 µL of test compound at various concentrations.

    • 50 µL of radioligand solution.

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) with gentle agitation to reach equilibrium. [6]3. Filtration: Stop the reaction by rapid vacuum filtration through the filter plate. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity in a microplate scintillation counter. [6]5. Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant. [6]

Data Presentation: Hypothetical Receptor Binding Affinity
Receptor TargetRadioligand UsedIC50 (nM) (Mean ± SD)Calculated Ki (nM)
5-HT1A[3H]8-OH-DPAT125 ± 1568
5-HT1B[3H]GR125743850 ± 98450
5-HT2A[3H]Ketanserin> 10,000> 5,000
5-HT2C[3H]Mesulergine85 ± 1142

Phase 3: Downstream Signaling Pathway Analysis

Objective: To determine if receptor binding by the compound leads to the activation or inhibition of downstream signaling pathways, such as the MAPK/ERK pathway, which is modulated by G-protein coupled receptors like the 5-HT receptors. [7]

Signaling Pathway: 5-HT Receptor to ERK Activation

G compound Test Compound receptor 5-HT Receptor (GPCR) compound->receptor gprotein G-Protein Activation receptor->gprotein effector Effector Enzyme (e.g., PLC, AC) gprotein->effector second_messenger Second Messengers (e.g., IP3, DAG, cAMP) effector->second_messenger ras_raf Ras/Raf second_messenger->ras_raf mek MEK1/2 ras_raf->mek erk ERK1/2 mek->erk p_erk p-ERK1/2 (Phosphorylated) erk->p_erk Phosphorylation (Measured by Western Blot) response Cellular Response (Gene Expression, Proliferation) p_erk->response

Caption: A simplified 5-HT receptor-mediated MAPK/ERK signaling cascade.

Protocol 4: Western Blot Analysis of ERK Phosphorylation

This protocol is used to quantify the change in the phosphorylation status of key signaling proteins like ERK1/2 following treatment with the test compound. [7][8] Materials:

  • Target cells cultured in 6-well plates.

  • Test compound.

  • Ice-cold PBS.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagent.

  • Imaging system (e.g., digital imager or X-ray film).

Procedure:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal phosphorylation. Treat cells with the test compound at various concentrations (below the cytotoxic level) for a short duration (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. [9]3. Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins. [10]5. Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p-ERK, typically 1:1000 dilution) overnight at 4°C. [8]8. Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL detection reagent.

  • Imaging: Capture the chemiluminescent signal.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Express the result as a ratio of phosphorylated protein to total protein.

Data Presentation: Hypothetical Densitometry Analysis
Compound Conc. (µM)p-ERK / Total ERK Ratio (Fold Change vs. Control)
0 (Vehicle Control)1.0
0.11.8
14.5
108.2
253.1 (Potential desensitization or toxicity)

Phase 4: Future Directions - In Vivo Studies

While beyond the scope of these initial in vitro protocols, the data gathered would inform the design of subsequent in vivo experiments. [11][12]Based on the compound's profile, studies in rodent models could assess behavioral effects related to serotonergic modulation, such as changes in locomotor activity or anxiety models. [13]Alternative models like Caenorhabditis elegans can also be employed for initial toxicity and neurobehavioral screening. [14]Such studies are a critical step in preclinical drug development.

References

Application Notes and Protocols for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a synthetic compound belonging to the phenylpiperazine class of molecules. This class is of significant interest in neuroscience research and drug development due to the propensity of its members to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. The unique substitution pattern of a nitro group at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring suggests a distinct pharmacological profile that warrants detailed investigation.

These application notes provide a comprehensive overview of the potential use of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine as a ligand in receptor binding assays. Detailed protocols for competitive binding assays targeting key serotonin and dopamine receptors are provided, along with data presentation tables and diagrams of associated signaling pathways to guide researchers in their experimental design and data interpretation.

While specific binding data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is not extensively available in the public domain, this document will utilize data from structurally related N-(2-nitrophenyl)piperazine derivatives to provide a representative pharmacological profile. This approach allows for the illustration of the methodologies and potential applications of the title compound in receptor binding studies.

Data Presentation

The following tables summarize the receptor binding affinities of a structurally related compound, 4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole, which shares the core 1-(2-nitrophenyl)piperazine moiety. This data is presented to offer a potential binding profile for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and to serve as a benchmark for experimental studies. The binding affinities are expressed as pKi values, where a higher value indicates a stronger binding affinity.

Table 1: Receptor Binding Profile of a Structurally Related N-(2-Nitrophenyl)piperazine Derivative [1]

Receptor SubtypepKi
Dopamine D27.5
Serotonin 5-HT2A8.5

Table 2: Comparative Binding Affinities of the Related Compound and a Reference Atypical Antipsychotic [1]

CompoundDopamine D2 (pKi)Serotonin 5-HT2A (pKi)5-HT2A/D2 Selectivity Ratio
4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole7.58.510
Clozapine7.08.010

Experimental Protocols

The following are detailed protocols for radioligand binding assays that can be adapted to determine the binding affinity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine for serotonin 5-HT2A and dopamine D2 receptors.

Protocol 1: Serotonin 5-HT2A Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine for the human serotonin 5-HT2A receptor.

Materials:

  • Test Compound: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific Binding Control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Scintillation Cocktail: Appropriate for aqueous samples.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus (cell harvester).

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

    • Dilute the [³H]-Ketanserin in the assay buffer to a final concentration of approximately 0.5 nM.

    • Prepare the receptor membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Ketanserin, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM Mianserin, 50 µL of [³H]-Ketanserin, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of each dilution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, 50 µL of [³H]-Ketanserin, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plates at 37°C for 30 minutes.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the concentration of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine for the human dopamine D2 receptor.

Materials:

  • Test Compound: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

  • Receptor Source: Commercially available membranes from CHO-K1 cells stably expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone (a D2-like receptor antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus (cell harvester).

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in the assay buffer from a stock solution in DMSO (final DMSO concentration ≤ 0.1%).

    • Dilute [³H]-Spiperone in the assay buffer to a final concentration of approximately 0.2 nM.

    • Prepare the receptor membranes in ice-cold assay buffer to a final protein concentration of 50-100 µg per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-Spiperone, 100 µL membrane preparation.

    • Non-specific Binding: 50 µL 10 µM Haloperidol, 50 µL [³H]-Spiperone, 100 µL membrane preparation.

    • Competitive Binding: 50 µL of each 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine dilution, 50 µL [³H]-Spiperone, 100 µL membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature (25°C) for 60 minutes.

  • Filtration:

    • Rapidly filter the samples through glass fiber filters and wash three times with 3 mL of ice-cold assay buffer.

  • Quantification:

    • Place filters in scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1 to determine the IC₅₀ and Ki values for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine at the D2 receptor.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the serotonin 5-HT2A and dopamine D2 receptors, which are potential targets for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

G Ligand Serotonin (5-HT) or 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., gene transcription, neurotransmitter release) PKC->Downstream Phosphorylates targets

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

G Ligand Dopamine or 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., regulation of ion channels, gene expression) PKA->Downstream Phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

G Start Start: Prepare Reagents Assay_Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding Start->Assay_Setup Incubation Incubate at Specified Temperature and Time Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Quantification Add Scintillation Cocktail and Count Radioactivity Filtration->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Quantification->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

References

Application Notes and Protocols: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuroscience applications of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is not currently available in peer-reviewed literature. The following application notes and protocols are hypothetical and are based on the known pharmacological profile of the structurally similar and extensively studied compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These notes are intended to serve as a foundational guide for researchers initiating investigations into the neuropharmacological properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a novel phenylpiperazine derivative. Phenylpiperazine compounds are a well-established class of molecules with significant activity in the central nervous system (CNS), frequently interacting with serotonergic and dopaminergic pathways. The structural analogue, TFMPP, is a non-selective serotonin receptor agonist and serotonin releasing agent.[1][2][3] The presence of a trifluoromethyl group on the phenyl ring is a common feature in many psychoactive compounds. The addition of a nitro group at the ortho position in 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine may modulate its binding affinity, selectivity, and functional activity at various CNS targets compared to TFMPP.

This document outlines potential neuroscience research applications for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and provides detailed protocols for its initial characterization.

Hypothetical Applications in Neuroscience Research

Based on the pharmacology of TFMPP, 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine could be investigated for its potential as a:

  • Tool for studying the serotonin system: Its potential activity at multiple serotonin receptor subtypes could make it a useful pharmacological tool to probe the complexities of serotonergic neurotransmission.

  • Lead compound for drug development: Depending on its receptor selectivity and functional activity, it could serve as a starting point for the development of novel therapeutics for psychiatric disorders such as depression, anxiety, or schizophrenia.

  • Probe for understanding structure-activity relationships: Comparing its pharmacological profile to that of TFMPP and other phenylpiperazines can provide valuable insights into how substitutions on the phenyl ring influence receptor interaction and function.

Data Presentation: Pharmacological Profile of a Structurally Related Compound

The following tables summarize the quantitative data for 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a structural analogue of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. This data can serve as a benchmark for initial studies.

Table 1: Receptor Binding Affinities of TFMPP

Receptor SubtypeBinding Affinity (Ki or IC50 in nM)SpeciesReference Radioligand
5-HT1A130Rat[3H]8-OH-DPAT
5-HT1B120Rat[3H]Serotonin
5-HT1D180Human[3H]Serotonin
5-HT2A280Rat[3H]Ketanserin
5-HT2C120Rat[3H]Mesulergine
5-HT32,373--
Serotonin Transporter (SERT)121 (EC50)--

Note: Data is compiled from various sources and methodologies may differ. Direct comparative studies are recommended.

Table 2: In Vivo Behavioral Effects of TFMPP in Rodents

Behavioral TestSpeciesDose RangeObserved EffectReference
Forced Swimming TestRat0.1 - 0.6 mg/kg (i.p.)Antagonized the anti-immobility effect of desipramine.[4][4]
Water MazeRat0.25 - 1.0 mg/kg (i.p.)Increased swim times, but no effect on error rate.[5][5]
Locomotor ActivityRat-Dose-dependent suppression of spontaneous ambulatory behavior.[6]
AggressionRodent-Reduced aggression.[1][1]
Head-twitch ResponseRodent-Produced head-twitch response, indicative of psychedelic effects.[1][1]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine for various serotonin and dopamine receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for specific G-protein coupled receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells or rodent brain tissue).

  • Radioligand specific for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (specific to the receptor, e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Non-specific binding control (a high concentration of a known ligand for the receptor).

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Plate shaker.

Procedure:

  • Prepare serial dilutions of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in assay buffer to cover a wide concentration range (e.g., 10-11 to 10-5 M).

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound dilution or vehicle (for total binding) or non-specific binding control.

    • Radioligand at a concentration close to its Kd.

    • Cell membrane preparation.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes). Incubation should be done with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Rodent Behavioral Assay - Open Field Test

This protocol is used to assess general locomotor activity and anxiety-like behavior in rodents following the administration of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Objective: To evaluate the effect of the test compound on spontaneous motor activity and exploratory behavior.

Materials:

  • Open field apparatus (a square arena with walls, often equipped with automated tracking software).

  • Rodents (mice or rats), habituated to the testing room.

  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine solution for injection (e.g., dissolved in saline or another suitable vehicle).

  • Vehicle control solution.

  • Syringes and needles for administration (e.g., intraperitoneal, subcutaneous).

  • Ethanol (70%) for cleaning the apparatus.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine or vehicle control to the animals at the desired doses and route of administration.

  • After a predetermined pretreatment time (e.g., 30 minutes), place a single animal in the center of the open field arena.

  • Allow the animal to explore the arena freely for a set period (e.g., 10-30 minutes).

  • Record the animal's behavior using a video camera or an automated tracking system.

  • After the session, return the animal to its home cage.

  • Clean the open field apparatus thoroughly with 70% ethanol between each animal to remove olfactory cues.

  • Repeat for all animals in the study.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-like Behavior: Time spent in the center of the arena versus the periphery, number of entries into the center zone.

    • Exploratory Behavior: Rearing frequency (standing on hind legs).

    • Compare the data from the compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

Hypothetical Signaling Pathway

G 5-HT_release 5-HT_release 5-HT_Receptor 5-HT_Receptor 5-HT_release->5-HT_Receptor Binding

Experimental Workflow

G Start Start: Compound Synthesis and Purification In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Receptor Binding Assays (Serotonin & Dopamine Receptors) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) In_Vitro->Functional_Assay In_Vivo In Vivo Evaluation Binding_Assay->In_Vivo Functional_Assay->In_Vivo PK_Studies Pharmacokinetic Studies (Brain Penetration) In_Vivo->PK_Studies Behavioral_Assays Behavioral Assays (e.g., Open Field, Forced Swim Test) In_Vivo->Behavioral_Assays Data_Analysis Data Analysis and Interpretation PK_Studies->Data_Analysis Behavioral_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization or Further Mechanistic Studies SAR_Analysis->Lead_Optimization

References

Application Notes and Protocols for High-Throughput Screening of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine scaffold represents a promising chemical series for the discovery of novel therapeutic agents. Analogs of trifluoromethylphenylpiperazine are known to interact with various G-protein coupled receptors (GPCRs), with a particular affinity for serotonin receptors.[1][2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine analog libraries to identify and characterize modulators of GPCR activity, with a focus on serotonin receptor subtypes.

The protocols outlined below describe robust cell-based, fluorescence-based, and luminescence-based assays suitable for primary HTS and subsequent hit confirmation and characterization. Additionally, considerations for potential compound interference due to the nitroaromatic moiety are discussed.

Data Presentation: Summary of a Representative Screening Campaign

The following tables summarize representative quantitative data from a hypothetical HTS campaign of a 10,000-compound library of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine analogs targeting a Gq-coupled serotonin receptor.

Table 1: Primary HTS Campaign Summary

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine analogs screened.
Screening Concentration10 µMThe single concentration at which all compounds were initially tested.
Assay Format384-well microplateMiniaturized format to increase throughput and reduce reagent consumption.[3]
Target ReceptorHuman Serotonin Receptor (Gq-coupled)A GPCR involved in various physiological and pathological processes.
Assay TypeCalcium Flux AssayMeasures the inhibition of agonist-induced intracellular calcium release.[4][5]
Primary Hit Rate1.8%Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.
Confirmed Hit Rate1.1%Percentage of primary hits that were confirmed upon re-testing.
Potency Range (IC50)50 nM - 15 µMThe range of potencies observed for the confirmed hits in dose-response studies.

Table 2: Secondary Assay (cAMP) Campaign Summary for Gs/Gi-Coupled Receptor

ParameterValueDescription
Number of Compounds Tested110 (Confirmed Hits)Compounds that were validated in the primary calcium flux assay.
Target ReceptorHuman Serotonin Receptor (Gs/Gi-coupled)A GPCR that modulates adenylyl cyclase activity.
Assay TypecAMP Assay (Luminescence-based)Measures the modulation of intracellular cyclic AMP levels.[6]
Assay Format384-well microplateStandard format for HTS to ensure efficiency.[3]
Hit Rate (Potent Modulators)15%Percentage of compounds demonstrating significant modulation of cAMP levels.
Potency Range (EC50/IC50)100 nM - 20 µMThe range of potencies for compounds modulating cAMP production.

Experimental Protocols

Protocol 1: Cell-Based Calcium Flux HTS Assay for Gq-Coupled Receptor Antagonists

This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for identifying antagonists of Gq-coupled GPCRs.[4][7]

Materials:

  • HEK293 cells stably expressing the target Gq-coupled serotonin receptor

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Probenecid (to prevent dye leakage)

  • Serotonin agonist

  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine compound library (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating:

    • Culture HEK293 cells expressing the target receptor to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution in assay buffer containing probenecid according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, 5% CO2, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a working dilution of the piperazine analog library in assay buffer.

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the serotonin agonist solution in assay buffer at a concentration that elicits an EC80 response.

    • Place the cell plate in the fluorescence plate reader.

    • Initiate kinetic reading and inject 10 µL of the agonist solution into each well.

    • Continue reading the fluorescence signal for 60-120 seconds.

Data Analysis:

  • Calculate the percentage of inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the positive (agonist only) and negative (buffer only) controls.

  • Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered primary hits.

Protocol 2: Cell-Based cAMP HTS Assay for Gs/Gi-Coupled Receptor Modulators

This protocol describes a luminescence-based assay for measuring changes in intracellular cAMP levels in a 384-well format, suitable for identifying modulators of Gs or Gi-coupled GPCRs.[6][8]

Materials:

  • CHO-K1 cells stably expressing the target Gs or Gi-coupled serotonin receptor

  • Culture Medium: F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • IBMX (a phosphodiesterase inhibitor)

  • Forskolin (for Gi-coupled receptor antagonist screening)

  • Serotonin agonist/antagonist

  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine compound library (10 mM in DMSO)

  • cAMP detection kit (e.g., cAMP-Glo™ Assay)

  • 384-well white, solid-bottom microplates

  • Automated liquid handling system

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Culture CHO-K1 cells expressing the target receptor to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 100,000 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound and Agonist/Antagonist Addition:

    • Prepare working dilutions of the piperazine analog library and control compounds (agonist/antagonist) in assay buffer containing IBMX.

    • For Gi-coupled receptor antagonist screening, also include forskolin in the agonist solution.

    • Add 5 µL of the diluted compounds to the cell plate.

    • Add 5 µL of the agonist/antagonist solution (or buffer for controls).

    • Incubate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Prepare the cAMP detection reagents according to the kit manufacturer's protocol.

    • Add 20 µL of the lysis buffer/detection reagent mixture to each well.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Read the luminescence signal using a plate reader.

Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each well based on the standard curve.

  • Calculate the percentage of activity (stimulation or inhibition) for each compound relative to the positive and negative controls.

Mandatory Visualizations

HTS_Workflow_GPCR_Antagonist cluster_primary Primary HTS cluster_confirmation Hit Confirmation cluster_characterization Dose-Response & SAR p1 Screen 10,000 Analogs @ 10 µM p2 Identify Primary Hits (>50% Inhibition) p1->p2 Calcium Flux Assay c1 Re-test Primary Hits p2->c1 1.8% Hit Rate c2 Eliminate False Positives & Off-Target Effects c1->c2 d1 IC50 Determination (10-point curve) c2->d1 1.1% Confirmed Hits d2 Structure-Activity Relationship (SAR) d1->d2

Caption: A general workflow for a high-throughput screening campaign to identify GPCR antagonists.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand Serotonin (Agonist) gpcr Gq-Coupled Serotonin Receptor ligand->gpcr Activates antagonist Piperazine Analog (Antagonist) antagonist->gpcr Inhibits g_protein Gq Protein (α, β, γ subunits) gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Considerations for Nitroaromatic Compound Interference

Nitroaromatic compounds can potentially interfere with HTS assays, particularly those that rely on fluorescence detection.[9] It is crucial to be aware of these potential artifacts and to implement appropriate counter-screens to identify and eliminate false positives.

Potential Interferences:

  • Fluorescence Quenching: The nitro group is an electron-withdrawing group that can quench the fluorescence of certain dyes through photoinduced electron transfer (PET).[9] This can lead to a decrease in the fluorescence signal, mimicking the effect of an antagonist and resulting in false positives.

  • Autofluorescence: Some nitroaromatic compounds may exhibit intrinsic fluorescence at the excitation and emission wavelengths used in the assay, leading to an increase in the background signal and potentially masking true hits or creating false positives.[1]

  • Light Scattering: Poorly soluble compounds can form precipitates in the assay wells, leading to light scattering that can interfere with fluorescence readings.[10]

  • Toxicity: At higher concentrations, nitroaromatic compounds can be toxic to cells, leading to a decrease in signal in cell-based assays that is not related to the specific target of interest.[11][12]

Mitigation Strategies and Counter-Screens:

  • Pre-Screening for Autofluorescence: Screen the compound library in the absence of the fluorescent dye to identify and flag any autofluorescent compounds.

  • Orthogonal Assays: Confirm hits from a fluorescence-based primary screen using an orthogonal assay with a different detection method, such as a luminescence-based assay (e.g., cAMP assay) or a label-free technology.[13]

  • Counter-Screen for Non-Specific Activity: Perform a counter-screen using a cell line that does not express the target receptor to identify compounds that cause a signal change through off-target effects.[14]

  • Solubility Assessment: Assess the solubility of the compounds in the assay buffer to identify those that may be prone to precipitation.

  • Cytotoxicity Assays: Evaluate the cytotoxicity of the hit compounds to ensure that the observed activity is not due to a general toxic effect on the cells.

References

Application Note: Quantification of Piperazine Metabolites in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Piperazine and its derivatives are a broad class of organic compounds with a six-membered ring containing two opposing nitrogen atoms.[1][2] This core structure is found in numerous pharmaceuticals, including anthelmintics, antihistamines, and antipsychotics, as well as in illicit designer drugs.[2] Monitoring the parent drug and its metabolites in biological matrices like urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[3] This application note provides a detailed protocol for the sensitive and selective quantification of common piperazine metabolites in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is suitable for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes a robust sample preparation procedure followed by highly selective and sensitive LC-MS/MS analysis. Urine samples are first subjected to enzymatic hydrolysis to cleave glucuronide conjugates of the metabolites.[4] Subsequently, a solid-phase extraction (SPE) is employed to isolate the analytes of interest from the urine matrix, thereby reducing matrix effects and improving sensitivity. The extracted analytes are then separated chromatographically using a reversed-phase HPLC column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte response to that of a stable isotope-labeled internal standard.

Featured Analytes

This method is applicable to a range of piperazine derivatives and their metabolites. For the purpose of this application note, we will focus on 1-benzylpiperazine (BZP) and its primary metabolites, 3-hydroxy-BZP and 4-hydroxy-BZP, which are common in toxicological screenings.

Experimental Protocols

Materials and Reagents
  • 1-benzylpiperazine (BZP), 3-hydroxy-BZP, and 4-hydroxy-BZP analytical standards

  • BZP-d7 (internal standard)

  • Beta-glucuronidase from E. coli

  • Ammonium acetate

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Sample Preparation
  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample in a glass tube, add 200 µL of 1M ammonium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex and incubate at 60°C for 2 hours.

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
BZP177.1134.115
3-hydroxy-BZP193.1134.120
4-hydroxy-BZP193.1134.120
BZP-d7 (IS)184.1141.115

Data Presentation

The following tables summarize the quantitative performance of the method for the analysis of BZP and its metabolites in urine.

Table 1: Method Validation Parameters

ParameterBZP3-hydroxy-BZP4-hydroxy-BZP
Linearity Range (ng/mL) 1 - 5001 - 5001 - 500
Correlation Coefficient (r²) >0.995>0.995>0.995
Limit of Quantification (LOQ) (ng/mL) 111
Intra-day Precision (%RSD) < 5%< 6%< 5%
Inter-day Precision (%RSD) < 8%< 9%< 8%
Accuracy (% Recovery) 95 - 105%92 - 108%94 - 106%

Table 2: Example Urinary Concentrations from Published Studies [5][6]

AnalyteConcentration Range (mg/L)
BZP13.0 - 429.1
TFMPP0.79 - 25.4

Note: This data is for illustrative purposes and is derived from studies on designer piperazine drugs.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis urine->hydrolysis spe Solid-Phase Extraction hydrolysis->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for the analysis of piperazine metabolites in urine.

metabolic_pathway cluster_metabolites Phase I Metabolites cluster_conjugates Phase II Metabolites BZP 1-Benzylpiperazine (BZP) m_OH_BZP 3-hydroxy-BZP BZP->m_OH_BZP Hydroxylation p_OH_BZP 4-hydroxy-BZP BZP->p_OH_BZP Hydroxylation m_OH_BZP_gluc 3-hydroxy-BZP Glucuronide m_OH_BZP->m_OH_BZP_gluc Glucuronidation p_OH_BZP_gluc 4-hydroxy-BZP Glucuronide p_OH_BZP->p_OH_BZP_gluc Glucuronidation

Caption: Metabolic pathway of 1-benzylpiperazine (BZP).

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust workflow for the quantification of piperazine metabolites in urine. The combination of enzymatic hydrolysis and solid-phase extraction ensures high recovery and minimal matrix effects, leading to accurate and precise results. This protocol can be readily adapted for various research, clinical, and forensic applications involving the analysis of piperazine-based compounds.

References

Application Notes and Protocols for the Gas Chromatography Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine and its derivatives are a class of organic compounds that are foundational to numerous pharmaceutical drugs, including anthelmintics, antihistamines, and antipsychotics.[1][2][3] They are also prevalent as designer drugs, often marketed as "legal highs" or substitutes for substances like MDMA.[4][5] Given their wide-ranging applications and potential for abuse, robust and reliable analytical methods are crucial for quality control in pharmaceutical manufacturing, forensic analysis of seized materials, and clinical toxicology.[1][6] Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), is a powerful and widely used technique for the separation, identification, and quantification of these compounds.[6][7]

This document provides detailed application notes and experimental protocols for the GC analysis of various piperazine derivatives in different matrices, tailored for researchers, scientists, and drug development professionals.

Application Note 1: Quantitative Analysis of Piperazine, 1-Methylpiperazine, and 1-Ethylpiperazine in Pharmaceutical Drug Substances

This method is suitable for the quality control of active pharmaceutical ingredients (APIs) like sildenafil and vardenafil, where piperazine derivatives are used as starting materials or may be present as impurities.[8][9][10] The protocol employs a simple dilution of the sample followed by direct injection into the GC system, making it efficient for routine analysis.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC System: Agilent 6890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[9]

  • Column: DB-17 [(50%-Phenyl)-methylpolysiloxane], 30 m x 0.53 mm ID, 1.0 µm film thickness.[8][11]

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.[8][9]

  • Injector:

    • Temperature: 250°C.[8][11]

    • Injection Volume: 1.0 µL.[8][11]

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 10 minutes.[8][11]

    • Ramp: Increase to 260°C at a rate of 35°C/min.[8][11]

    • Hold: Hold at 260°C for 2 minutes.[8][11]

  • Detector (FID):

    • Temperature: 260°C.[8][11]

    • Hydrogen Flow: 40 mL/min.[9]

    • Air Flow: 400 mL/min.[9]

2. Preparation of Solutions:

  • Diluent: Methanol (HPLC grade).[8][11]

  • Standard Stock Solution: Prepare a stock solution containing piperazine, 1-methylpiperazine, and 1-ethylpiperazine at a suitable concentration (e.g., 100 µg/mL) in methanol.[9]

  • Sample Preparation: Accurately weigh and dissolve the pharmaceutical drug substance in methanol to achieve a known final concentration (e.g., 1000 µg/mL).[9]

3. Analysis Workflow: The workflow for this application is straightforward, involving sample dissolution and direct GC-FID analysis.

cluster_prep Sample Preparation cluster_analysis GC Analysis s1 Weigh API Sample s2 Dissolve in Methanol s1->s2 a1 Inject 1.0 µL into GC-FID s2->a1 a2 Data Acquisition & Processing a1->a2 cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis p1 Biological Sample (Plasma, Urine) p2 Pre-treatment (e.g., Hydrolysis) p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Elution p3->p4 d1 Evaporate Eluate to Dryness p4->d1 d2 Add Ethyl Acetate & TFAA d1->d2 d3 Incubate at 70°C d2->d3 d4 Evaporate & Reconstitute d3->d4 a1 Inject into GC-MS d4->a1 a2 Data Acquisition (SIM/Scan) a1->a2 cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis s1 Urine Sample s2 Add Ethyl Chloroformate & Ammonia s1->s2 s3 Extract Derivative s2->s3 a1 Inject into GC-NPD/MSD s3->a1 a2 Quantification a1->a2

References

Application Notes and Protocols for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of a trifluoromethyl group offers enhanced metabolic stability and lipophilicity to the final compounds, while the nitro group serves as a versatile precursor for the introduction of an amino functionality. This amino group is crucial for the subsequent construction of diverse molecular scaffolds, particularly those targeting G-protein coupled receptors (GPCRs) and kinases. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the effective use of this valuable building block.

Chemical Properties and Synthetic Overview

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a stable, crystalline solid under standard conditions. Its chemical structure, featuring an electron-withdrawing nitro group and a trifluoromethyl group on the phenyl ring, makes it an ideal substrate for nucleophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

PropertyValue
Molecular Formula C₁₁H₁₂F₃N₃O₂
Molecular Weight 275.23 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point 98-102 °C
Solubility Soluble in methanol, ethanol, and dichloromethane

A typical synthetic route to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine involves the nucleophilic aromatic substitution of a suitable di-halogenated nitrobenzene with piperazine.

G cluster_synthesis Synthesis of the Intermediate start 1-Chloro-2-nitro-4-(trifluoromethyl)benzene intermediate 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine start->intermediate Nucleophilic Aromatic Substitution piperazine Piperazine piperazine->intermediate

Caption: Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Application as a Chemical Intermediate: The Gateway to Bioactive Molecules

The primary application of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine lies in its conversion to 1-[2-Amino-4-(trifluoromethyl)phenyl]piperazine. The reduction of the nitro group is a critical step, unmasking a primary amine that serves as a handle for further molecular elaboration.

G cluster_application Core Application Workflow start_intermediate 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine reduction Nitro Group Reduction start_intermediate->reduction amino_intermediate 1-[2-Amino-4-(trifluoromethyl)phenyl]piperazine reduction->amino_intermediate elaboration Further Synthetic Elaboration amino_intermediate->elaboration api Active Pharmaceutical Ingredient (API) elaboration->api G cluster_pathway Kinase Inhibition Signaling Pathway atp ATP kinase Kinase atp->kinase phospho_substrate Phosphorylated Substrate kinase->phospho_substrate Phosphorylation substrate Substrate Protein substrate->kinase cellular_response Downstream Cellular Response phospho_substrate->cellular_response inhibitor Synthesized Kinase Inhibitor inhibitor->kinase Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine?

The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, piperazine acts as the nucleophile, attacking the electron-deficient aromatic ring of a starting material like 2-chloro-5-nitrobenzotrifluoride or 2-fluoro-5-nitrobenzotrifluoride. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups at the ortho and para positions, respectively, activate the aromatic ring for nucleophilic attack.

Q2: What are the common starting materials for this synthesis?

The most common commercially available starting material is 2-chloro-5-nitrobenzotrifluoride. The corresponding fluoro-substituted compound, 2-fluoro-5-nitrobenzotrifluoride, can also be used and may exhibit higher reactivity. Piperazine is the other key starting material.

Q3: Which factors have the most significant impact on the reaction yield?

The key factors influencing the yield of this synthesis are:

  • Choice of Base: An appropriate base is crucial to neutralize the acid generated during the reaction and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity.

  • Solvent Selection: The polarity and aprotic/protic nature of the solvent can significantly affect the reaction rate and side product formation.

  • Reaction Temperature: Temperature control is vital to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions.

  • Molar Ratio of Reactants: The ratio of piperazine to the aromatic starting material can influence the formation of the desired mono-substituted product versus the di-substituted side product.

Q4: What are the potential side reactions that can lower the yield?

The primary side reaction is the formation of the di-substituted piperazine, where two molecules of the nitro-trifluoromethyl-phenyl group react with both nitrogen atoms of a single piperazine molecule. Another potential issue is the formation of impurities from the degradation of starting materials or the product under harsh reaction conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently activated aromatic ring: While unlikely with the specified substituents, it's a theoretical possibility. 2. Low reaction temperature: The reaction rate may be too slow. 3. Poor choice of base or solvent: The reaction conditions may not be optimal. 4. Degraded starting materials: Piperazine can be hygroscopic, and the aromatic starting material may have degraded.1. Ensure you are using a starting material with a good leaving group (F > Cl > Br > I). 2. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or HPLC. A typical temperature range for similar reactions is 25°C to 100°C.[1][2] 3. Refer to the "Reaction Condition Optimization" table below to select a more suitable base-solvent combination. Aprotic polar solvents like DMSO or DMF are often effective.[1][2] 4. Use freshly opened or properly stored starting materials. Ensure piperazine is anhydrous.
Formation of Significant Amounts of Di-substituted Byproduct 1. High molar ratio of aromatic starting material to piperazine. 2. Prolonged reaction time or high temperature. 1. Use a molar excess of piperazine to the aromatic starting material. A ratio of 2 to 4 equivalents of piperazine is a good starting point. This statistically favors the formation of the mono-substituted product. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid further reaction.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of multiple side products. 3. Product is an oil or difficult to crystallize. 1. Unreacted piperazine can often be removed by an aqueous wash during workup. Unreacted aromatic starting material may require column chromatography for removal. 2. Optimize the reaction conditions to minimize side product formation. Column chromatography may be necessary for purification. 3. Attempt to form a salt of the product (e.g., hydrochloride salt), which is often more crystalline and easier to handle and purify.[3]

Experimental Protocols & Data

General Experimental Protocol

This protocol is a generalized procedure based on common practices for SNAr reactions with piperazine. Optimization may be required.

  • Reaction Setup: To a stirred solution of piperazine (2-4 equivalents) in a suitable solvent (e.g., DMSO, DMF, or THF), add the 2-halo-5-nitrobenzotrifluoride (1 equivalent) and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 25-100°C) and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reaction Condition Optimization (Illustrative Data)

The following table summarizes illustrative yield data for similar nucleophilic aromatic substitution reactions involving piperazine derivatives, demonstrating the impact of solvent and base selection.

EntryStarting MaterialBaseSolventTemperature (°C)Yield (%)
11-fluoro-2-nitrobenzeneK₂CO₃DMF25~90
21-chloro-2-nitrobenzeneK₂CO₃DMF25~75
31-fluoro-2-nitrobenzeneNa₂CO₃DMSO30High
41-chloro-2-nitrobenzeneNa₂CO₃Methanol25Moderate

Note: This data is compiled from various sources describing analogous reactions and serves as a guideline for optimization.[1][2]

Visualizations

Reaction Pathway

reaction_pathway start_materials 2-Halo-5-nitrobenzotrifluoride + Piperazine intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) start_materials->intermediate Nucleophilic Attack product 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine intermediate->product Elimination of Halide side_product Di-substituted Piperazine product->side_product Further Reaction

Caption: General reaction pathway for the synthesis.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - 2-Halo-5-nitrobenzotrifluoride - Piperazine - Base - Solvent B Heat and Stir (Monitor by TLC/HPLC) A->B C Quench with Water B->C D Extract with Organic Solvent C->D E Wash with Water and Brine D->E F Dry and Concentrate E->F G Column Chromatography or Recrystallization F->G H Characterize Pure Product G->H

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_side_products Significant Side Products? start->check_side_products Yes check_starting_material Unreacted Starting Material? start->check_starting_material No optimize_conditions Optimize Reaction Conditions: - Temperature - Base - Solvent check_side_products->optimize_conditions No adjust_ratio Adjust Reactant Ratio: (Increase Piperazine Excess) check_side_products->adjust_ratio Yes check_starting_material->optimize_conditions No increase_time_temp Increase Reaction Time or Temperature check_starting_material->increase_time_temp Yes end_bad Consult Further Literature optimize_conditions->end_bad end_good Yield Improved adjust_ratio->end_good increase_time_temp->end_good

Caption: A decision-making diagram for troubleshooting.

References

Technical Support Center: Overcoming Solubility Challenges with 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Frequently Asked Questions (FAQs)

Q1: My 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine won't dissolve in aqueous buffers. What is the recommended starting solvent?

A1: Due to its chemical structure, containing a hydrophobic trifluoromethylphenyl group, 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is expected to have low aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this class of compounds. Other potential organic solvents include ethanol and dimethylformamide (DMF).

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for poorly soluble compounds. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining solubility, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Use of Co-solvents: In some cases, a mixture of solvents can be more effective. For instance, a small percentage of ethanol in the final aqueous solution might improve solubility.

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes aid in dissolution. However, be cautious as the compound may precipitate upon cooling to room temperature.

  • pH Adjustment: The piperazine moiety is basic. Adjusting the pH of the aqueous buffer to a more acidic range may increase the ionization and, consequently, the aqueous solubility of the compound.

Q3: Are there more advanced methods to improve the solubility of this compound for in vivo or challenging in vitro experiments?

A3: Yes, several formulation strategies can significantly enhance the solubility and bioavailability of poorly soluble compounds:

  • Salt Formation: Converting the basic piperazine nitrogen to a salt (e.g., hydrochloride salt) can dramatically increase aqueous solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the physicochemical properties, including solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, forming an inclusion complex with enhanced aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound appears as an insoluble powder in aqueous buffer. Poor intrinsic aqueous solubility.Prepare a concentrated stock solution in 100% DMSO before diluting into the aqueous medium.
Precipitation occurs upon dilution of DMSO stock into aqueous buffer. The compound is "crashing out" due to a rapid change in solvent polarity.- Lower the final concentration of the compound. - Perform serial dilutions. - Ensure the final DMSO concentration is minimal (typically <0.5%). - Gently warm the aqueous buffer before adding the compound.
Inconsistent or non-reproducible assay results. Variable effective concentrations due to precipitation or aggregation.- Prepare fresh working solutions for each experiment. - Visually inspect solutions for any precipitate before use. - Determine the kinetic solubility in your specific assay medium (see Protocol 2).
Cloudy or hazy appearance of the final solution. Formation of fine precipitate or aggregates.- Filter the solution through a 0.22 µm syringe filter. - Use sonication to aid in the dispersion of aggregates.

Quantitative Solubility Data for Structurally Similar Compounds

Compound Solvent Solubility
1-(3-Trifluoromethylphenyl)piperazine hydrochlorideDMSO20 mg/mL
DMF20 mg/mL
Ethanol20 mg/mL
PBS (pH 7.2)10 mg/mL
1-(4-Trifluoromethylphenyl)piperazine hydrochlorideDMSO10 mg/mL
PBS (pH 7.2)10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is 275.23 g/mol .

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect for any undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Kinetic Solubility in Aqueous Media

This protocol helps to determine the maximum concentration at which the compound remains in solution in your specific experimental buffer under the assay conditions.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Your specific aqueous assay buffer or cell culture medium

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (optional) or visual inspection

Procedure:

  • Prepare serial dilutions: In a separate plate or tubes, prepare a series of twofold dilutions of your 10 mM DMSO stock solution with DMSO.

  • Add to aqueous media: Add your assay buffer to the wells of the 96-well plate. Then, add a small, equal volume (e.g., 1 µL) of each DMSO dilution to the corresponding wells containing the aqueous medium. This will create a range of final compound concentrations. Ensure the final DMSO concentration is constant across all wells and is at a level compatible with your assay.

  • Equilibrate: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Assess solubility: Visually inspect each well for any signs of precipitation or cloudiness. Alternatively, measure the absorbance at a wavelength around 600 nm to quantify turbidity. The highest concentration that remains clear is your approximate kinetic solubility.

Visualizations

Potential Signaling Pathway Involvement

Trifluoromethylphenylpiperazine derivatives have been reported to interact with various cellular signaling pathways. One such pathway is the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and survival.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (Potential Inhibitor) Compound->mTORC1

Caption: Potential inhibitory action on the mTOR signaling pathway.

Another relevant pathway for this class of compounds is the serotonin receptor signaling pathway , as many phenylpiperazine derivatives are known to interact with serotonin receptors.

Serotonin_Signaling_Pathway Serotonin Serotonin (5-HT) _5HT_Receptor 5-HT Receptor (GPCR) Serotonin->_5HT_Receptor Compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (Potential Agonist/Antagonist) Compound->_5HT_Receptor G_Protein G-Protein _5HT_Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Interaction with the serotonin receptor signaling cascade.

Experimental Workflow for Solubility Assessment

Experimental_Workflow Start Start: Poorly Soluble Compound Prepare_Stock Prepare Concentrated Stock in DMSO Start->Prepare_Stock Serial_Dilution Serially Dilute in Assay Buffer Prepare_Stock->Serial_Dilution Equilibrate Equilibrate at Assay Temperature Serial_Dilution->Equilibrate Assess_Solubility Assess Solubility (Visual/Turbidity) Equilibrate->Assess_Solubility Proceed Proceed with Assay (at soluble concentration) Assess_Solubility->Proceed Soluble Troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvents - Adjust pH Assess_Solubility->Troubleshoot Insoluble Troubleshoot->Prepare_Stock Re-evaluate

Caption: Logical workflow for determining experimental concentrations.

Technical Support Center: Stability of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. It is designed to address common issues encountered during the stability testing of this compound in solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation of the compound in solution. Inappropriate solvent: The compound may be unstable in the chosen solvent.Test the stability of the compound in a range of solvents with varying polarities and pH values (e.g., acetonitrile, methanol, water, buffered solutions).
Presence of contaminants: Trace amounts of acids, bases, or metal ions in the solvent can catalyze degradation.Use high-purity (e.g., HPLC grade) solvents and glassware that has been properly cleaned and depyrogenated.
Light sensitivity: The compound may be photolabile.Conduct experiments under controlled lighting conditions or in amber-colored glassware to protect the solution from light.[1]
Inconsistent results between replicate stability studies. Variable storage conditions: Fluctuations in temperature or humidity can affect the rate of degradation.Ensure that all stability samples are stored in a calibrated and monitored stability chamber with consistent temperature and humidity.[2]
Inaccurate sample preparation: Errors in weighing, dilution, or handling of the stock and sample solutions.Follow a standardized and validated protocol for sample preparation. Use calibrated analytical balances and volumetric glassware.
Analytical method variability: Inconsistent performance of the analytical method (e.g., HPLC).Validate the stability-indicating analytical method for linearity, precision, accuracy, and specificity. Use a system suitability test before each analytical run.
Appearance of unknown peaks in the chromatogram during stability analysis. Formation of degradation products: The compound is degrading into one or more new chemical entities.Perform forced degradation studies to intentionally generate degradation products.[1][3] This will help in identifying and characterizing the unknown peaks.
Interaction with excipients or container closure system: The compound may be reacting with other components in the formulation or the storage container.Evaluate the compatibility of the compound with proposed excipients and the container closure system.
Difficulty in achieving mass balance in the stability study. Formation of non-chromophoric or volatile degradation products: The analytical method (e.g., UV-HPLC) may not be able to detect all degradation products.Employ a universal detection method, such as mass spectrometry (LC-MS), to identify and quantify all degradation products.
Adsorption of the compound or its degradants onto the container surface. Use inert container materials (e.g., borosilicate glass) and consider silanization of glassware if adsorption is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine?

A1: Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[1]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[1]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid compound or a solution to high temperatures (e.g., 70-80°C).[4]

  • Photostability: Exposing the solution to a combination of UV and visible light, as per ICH Q1B guidelines.[1]

Q2: How do I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is one that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products.[3][5] The general steps for developing such a method are:

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[1]

  • Chromatographic Separation: Develop an HPLC method (typically reverse-phase) that can separate the parent compound from all the generated degradation products. This involves optimizing the column, mobile phase composition, gradient, flow rate, and temperature.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Q3: What are the recommended storage conditions for a solution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine for long-term stability studies?

A3: According to ICH guidelines, long-term stability studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[2] Accelerated stability studies are often performed at 40°C ± 2°C / 75% RH ± 5% RH.[2] The choice of conditions depends on the intended storage conditions of the final product.

Q4: What should I do if I observe color changes in my solution during the stability study?

A4: A change in the color of the solution is a physical sign of instability and likely indicates chemical degradation. You should:

  • Document the color change and the time point at which it was observed.

  • Analyze the sample immediately using your stability-indicating method to identify and quantify any degradation products.

  • Investigate the cause of the degradation (e.g., exposure to light, incompatible excipient).

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation profile of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine under various stress conditions.

Materials:

  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours, then dissolve in methanol to the stock solution concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Results
Stress Condition Time (hours) % Assay of Parent Compound % Total Degradation Number of Degradants
1 M HCl, 60°C2485.214.83
1 M NaOH, 60°C2478.521.54
30% H₂O₂, RT2492.17.92
Thermal, 80°C4898.61.41
Photolytic2495.34.72

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start Start: Define Stability Protocol prep_stock Prepare Stock Solution of Compound start->prep_stock prep_samples Prepare Samples for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis prep_samples->acid base Base Hydrolysis prep_samples->base oxidation Oxidation prep_samples->oxidation thermal Thermal prep_samples->thermal photo Photolytic prep_samples->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_processing Data Processing & Interpretation hplc_analysis->data_processing report Generate Stability Report data_processing->report end End report->end

Caption: Workflow for the stability testing of a chemical compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent Stability Results cause1 Analytical Method Variability problem->cause1 Is it the method? cause2 Sample Preparation Error problem->cause2 Is it the prep? cause3 Inconsistent Storage Conditions problem->cause3 Is it storage? solution1 Validate HPLC Method cause1->solution1 solution2 Standardize Sample Prep Protocol cause2->solution2 solution3 Calibrate & Monitor Storage Chamber cause3->solution3

Caption: Troubleshooting logic for inconsistent stability results.

References

Troubleshooting 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine binding assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific binding assay protocols and troubleshooting data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (NFTPP) are not extensively available in public literature. This guide provides troubleshooting advice and experimental protocols based on established principles of radioligand binding assays and data from structurally similar compounds, such as other trifluoromethylphenylpiperazine (TFMPP) derivatives that primarily interact with serotonin receptors.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during NFTPP binding assays, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my non-specific binding (NSB) signal excessively high?

High non-specific binding can obscure the specific binding signal, leading to inaccurate results.[1] Ideally, non-specific binding should be less than 50% of the total binding.[1]

  • Potential Cause 1: Radioligand concentration is too high.

    • Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).[2]

  • Potential Cause 2: Issues with the radioligand itself.

    • Solution: Check the purity of the radioligand, as impurities can increase NSB.[1] Hydrophobic ligands also tend to have higher non-specific binding.[1][2]

  • Potential Cause 3: Problems with the tissue or cell preparation.

    • Solution: Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well.[1] Ensure membranes are properly washed to remove any endogenous ligands.

  • Potential Cause 4: Suboptimal assay conditions.

    • Solution: Optimize the incubation time and temperature. Shorter incubation times can sometimes reduce NSB.[1] Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions.[1] Increase the number and volume of wash steps with ice-cold buffer.[1] Presoaking filters with substances like polyethyleneimine can also reduce binding to the filter itself.[3]

Q2: My specific binding signal is too low. What can I do?

A low specific binding signal can make it difficult to obtain reliable data.

  • Potential Cause 1: Insufficient receptor density in the membrane preparation.

    • Solution: Increase the amount of membrane protein per assay point. Titrate the amount to find the optimal concentration.[1] Use a tissue or cell line known to express the target receptor at high levels.

  • Potential Cause 2: The radioligand concentration is too low.

    • Solution: While high concentrations increase NSB, a concentration that is too low will result in a weak signal. Ensure the concentration is appropriate for the Kd of the ligand.

  • Potential Cause 3: The incubation time is too short.

    • Solution: Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[3]

  • Potential Cause 4: Degradation of the receptor or ligand.

    • Solution: Add protease inhibitors to the homogenization buffer during membrane preparation. Ensure the radioligand has not degraded and has been stored correctly.

Q3: I am observing high variability between my replicate wells. What is the cause?

Poor reproducibility can undermine the validity of your results.

  • Potential Cause 1: Inconsistent pipetting.

    • Solution: Ensure accurate and consistent pipetting of all reagents, especially the radioligand and membrane suspension. Use calibrated pipettes.

  • Potential Cause 2: Inadequate mixing of the membrane suspension.

    • Solution: Vortex the membrane suspension gently before each addition to the assay tubes or plate to ensure a homogenous distribution of receptors.

  • Potential Cause 3: Inconsistent washing steps.

    • Solution: Standardize the washing procedure. Ensure that all wells are washed for the same duration and with the same volume of wash buffer. In filtration assays, ensure the vacuum is applied consistently.

  • Potential Cause 4: Problems with the filter plates or scintillation counting.

    • Solution: Inspect filter plates for any defects. Ensure the scintillation cocktail is added consistently and that there is adequate time for the filter to dissolve and for chemiluminescence to decay before counting.[4]

Experimental Protocols

The following are example protocols for a radiolabeled NFTPP binding assay, based on common procedures for similar ligands targeting serotonin receptors.

Protocol 1: Membrane Preparation from Rat Frontal Cortex
  • Homogenization: Homogenize dissected rat frontal cortex tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.[4]

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.[4]

  • Washing: Discard the supernatant, resuspend the pellet in fresh ice-cold Tris-HCl buffer, and centrifuge again under the same conditions.[4]

  • Final Preparation: Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

  • Protein Quantification: Determine the protein concentration using a standard method like the Bradford assay.

  • Storage: Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Saturation Binding Assay
  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for a range of radiolabeled NFTPP concentrations.

  • Reagent Addition:

    • Total Binding: Add increasing concentrations of radiolabeled NFTPP to the wells.

    • Non-Specific Binding: Add a high concentration of a competing, non-labeled ligand (e.g., 10 µM serotonin) followed by increasing concentrations of radiolabeled NFTPP.[4]

  • Initiate Reaction: Add the membrane preparation (e.g., 50-100 µg of protein) to each well to start the binding reaction. The final assay volume should be consistent (e.g., 250 µL).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[4]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.[2] Determine the Kd (binding affinity) and Bmax (receptor density) by non-linear regression analysis of the specific binding data.[2]

Quantitative Data Summary

The following tables provide hypothetical data based on typical values for related compounds. These should be used as a reference, and specific values for NFTPP must be determined experimentally.

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
High Non-Specific Binding Radioligand concentration too highLower radioligand concentration (≤ Kd)
Hydrophobic ligand/impuritiesCheck ligand purity; consider a different ligand if possible
Too much membrane proteinReduce protein amount (target 100-500 µg)
Suboptimal buffer/washingAdd BSA to buffer; increase wash steps
Low Specific Binding Insufficient receptor densityIncrease membrane protein amount
Incubation time too shortDetermine equilibrium time with a time-course experiment
Receptor/ligand degradationUse protease inhibitors; check ligand stability
High Variability Inconsistent pipettingUse calibrated pipettes; ensure proper technique
Inhomogeneous membrane suspensionGently vortex membrane stock before each use
Inconsistent washingStandardize wash duration and volume

Table 2: Hypothetical Binding Affinities (Ki in nM) of NFTPP at Serotonin Receptors

This data is illustrative and based on the profiles of similar TFMPP compounds.

Receptor SubtypeExpected Ki (nM)Primary Effect
5-HT1A10 - 100Agonist/Partial Agonist
5-HT1B50 - 200Agonist
5-HT2A150 - 500Partial Agonist/Antagonist
5-HT2C50 - 150Agonist

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Ligands) setup_plate Set up Assay Plate (Total & NSB wells) prep_reagents->setup_plate prep_membrane Prepare Membrane Homogenate add_reagents Add Radioligand, Competitor, & Membranes prep_membrane->add_reagents setup_plate->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filtrate Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count calculate Calculate Specific Binding count->calculate analyze Non-linear Regression (Kd & Bmax) calculate->analyze G cluster_causes Potential Causes cluster_solutions Solutions start Assay Problem (e.g., High NSB) cause1 Ligand Issues start->cause1 Investigate cause2 Protein Issues start->cause2 Investigate cause3 Assay Conditions start->cause3 Investigate solution1 Check Purity & Lower Concentration cause1->solution1 Address solution2 Titrate Protein & Improve Washing cause2->solution2 Address solution3 Optimize Time/Temp & Buffer Composition cause3->solution3 Address G ligand NFTPP Ligand receptor 5-HT Receptor (GPCR) ligand->receptor Binds g_protein G-Protein (Gi/o) receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Inhibits camp cAMP effector->camp Conversion (blocked) atp ATP atp->effector pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Leads to

References

Technical Support Center: Optimizing In Vivo Studies for Novel Arylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel arylpiperazine derivatives, with a focus on compounds like 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. The following information is designed to address common challenges encountered during the in vivo dosage optimization and experimental phases.

Frequently Asked Questions (FAQs)

Q1: My novel arylpiperazine compound shows low bioavailability in vivo despite promising in vitro activity. What are the potential causes and solutions?

Low in vivo bioavailability of a promising compound can be attributed to several factors. A systematic investigation into the compound's physicochemical properties and its interaction with the biological system is crucial.

Potential Causes:

  • Poor Aqueous Solubility: Many arylpiperazine derivatives are lipophilic and may have low solubility in aqueous physiological fluids, limiting their absorption.

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver by cytochrome P450 (CYP) enzymes before it reaches systemic circulation.[1]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gastrointestinal tract, which actively pump it out of cells, reducing absorption.

  • Chemical Instability: The compound may be unstable in the acidic environment of the stomach or degrade enzymatically in the gastrointestinal tract.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of the compound at different pH values.

    • Assess its lipophilicity (LogP/LogD).

  • Formulation Optimization:

    • For preclinical studies, consider using formulation vehicles such as cyclodextrins, co-solvents (e.g., DMSO, PEG), or lipid-based formulations to improve solubility and absorption.

  • In Vitro ADME Assays:

    • Conduct metabolic stability assays using liver microsomes to evaluate the extent of first-pass metabolism.

    • Use Caco-2 cell permeability assays to assess intestinal permeability and identify potential P-gp efflux.

  • Salt Formation:

    • Investigate the formation of different salt forms of the compound, which can significantly enhance solubility and dissolution rates.

Q2: I am observing unexpected toxicity or adverse effects in my animal models at doses I predicted to be therapeutic. How should I approach this?

Unexpected toxicity is a common challenge in preclinical studies. It's important to differentiate between on-target and off-target toxicity and to establish a safe therapeutic window.

Potential Causes:

  • Off-Target Pharmacology: Arylpiperazine scaffolds can interact with various receptors, including serotonergic and dopaminergic receptors, which can lead to a range of physiological effects.[1][2]

  • Metabolite-Induced Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity.

  • Species-Specific Metabolism: The metabolic profile and rate of clearance can differ significantly between species, leading to unexpected accumulation of the compound or its metabolites in the chosen animal model.

  • Acute Toxicity: The observed effects may be due to the acute administration of a high dose.

Troubleshooting Steps:

  • Dose-Range Finding Study: Conduct a dose-range finding study with a small group of animals to identify the maximum tolerated dose (MTD).

  • Clinical Observations: Carefully monitor the animals for any clinical signs of toxicity, such as changes in behavior, weight loss, or signs of distress.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of the compound with the observed toxic effects to understand the exposure-response relationship.

  • Toxicology Assessment: If significant toxicity is observed, consider conducting preliminary in vitro toxicology assays (e.g., cytotoxicity assays) and in vivo toxicology studies with histopathological analysis of major organs.

Q3: How do I establish an initial dosing regimen for my in vivo efficacy studies?

Establishing an appropriate starting dose is critical for the success of in vivo efficacy studies. This process typically involves integrating in vitro potency data with in vivo pharmacokinetic information.

Steps to Determine an Initial Dosing Regimen:

  • In Vitro Potency: Determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of the compound in a relevant in vitro assay.

  • Pharmacokinetic (PK) Studies: Conduct a pilot PK study in the selected animal model to determine key parameters such as clearance, volume of distribution, and oral bioavailability.

  • Target Exposure: Based on the in vitro potency, establish a target plasma concentration that is expected to be efficacious.

  • Dose Calculation: Use the PK data to calculate a dose that is predicted to achieve and maintain the target plasma concentration for a desired duration.

  • Dose-Response Efficacy Study: Once a safe dose range is established, conduct a dose-response study to determine the optimal dose for efficacy.

Troubleshooting Guides

Issue: Inconsistent or Non-Reproducible Results in In Vivo Studies
Potential Cause Troubleshooting Action
Compound Instability in Formulation Prepare fresh formulations for each experiment and protect from light and heat. Conduct a stability study of the compound in the chosen vehicle.
Inaccurate Dosing Ensure accurate calibration of dosing equipment. Verify the concentration and homogeneity of the dosing solution.
Animal Variability Use animals of the same age, sex, and strain. Ensure proper acclimatization and randomization of animals into experimental groups.
Assay Variability Standardize all experimental procedures and use validated bioanalytical methods for sample analysis.
Issue: Difficulty in Achieving Target Plasma Concentrations
Potential Cause Troubleshooting Action
Poor Oral Absorption See FAQ 1 for troubleshooting low bioavailability. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) for initial studies.
Rapid Metabolism and Clearance Conduct in vitro metabolic stability assays to identify the primary metabolizing enzymes. If metabolism is a major issue, medicinal chemistry efforts may be needed to modify the compound's structure to improve its metabolic stability.
Incorrect PK Parameters Re-evaluate the pharmacokinetic data and consider conducting a more extensive PK study with more time points and animals.

Data Presentation

Table 1: General Pharmacological Profile of Arylpiperazine Derivatives

Receptor Target Common Effect Potential In Vivo Outcome
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A/2C) Agonist or Antagonist Activity[2]Modulation of mood, anxiety, and cognition.
Dopamine Receptors (e.g., D2) Agonist or Antagonist ActivityEffects on motor control, motivation, and reward.
Adrenergic Receptors VariableChanges in blood pressure and heart rate.

Table 2: Key Parameters for In Vivo Dosage Optimization

Parameter Description Importance
EC50 / IC50 Concentration for 50% of maximal effect / inhibition in vitro.Guides target plasma concentration for efficacy.
Maximum Tolerated Dose (MTD) Highest dose that does not cause unacceptable toxicity.Defines the upper limit of the therapeutic window.
Pharmacokinetics (PK) The study of drug absorption, distribution, metabolism, and excretion (ADME).Essential for calculating the dose required to achieve the target exposure.
Pharmacodynamics (PD) The study of the biochemical and physiological effects of drugs.Relates drug concentration to the observed effect.

Experimental Protocols

Protocol 1: Dose-Range Finding (MTD) Study

Objective: To determine the maximum tolerated dose (MTD) of a novel arylpiperazine derivative in a specific animal model.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., mice or rats) of a specific strain, age, and sex.

  • Dose Groups: Establish at least 3-4 dose groups with a vehicle control group. Doses should be escalated, for example, in a geometric progression (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage).

  • Observation Period: Monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of a novel arylpiperazine derivative.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of the compound via the intended route of administration.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Analysis: Analyze the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Mandatory Visualizations

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Studies In_Vitro_Potency Determine In Vitro Potency (EC50/IC50) Dose_Range_Finding Dose-Range Finding (MTD Study) In_Vitro_Potency->Dose_Range_Finding Inform Starting Dose Physicochemical_Properties Assess Physicochemical Properties (Solubility, LogP) Pilot_PK Pilot Pharmacokinetic (PK) Study Physicochemical_Properties->Pilot_PK Guide Formulation In_Vitro_ADME Conduct In Vitro ADME (Metabolic Stability, Permeability) In_Vitro_ADME->Pilot_PK Predict In Vivo Behavior Efficacy_Study Dose-Response Efficacy Study Dose_Range_Finding->Efficacy_Study Set Safe Dose Range Pilot_PK->Efficacy_Study Inform Dosing Regimen

Caption: Workflow for In Vivo Dosage Optimization.

signaling_pathway cluster_serotonin Serotonergic Pathway cluster_dopamine Dopaminergic Pathway Arylpiperazine Arylpiperazine Derivative 5HT_Receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT2A/C) Arylpiperazine->5HT_Receptor Binds to D2_Receptor Dopamine D2 Receptors Arylpiperazine->D2_Receptor Binds to Neuronal_Signaling_S Downstream Neuronal Signaling 5HT_Receptor->Neuronal_Signaling_S Behavioral_Effects_S Modulation of Mood, Anxiety, Cognition Neuronal_Signaling_S->Behavioral_Effects_S Neuronal_Signaling_D Downstream Neuronal Signaling D2_Receptor->Neuronal_Signaling_D Behavioral_Effects_D Effects on Motor Control, Motivation Neuronal_Signaling_D->Behavioral_Effects_D

Caption: Potential Signaling Pathways of Arylpiperazines.

References

Identifying and minimizing byproducts in 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. The content is designed to help identify and minimize the formation of byproducts and address other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine?

A1: The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, piperazine, acting as a nucleophile, displaces a leaving group (commonly a halogen, such as chlorine) on the aromatic ring of 1-chloro-2-nitro-4-(trifluoromethyl)benzene. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring for nucleophilic attack, particularly at the position ortho and para to these groups.

Q2: What is the most common byproduct in this synthesis, and how is it formed?

A2: The most prevalent byproduct is the N,N'-bis-arylated piperazine, 1,4-bis[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. This byproduct forms when a second molecule of the aryl halide reacts with the remaining secondary amine of the desired monosubstituted product. High temperatures and extended reaction times can favor the formation of this thermodynamically stable disubstituted product.[1]

Q3: How can the formation of the N,N'-bis-arylated byproduct be minimized?

A3: There are two primary strategies to enhance the selectivity for the desired mono-arylated product:

  • Stoichiometric Control: Employing a significant excess of piperazine (e.g., 5-10 fold excess) relative to the aryl halide shifts the reaction equilibrium towards the formation of the monosubstituted product.[1]

  • Use of a Protecting Group: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing for selective arylation of the unprotected nitrogen. The protecting group can then be removed in a subsequent step to yield the final product.

Q4: What are the recommended analytical techniques to monitor the reaction progress and assess product purity?

A4: The following techniques are essential for monitoring the reaction and characterizing the final product:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of starting materials and the formation of the product and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information on the components of the reaction mixture, including the molecular weights of the product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for separating and identifying volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive aryl halide. 2. Insufficient reaction temperature. 3. Inappropriate base or solvent.1. Ensure the quality and reactivity of the 1-chloro-2-nitro-4-(trifluoromethyl)benzene. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS. 3. Use a suitable base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
High Levels of N,N'-bis-arylated Byproduct 1. Stoichiometry of reactants is close to 1:1. 2. High reaction temperature or prolonged reaction time. 3. Slow addition of the aryl halide.1. Increase the molar excess of piperazine to at least 5 equivalents. 2. Monitor the reaction closely and stop it once the formation of the desired product is maximized. 3. Consider adding the aryl halide slowly to the piperazine solution to maintain a high effective concentration of piperazine.
Difficulty in Purifying the Product 1. Similar polarities of the product and byproducts. 2. The product is an oil and does not crystallize.1. Utilize flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). The disubstituted byproduct is typically less polar.[2] 2. If the free base is an oil, consider converting it to a hydrochloride (HCl) salt, which is often a crystalline solid and can be purified by recrystallization.[2]
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivation of the reactants or catalyst (if used).1. Continue to monitor the reaction for a longer period. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if there is any suspicion of reactant degradation.

Experimental Protocols

Representative Protocol for the Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

This protocol is a general guideline. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperazine (5 equivalents) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Slowly add a solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1 equivalent) in DMF to the piperazine mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting aryl halide is consumed (typically within 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from the N,N'-bis-arylated byproduct and other impurities.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Data Presentation

Entry Piperazine (eq.) Base (eq.) Solvent Temp (°C) Time (h) Yield (%) Byproduct (%)
1
2
3
4

Visualizations

Byproduct_Formation_Workflow cluster_reaction Reaction Step cluster_products Reaction Products cluster_analysis Analysis & Purification ArylHalide 1-Chloro-2-nitro-4- (trifluoromethyl)benzene Reaction SNAr Reaction ArylHalide->Reaction Piperazine Piperazine Piperazine->Reaction MonoSub Desired Product: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine Reaction->MonoSub Desired Pathway DiSub Byproduct: 1,4-bis[2-Nitro-4- (trifluoromethyl)phenyl]piperazine Reaction->DiSub Side Reaction TLC TLC / LC-MS Analysis MonoSub->TLC DiSub->TLC Purification Column Chromatography TLC->Purification Purification->MonoSub Isolated Product

Caption: Workflow for the synthesis, byproduct formation, and purification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Troubleshooting_Logic Start Experiment Start CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes OptimizeStoichiometry Adjust Piperazine Excess CheckYield->OptimizeStoichiometry No OptimizeConditions Adjust Temp / Time CheckYield->OptimizeConditions No OptimizePurification Optimize Chromatography / Recrystallization CheckPurity->OptimizePurification No Success Successful Synthesis CheckPurity->Success Yes OptimizeStoichiometry->Start OptimizeConditions->Start OptimizePurification->Start

Caption: A logical troubleshooting workflow for optimizing the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

References

How to prevent degradation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine to prevent its degradation. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine?

A1: To ensure the long-term stability of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. The ideal storage environment is a cool, dry, and well-ventilated area, with temperatures maintained between 2°C and 8°C. For extended storage, keeping the compound at -20°C is advisable.

Q2: I've noticed a change in the color of my sample. What does this indicate?

A2: A change in color, such as the appearance of a yellowish or brownish hue, can be an initial indicator of degradation. This is often associated with the presence of nitroaromatic compounds, which can form colored byproducts upon exposure to light (photodegradation) or high temperatures. If you observe a color change, it is crucial to perform an analytical assessment to confirm the purity of the sample before use.

Q3: What are the primary degradation pathways for this compound?

A3: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine has two main structural components susceptible to degradation: the nitro-substituted phenyl ring and the piperazine ring. The primary degradation pathways include:

  • Photodegradation: The nitroaromatic portion of the molecule is sensitive to light, which can trigger cleavage of the carbon-nitro bond or other photochemical reactions.

  • Oxidation: The piperazine ring, being a secondary amine, is susceptible to oxidation, especially in the presence of air, metal ions, or other oxidizing agents. This can lead to the formation of N-oxides or ring-opened byproducts.

  • Thermal Degradation: Elevated temperatures can promote the breakdown of the molecule, potentially affecting both the nitro group and the piperazine ring.

Q4: Can I store solutions of this compound? If so, for how long?

A4: While it is best to prepare solutions fresh, they can be stored for short periods if necessary. The stability of the compound in solution is highly dependent on the solvent, pH, and storage conditions. Phenylpiperazines, in general, show greater stability when stored at refrigerated (4°C) or frozen (-20°C) temperatures compared to room temperature.[1] It is recommended to store solutions in the dark at low temperatures and for no longer than a few days. A stability study in your specific solvent system is advised to determine an appropriate storage duration.

Q5: How can I check for degradation in my sample?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the most reliable way to assess the purity of your sample and identify any degradation products. A well-developed HPLC method should be able to separate the parent compound from its potential impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) Exposure to light, heat, or moisture.1. Visually inspect the material under controlled lighting. 2. Perform a purity analysis using a validated stability-indicating HPLC method. 3. If degradation is confirmed, the batch may need to be discarded. 4. Review storage procedures to ensure the compound is protected from light, heat, and humidity.
Inconsistent or unexpected experimental results Degradation of the compound leading to lower potency or the presence of interfering byproducts.1. Verify the purity of the starting material using HPLC or LC-MS. 2. Prepare fresh solutions from a new or confirmed pure batch of the compound. 3. Consider potential interactions with other reagents in your experiment that could be causing degradation.
Appearance of new peaks in the chromatogram during analysis Formation of degradation products.1. Compare the chromatogram to a reference standard of the pure compound. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. 3. Use LC-MS to identify the mass of the new peaks and elucidate the structure of the degradation products.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine based on the chemical properties of its functional groups.

G Potential Degradation Pathways cluster_photo Photodegradation cluster_ox Oxidation cluster_thermal Thermal Degradation parent 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine photo_prod1 C-NO2 Bond Cleavage Products parent->photo_prod1 Light (UV/Vis) ox_prod1 N-Oxide parent->ox_prod1 Oxidizing Agents (O2, Peroxides) ox_prod2 Ring-Opened Products (e.g., N-formyl derivatives) parent->ox_prod2 Oxidizing Agents thermal_prod1 Decomposition Products parent->thermal_prod1 Heat

A diagram of potential degradation pathways.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for developing a stability-indicating HPLC assay. The specific conditions may require optimization for your instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm). For higher specificity and identification of degradation products, use a Mass Spectrometer (LC-MS).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under stress conditions and for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

G Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B conditions) start->photo analysis Analyze Samples by Stability-Indicating HPLC-UV/MS (at t=0, 2, 6, 12, 24h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation: - Purity of Parent Peak - Formation of Degradants - Mass Balance analysis->evaluation

A workflow for conducting forced degradation studies.

1. Sample Preparation:

  • Prepare a stock solution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation:

    • In Solution: Place a vial of the stock solution in an oven at 80°C.

    • Solid State: Place a small amount of the solid compound in an oven at 80°C. At each time point, dissolve a portion of the solid in the solvent for analysis.

    • Withdraw aliquots at specified time points and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a specified duration of light exposure.

3. Analysis:

  • Analyze the stressed samples using the validated stability-indicating HPLC method described above.

  • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Summary of Stability Data

The following table summarizes the expected stability of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine under various conditions. The percentage degradation is representative for arylpiperazines and nitroaromatic compounds and should be confirmed experimentally for this specific molecule.

Condition Parameters Expected Outcome Primary Degradation Pathway
Storage 2-8°C, protected from light and moistureStableMinimal degradation
-20°C, protected from light and moistureHighly stableNegligible degradation
Room Temperature, exposed to lightPotential for significant degradation over timePhotodegradation, Oxidation
Forced Degradation Acid Hydrolysis 0.1 M HCl, 60°CModerate degradation possible
Base Hydrolysis 0.1 M NaOH, 60°CModerate degradation possible
Oxidation 3% H₂O₂, Room TempSignificant degradation expected
Thermal 80°CModerate degradation
Photolytic ICH Q1B light exposureSignificant degradation expected

References

Cell toxicity issues with 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments involving 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Issue 1: High Variability in Cytotoxicity Assay Results

Question: My IC50 values for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine are inconsistent across replicate plates and experiments. What could be the cause?

Answer: High variability in cell-based assays is a common challenge. Several factors related to the compound, cell handling, and assay procedures can contribute to this issue.

Troubleshooting Steps:

  • Compound Solubility and Stability:

    • Problem: The compound may have poor solubility in your culture medium, leading to precipitation and inconsistent concentrations in the wells.

    • Solution: Before starting cytotoxicity assays, determine the maximum soluble concentration of the compound in your specific culture medium. Prepare a high-concentration stock solution in a suitable solvent like DMSO and perform serial dilutions in pre-warmed media to avoid precipitation. Ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%).[1]

  • Cell Seeding and Handling:

    • Problem: Uneven cell distribution in the wells is a major source of variability.

    • Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently. When using multichannel pipettes, ensure all tips dispense equal volumes. To mitigate the "edge effect" where outer wells evaporate faster, consider filling them with sterile PBS or medium and not using them for experimental samples.[2]

  • Assay Interference:

    • Problem: The chemical structure of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, particularly the nitro group, may interfere with the assay chemistry. For instance, it could directly reduce the MTT reagent, leading to a false cell viability signal.

    • Solution: Run a control experiment with the compound in cell-free media to check for any direct interaction with the assay reagents.[1]

Issue 2: Unexpectedly High Cytotoxicity in Control Cells

Question: I am observing significant cell death in my vehicle-treated control wells. What could be the reason?

Answer: High toxicity in control groups points to issues with the experimental setup rather than the compound itself.

Troubleshooting Steps:

  • Solvent Toxicity:

    • Problem: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in the culture medium does not exceed a non-toxic level (typically <0.5% for DMSO). Always include a vehicle-only control to assess solvent toxicity.[1]

  • Cell Health and Culture Conditions:

    • Problem: Unhealthy cells are more susceptible to any form of stress, including the addition of a solvent. Mycoplasma contamination can also alter cellular responses.

    • Solution: Regularly check your cell cultures for viability and morphology. Ensure they are in the logarithmic growth phase when seeding for an experiment. Periodically test for mycoplasma contamination.

  • Pipetting and Handling:

    • Problem: Excessive or forceful pipetting during cell seeding or reagent addition can cause mechanical stress and cell damage.

    • Solution: Handle the cell suspension gently during plating. When adding reagents, dispense them slowly against the side of the well.[3]

Issue 3: Discrepancy Between Different Cytotoxicity Assays

Question: My MTT assay results suggest high toxicity, but an LDH release assay shows low levels of cell death. Why is there a discrepancy?

Answer: Different cytotoxicity assays measure different cellular events. A discrepancy between them often provides insights into the compound's mechanism of action.

Troubleshooting Steps:

  • Mechanism of Action:

    • Problem: The MTT assay measures mitochondrial metabolic activity. Your compound might be inhibiting mitochondrial function without causing immediate cell membrane rupture, which is what the LDH assay detects.

    • Solution: This suggests a potential mechanism involving mitochondrial dysfunction. To confirm this, consider using an alternative assay that is not dependent on cellular metabolism, such as a dye-exclusion assay (e.g., Trypan Blue or Propidium Iodide) that measures membrane integrity.[4]

  • Timing of Assays:

    • Problem: Different cytotoxic events occur at different times. Mitochondrial dysfunction (measured by MTT) might be an earlier event than the loss of membrane integrity (measured by LDH).

    • Solution: Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) with both assays to understand the kinetics of the cytotoxic effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cell toxicity for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine?

A1: While direct studies on this specific compound are limited, based on its structural motifs (a nitroaromatic ring and a trifluoromethyl group), the toxicity is likely mediated through the induction of oxidative stress and subsequent apoptosis. Nitroaromatic compounds can be enzymatically reduced to form reactive nitroso and hydroxylamine metabolites, which can lead to the generation of reactive oxygen species (ROS). The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its entry into cells and interaction with intracellular targets. This increase in intracellular ROS can damage cellular components like lipids, proteins, and DNA, and trigger the mitochondrial pathway of apoptosis.[5][6]

Q2: How can I determine if 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is inducing apoptosis in my cells?

A2: You can use several assays to detect apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[7]

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. You can measure the activity of key executioner caspases, like caspase-3 and caspase-7, using colorimetric or fluorometric assays.[8][9]

  • DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the fragmentation of genomic DNA, which can be visualized by techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or gel electrophoresis.

Q3: What are some potential solutions to mitigate the cytotoxicity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in my experiments?

A3: If the goal is to study other effects of the compound at non-toxic concentrations, you can try the following:

  • Dose and Exposure Time Optimization: Conduct a thorough dose-response and time-course study to identify a concentration and incubation time that elicits the desired biological effect with minimal cytotoxicity.

  • Co-treatment with Antioxidants: Since oxidative stress is a likely mechanism of toxicity, co-administering an antioxidant like N-acetylcysteine (NAC) might reduce the cytotoxic effects.[7][10] However, this can complicate the interpretation of your results and should be carefully controlled.

  • Structural Modification: If you are in the drug development process, consider synthesizing analogs of the compound. For instance, modifying the position or type of substituents on the phenyl ring could potentially reduce toxicity while maintaining the desired activity.

Q4: Which cell lines are likely to be most sensitive to this compound?

A4: The sensitivity of a cell line can depend on various factors, including its metabolic activity (e.g., expression of nitroreductases) and its antioxidant capacity. Cancer cell lines, particularly those with high metabolic rates or compromised antioxidant defenses, may be more susceptible. It is advisable to test the compound on a panel of different cell lines, including both cancerous and non-cancerous control cells, to determine its toxicity profile and any cell-type specificity.[1]

Quantitative Data Summary

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
PhthalazinylpiperazineCompound 7eMDA-MB-2310.013[11]
PhthalazinylpiperazineCompound 7eA5492.19[11]
PhthalazinylpiperazineCompound 7eHT-292.19[11]
Quinazoline-sulfonamideCompound 4aJurkat4-6.5[12]
Quinazoline-sulfonamideCompound 4dJurkat4-6.5[12]
Sulfamethoxazole-piperazineCompound 3eMDA-MB-23116.98[13]
Sulfamethoxazole-piperazineCompound 6bMDA-MB-23117.33[13]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Test compound: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.

Materials:

  • 96-well cell culture plates

  • Test compound

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (for maximum LDH release control)

Procedure:

  • Seed cells and treat with the test compound as described in the MTT assay protocol (Steps 1-4). Include controls for "spontaneous release" (vehicle control) and "maximum release" (cells treated with lysis buffer).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add a stop solution (if required by the kit) and measure the absorbance at 490 nm.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Test compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Diagram 1: General Workflow for Assessing Compound Cytotoxicity

G cluster_0 Experimental Setup cluster_1 Cytotoxicity Assays cluster_2 Data Analysis A Cell Seeding in 96-well plate B Overnight Incubation (24h) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24, 48, 72h) C->D E MTT Assay D->E F LDH Assay D->F G Annexin V/PI Assay D->G H Measure Absorbance/ Fluorescence E->H F->H G->H I Calculate % Viability/ Cytotoxicity H->I J Determine IC50 Value I->J

Caption: A generalized workflow for evaluating the cytotoxicity of a test compound.

Diagram 2: Postulated Signaling Pathway for Nitroaromatic-Induced Apoptosis

G compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine ros Increased ROS (Oxidative Stress) compound->ros mito Mitochondrial Dysfunction ros->mito bax Bax activation mito->bax bcl2 Bcl-2 inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential signaling pathway for apoptosis induced by the test compound.

References

Addressing off-target effects of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. The information provided addresses potential off-target effects and offers experimental strategies to identify and mitigate these unintended interactions.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cellular assay that does not seem to align with the intended target's known function. Could this be due to off-target effects of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine?

A1: Yes, it is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses. The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine contains several structural motifs that may contribute to off-target activities:

  • Piperazine Scaffold: The piperazine ring is a common feature in many biologically active compounds and is known to interact with a variety of receptors and enzymes, particularly G-protein coupled receptors (GPCRs) and ion channels.[1][2][3][4]

  • Nitroaromatic Group: Nitroaromatic compounds can undergo metabolic reduction in cells, a process that can lead to the generation of reactive intermediates. This raises concerns about potential mutagenicity and genotoxicity.[5][6][7]

  • Trifluoromethyl Group: While the trifluoromethyl group is often added to enhance metabolic stability and target affinity, it also increases lipophilicity, which can lead to non-specific binding and interactions with unintended targets.[8][9][10][11]

Given these features, it is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended target.

Q2: What are some common cellular consequences of off-target effects that we should be aware of?

A2: Off-target effects can manifest in various ways, often leading to cellular toxicity. Common mechanisms of cell toxicity include the overproduction of reactive oxygen species (ROS), subsequent oxidative stress, mitochondrial dysfunction, and DNA damage. These can lead to apoptosis, necrosis, or other forms of cell death, as well as alterations in cell signaling pathways unrelated to the primary target.

Q3: How can we experimentally determine if the observed efficacy of our compound is due to an off-target effect?

A3: A definitive way to test this is to see if the compound's efficacy is maintained even in the absence of its intended target. Using a technique like CRISPR/Cas9-mediated gene knockout to create a cell line that does not express the target protein is a robust method. If the compound still elicits the same response in these knockout cells, it strongly indicates that the effect is mediated through one or more off-target interactions.

Q4: What are some strategies to identify the specific off-target proteins of our compound?

A4: Identifying the specific off-target proteins is a key step in characterizing a new compound. Several advanced proteomics and genetic screening techniques can be employed. A summary of common approaches is provided in the table below.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible experimental results.
  • Possible Cause 1: Compound Instability.

    • Troubleshooting: Assess the stability of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in your experimental media and under your specific assay conditions (e.g., temperature, pH, light exposure). Use techniques like HPLC or LC-MS to monitor compound integrity over time.

  • Possible Cause 2: Off-target effects at varying concentrations.

    • Troubleshooting: Perform dose-response curves over a wide range of concentrations. Off-target effects may only become apparent at higher concentrations. Correlate the concentration at which the unexpected phenotype appears with the IC50/EC50 for the intended target.

Problem: High cellular toxicity observed at concentrations close to the effective dose.
  • Possible Cause 1: General cytotoxicity due to the nitroaromatic moiety.

    • Troubleshooting: The nitroaromatic group can be associated with cytotoxicity.[5][6][7] Consider synthesizing an analog where the nitro group is replaced with a different electron-withdrawing group to see if the toxicity is mitigated while on-target activity is retained.

  • Possible Cause 2: Off-target engagement of essential cellular machinery.

    • Troubleshooting: Employ a broad-spectrum cell viability and cytotoxicity panel to assess effects on different cell death pathways (e.g., apoptosis, necrosis). This can provide clues as to the mechanism of toxicity.

Quantitative Data on Off-Target Effects of Structurally Related Compounds

Since specific off-target data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is not publicly available, the following table provides examples of off-target binding affinities for other piperazine-containing compounds to illustrate the potential for polypharmacology.

Compound ClassExample CompoundIntended TargetOff-TargetBinding Affinity (Ki, nM)
Phenylpiperazine1-(3-chlorophenyl)piperazine (mCPP)Serotonin Receptors5-HT1A130
Phenylpiperazine1-(3-chlorophenyl)piperazine (mCPP)Serotonin Receptors5-HT1B33
Phenylpiperazine1-(3-chlorophenyl)piperazine (mCPP)Serotonin Receptors5-HT2C1.3
Phenylpiperazine1-(3-trifluoromethylphenyl)piperazine (TFMPP)Serotonin Receptors5-HT1B132[12]
Phenylpiperazine1-(3-trifluoromethylphenyl)piperazine (TFMPP)Serotonin Receptors5-HT1C62[12]

Note: This data is for illustrative purposes to demonstrate the off-target potential of the piperazine scaffold and should not be directly extrapolated to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Experimental Protocols

Protocol 1: Target Knockout Validation using CRISPR/Cas9

This protocol provides a general overview for validating on-target effects using CRISPR/Cas9.

  • Design and Synthesize sgRNA: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding the primary target protein.

  • Generate Cas9-Expressing Cell Line: Establish a stable cell line expressing the Cas9 nuclease.

  • Transfect sgRNAs: Transfect the Cas9-expressing cells with the designed sgRNAs.

  • Select and Validate Knockout Clones: Isolate single-cell clones and validate target protein knockout by Western blot or qPCR.

  • Functional Assay: Treat both the wild-type and knockout cell lines with a dose range of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and perform the relevant functional assay.

  • Data Analysis: Compare the dose-response curves between the wild-type and knockout cells. A significant rightward shift or complete loss of activity in the knockout cells confirms an on-target effect.

Protocol 2: Kinase Profiling Assay

To assess off-target effects on the human kinome, a commercial kinase profiling service is recommended.

  • Compound Submission: Submit 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine to a contract research organization (CRO) offering kinase profiling services.

  • Assay Concentration: Typically, the compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up: For significant hits, determine the IC50 values to quantify the potency of the off-target interaction.

Visualizations

Signaling_Pathway cluster_potential_off_target Potential Off-Target Signaling cluster_intended_target Intended Signaling GPCR GPCR (e.g., 5-HT Receptor) G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Cellular_Response_Off_Target Unexpected Cellular Response Downstream_Kinase->Cellular_Response_Off_Target Primary_Target Primary Target Downstream_Effectors Downstream Effectors Primary_Target->Downstream_Effectors Cellular_Response_On_Target Expected Cellular Response Downstream_Effectors->Cellular_Response_On_Target Compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine Compound->GPCR Off-Target (Hypothetical) Compound->Primary_Target On-Target

Caption: Hypothetical signaling pathway illustrating on-target vs. potential off-target effects.

Experimental_Workflow Start Unexpected Phenotype Observed Target_Validation Target Validation (e.g., CRISPR Knockout) Start->Target_Validation On_Target Phenotype Abolished (On-Target Effect Confirmed) Target_Validation->On_Target Off_Target Phenotype Persists (Off-Target Effect Suspected) Target_Validation->Off_Target Off_Target_ID Off-Target Identification (e.g., Proteomics, Kinase Screen) Off_Target->Off_Target_ID SAR Structure-Activity Relationship (SAR) - Synthesize Analogs - Test in On- and Off-Target Assays Off_Target_ID->SAR Conclusion Identify Key Moieties for On- and Off-Target Activity SAR->Conclusion

Caption: Experimental workflow for investigating unexpected phenotypes.

Troubleshooting_Tree Start High Cellular Toxicity Observed Concentration_Check Is toxicity observed at concentrations close to the on-target IC50? Start->Concentration_Check High_Concentration Toxicity at High Concentrations Only - Likely non-specific or off-target effect - Determine therapeutic window Concentration_Check->High_Concentration No Low_Concentration Toxicity at Low Concentrations - Potential on-target toxicity or - Potent off-target effect Concentration_Check->Low_Concentration Yes Target_Essentiality Is the intended target known to be essential for cell survival? Low_Concentration->Target_Essentiality Essential On-target toxicity is plausible. Confirm with target knockout. Target_Essentiality->Essential Yes Non_Essential Off-target toxicity is likely. Proceed with off-target identification. Target_Essentiality->Non_Essential No

Caption: Troubleshooting decision tree for high cellular toxicity.

References

Technical Support Center: Purity Enhancement of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for enhancing the purity of synthesized 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine?

A1: The synthesis, typically a nucleophilic aromatic substitution (SNAr), can lead to several common impurities.[1][2] These include unreacted starting materials such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene (or the corresponding fluoro- precursor) and excess piperazine. Additionally, side-products from undesired secondary reactions or positional isomers from impure starting materials may be present.

Q2: My crude product is a dark, oily residue, but it's supposed to be a solid. What should I do?

A2: An oily or dark-colored crude product often indicates the presence of residual solvents, unreacted starting materials, or polymeric side-products. It is recommended to first attempt purification via flash column chromatography, which is highly effective at separating the target compound from both more polar and less polar impurities. If the compound is still oily after chromatography, triturating with a non-polar solvent like hexanes or pentane may induce crystallization.

Q3: How do I effectively remove unreacted piperazine starting material?

A3: Unreacted piperazine is highly polar and basic. An effective method for its removal is an acidic wash during the work-up. By washing the organic layer (e.g., dichloromethane or ethyl acetate) with a dilute aqueous acid solution (e.g., 1M HCl), the basic piperazine will be protonated and move into the aqueous layer, which can then be separated and discarded.

Q4: When should I choose recrystallization over flash column chromatography?

A4: The choice depends on the purity of your crude material.

  • Flash chromatography is ideal for purifying complex mixtures with multiple components or when the crude purity is below 90%, as it offers superior separation power.[3]

  • Recrystallization is best suited for removing small amounts of impurities from a product that is already relatively pure (>90%). It is a more efficient and scalable technique for a final polishing step.[4]

Q5: My compound streaks or "tails" on the silica gel TLC plate. How can I get clean spots and good separation?

A5: Tailing of amine-containing compounds on silica gel is a common issue caused by the interaction of the basic amine with the acidic silica surface. To resolve this, add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.1-1%).[5][6] This will neutralize the acidic sites on the silica, resulting in sharper spots and improved separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity (<80%) After Initial Work-up Incomplete reaction or significant side-product formation.Monitor the reaction to completion using TLC. If side-products are the issue, flash column chromatography is the recommended first purification step.
Persistent Starting Material (Aryl Halide) in Product Insufficient reaction time or temperature; stoichiometry imbalance.Ensure the reaction goes to completion. The aryl halide is non-basic and can be readily separated from the product using flash chromatography.
Product Lost During Aqueous Extraction The product, being basic, may have been partially protonated and extracted into an acidic aqueous layer.During work-up, ensure the aqueous layer is basic (pH > 8) before extracting the product into the organic phase. Use a saturated sodium bicarbonate solution to neutralize any acid.[5]
Product "Oils Out" During Recrystallization The solvent is too non-polar, or the solution is cooling too rapidly.Use a more polar solvent system or a solvent pair (e.g., Ethanol/Water, Hexane/Ethyl Acetate).[7][8] Ensure the solution cools slowly from boiling to room temperature, then transfer to an ice bath to maximize crystal formation.
Poor Resolution in Flash Chromatography Incorrect mobile phase polarity or interaction with silica gel.Develop an optimal solvent system using TLC, aiming for an Rf value of 0.2-0.3 for the target compound.[6][9] Add 0.5% triethylamine to the mobile phase to prevent tailing.[6]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is designed for purifying the crude product, especially when significant impurities are present.

  • TLC Method Development:

    • Dissolve a small sample of the crude material in dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). A common starting ratio is 4:1 Hexanes:EtOAc.[10]

    • Adjust the ratio until the desired product has a Retention Factor (Rf) of approximately 0.2-0.3.[6][9]

    • Add 0.5% triethylamine (Et₃N) to the chosen mobile phase to prevent tailing.

  • Column Preparation:

    • Select an appropriately sized silica gel column based on the amount of crude material.

    • Pack the column using the selected mobile phase (containing Et₃N) as a slurry.

    • Ensure the silica bed is well-settled and free of cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10]

    • Liquid Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and load it directly onto the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure. Maintain a steady flow rate (approx. 2 inches/minute descent of the solvent front).[6]

    • Collect fractions and monitor the elution process using TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Recrystallization for Final Purity Enhancement

This protocol is ideal for purifying material that is already >90% pure.

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.[4]

    • An ideal solvent will not dissolve the compound at room temperature but will completely dissolve it upon heating.[4] Solvent pairs like Ethanol/Water or Hexane/Ethyl Acetate can also be effective.[7]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, promoting the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

Data Summary Tables

Table 1: Comparison of Purification Techniques

Technique Typical Final Purity Expected Yield Best For Pros Cons
Flash Chromatography 95 - 99.5%60 - 85%Crude mixtures (<90% purity)High separation power; versatile.More time-consuming; requires more solvent; potential for product loss on the column.
Recrystallization >99%75 - 95%Polishing step (>90% purity)Highly efficient; cost-effective; scalable.Not effective for complex mixtures; requires screening for a suitable solvent.
Acid-Base Extraction N/A (Work-up step)>90%Removing basic/acidic impuritiesSimple and fast.Does not remove neutral impurities.

Note: Purity and yield are representative and can vary based on crude material quality and experimental execution.

Table 2: Suggested Mobile Phases for Flash Chromatography

Solvent System Polarity Comments
Hexanes / Ethyl Acetate (+ 0.5% Et₃N)Low to MediumExcellent starting system. Adjust ratio from 9:1 to 1:1 to achieve desired Rf.
Dichloromethane / Methanol (+ 0.5% Et₃N)Medium to HighUse for compounds that show low mobility in Hex/EtOAc systems.[10] Start with 99:1 and increase methanol content.
Toluene / Acetone (+ 0.5% Et₃N)Low to MediumGood alternative to chlorinated solvents.

Workflow & Logic Diagrams

Below are diagrams created using the DOT language to visualize the purification and troubleshooting workflows.

PurificationWorkflow start Crude Synthesized Product purity_check Assess Purity (TLC/¹H NMR) start->purity_check high_purity Purity > 90%? purity_check->high_purity chromatography Perform Flash Column Chromatography (See Protocol 1) high_purity->chromatography No recrystallize Perform Recrystallization (See Protocol 2) high_purity->recrystallize Yes reassess Re-assess Purity chromatography->reassess final_product Pure Product (>99%) recrystallize->final_product reassess->recrystallize Purity > 90% reassess->final_product Purity > 99%

Caption: Decision workflow for selecting the appropriate purification method.

TroubleshootingWorkflow start Problem: Compound Tailing on Silica TLC cause Cause: Basic piperazine moiety interacts with acidic silica gel start->cause solution Solution: Neutralize silica's acidic sites cause->solution action Action: Add 0.1-1% Triethylamine (Et₃N) or ammonia to the mobile phase solution->action result Result: Sharper spots, improved separation, and reliable Rf values action->result

Caption: Troubleshooting logic for tailing on silica gel chromatography.

References

Technical Support Center: Metabolic Analysis of Trifluoromethylphenylpiperazine (TFMPP) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metabolic analysis of trifluoromethylphenylpiperazine (TFMPP) and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS and LC-MS analysis of TFMPP and its metabolites.

GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Intensity for TFMPP/Metabolites Incomplete derivatization.Ensure complete dryness of the extract before adding the derivatizing agent. Use fresh derivatizing reagents and optimize the reaction time and temperature. Acetylation or trifluoroacetylation are common for TFMPP.[1]
High volatility of TFMPP leading to loss during sample preparation.Evaporate extraction and derivatization mixtures carefully and for the shortest time possible.[1]
Adsorption of analytes in the injector liner or column.Use a deactivated liner and a high-quality, low-bleed GC column. If peak tailing is observed, consider replacing the liner and trimming the first few centimeters of the column.
Peak Tailing Active sites in the GC system (liner, column).Use a silanized or deactivated inlet liner. Ensure the column is properly conditioned. If the problem persists, the column may be degraded and require replacement.
Suboptimal derivatization.Incomplete derivatization can leave polar functional groups exposed, leading to tailing. Re-optimize the derivatization protocol.
Poor Chromatographic Resolution Inadequate GC temperature program.Optimize the temperature ramp to better separate metabolites from the parent compound and from each other.
Incorrect column phase.A mid-polarity column is often suitable for derivatized TFMPP and its metabolites.
Variable Retention Times Leaks in the carrier gas line or septum.Perform a leak check of the GC system, paying close attention to the septum and column fittings.
Inconsistent oven temperature.Verify the accuracy and stability of the GC oven temperature.
Extraneous Peaks (Ghost Peaks) Carryover from previous injections.Implement a thorough wash sequence for the injection syringe between samples. Bake out the column at a high temperature to remove contaminants.
Contaminated derivatization reagent.Use high-purity, freshly opened derivatization reagents.
LC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Ion Suppression or Enhancement (Matrix Effects) Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids).Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify the chromatographic gradient to separate TFMPP and its metabolites from the matrix interferences.[2]
High salt concentration in the sample.Use volatile mobile phase additives and ensure that the final sample injected has a low salt concentration.
Low Sensitivity for Metabolites Poor ionization efficiency.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes, as metabolites may ionize differently than the parent drug.
Suboptimal mobile phase pH.Adjust the mobile phase pH to ensure the analytes are in their ionized form to enhance ESI response.
Poor Peak Shape (Fronting or Tailing) Column overload.Dilute the sample or inject a smaller volume.
Secondary interactions with the stationary phase.Use a high-quality column and optimize the mobile phase composition, including the organic modifier and additives.
Inconsistent Results Instability of metabolites in the sample matrix.Investigate the stability of TFMPP metabolites under the storage and handling conditions. Acidifying samples may be necessary for certain unstable metabolites.
Inconsistent sample preparation.Ensure consistent and reproducible sample extraction and processing for all samples and standards.

Frequently Asked Questions (FAQs)

Q1: Why is the parent TFMPP compound often difficult to detect in urine samples?

A1: TFMPP is extensively metabolized in the body. The primary routes of metabolism are hydroxylation of the aromatic ring and degradation of the piperazine moiety.[3][4] Consequently, very little of the parent drug is excreted unchanged in the urine. For reliable detection of TFMPP exposure, it is crucial to target its major metabolites, such as hydroxy-TFMPP.[1]

Q2: Is derivatization necessary for the GC-MS analysis of TFMPP and its metabolites?

A2: Yes, derivatization is highly recommended for GC-MS analysis. TFMPP and its hydroxylated metabolites contain polar functional groups (-NH and -OH) that can cause poor peak shape (tailing) and low response. Derivatization, typically through acetylation or trifluoroacetylation, masks these polar groups, improving chromatographic behavior and detection sensitivity.[1]

Q3: What are the main enzymes involved in TFMPP metabolism?

A3: The metabolism of TFMPP is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP2D6, CYP1A2, and CYP3A4.[5]

Q4: Can TFMPP analysis be affected by the co-administration of other drugs?

A4: Yes. Since TFMPP is metabolized by major CYP450 enzymes, there is a potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of these enzymes. This can alter the metabolic profile and concentrations of TFMPP and its metabolites.

Q5: What is the most abundant metabolite of TFMPP found in urine?

A5: The principal urinary metabolite of TFMPP is para-hydroxy-TFMPP (p-OH-TFMPP). A significant portion of this metabolite is excreted as a glucuronide conjugate.[1]

Quantitative Data Summary

Table 1: Human Pharmacokinetic Parameters of TFMPP
ParameterValue (Mean ± SD)Reference
Dose 60 mg (oral)[6]
Cmax (TFMPP) 24.10 ± 1.8 ng/mL[6]
Tmax (TFMPP) 90 min[6]
Cmax (Hydroxy-TFMPP) 20.2 ± 4.6 ng/mL[6]
Tmax (Hydroxy-TFMPP) 90 min[6]
t½ (alpha phase) 2.04 ± 0.19 h[6]
t½ (beta phase) 5.95 ± 1.63 h[6]
Apparent Clearance (Cl/F) 384 ± 45 L/h[6]
Table 2: Identified Metabolites of TFMPP in Rat Urine by GC-MS
MetaboliteDerivatizationKey Mass Fragments (m/z)Reference
TFMPPAcetylated174, 200[1]
Hydroxy-TFMPPAcetylated216, 330[1]
N-(3-trifluoromethylphenyl)ethylenediamineAcetylated174[1]
3-trifluoromethylanilineAcetylated161[1]
Hydroxy-3-trifluoromethylanilineAcetylated157[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of TFMPP and Metabolites in Urine

This protocol is a generalized procedure based on common practices for the analysis of TFMPP and its metabolites.

  • Sample Preparation (Hydrolysis and Extraction):

    • To 1 mL of urine, add β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites. Incubate according to the enzyme manufacturer's instructions.

    • Adjust the pH of the hydrolyzed urine to 8-9 with a suitable buffer.

    • Perform a liquid-liquid extraction with 5 mL of an organic solvent mixture (e.g., dichloromethane/isopropanol/ethyl acetate).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 100 µL of a derivatizing agent (e.g., acetic anhydride in pyridine or trifluoroacetic anhydride in ethyl acetate).

    • Heat the mixture (e.g., 60°C for 30 minutes) to ensure complete derivatization.

    • Evaporate the derivatization reagent to dryness under nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless mode at a temperature of 250°C.

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature of around 300°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-550 or use selected ion monitoring (SIM) for targeted analysis.

Protocol 2: LC-MS/MS Analysis of TFMPP and Metabolites in Plasma

This protocol provides a general framework for the LC-MS/MS analysis of TFMPP.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS injection.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with a volatile additive (e.g., 0.1% formic acid or ammonium formate).

    • Mobile Phase B: Acetonitrile or methanol with the same additive.

    • Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for TFMPP and its metabolites.

Visualizations

TFMPP_Metabolism TFMPP TFMPP PhaseI Phase I Metabolism (CYP2D6, CYP1A2, CYP3A4) TFMPP->PhaseI Hydroxylation Aromatic Hydroxylation PhaseI->Hydroxylation Degradation Piperazine Ring Degradation PhaseI->Degradation Hydroxy_TFMPP Hydroxy-TFMPP Hydroxylation->Hydroxy_TFMPP Ethylenediamine_Metabolite N-(3-trifluoromethylphenyl) ethylenediamine Degradation->Ethylenediamine_Metabolite Aniline_Metabolite 3-trifluoromethylaniline Degradation->Aniline_Metabolite PhaseII Phase II Metabolism Hydroxy_TFMPP->PhaseII Excretion Urinary Excretion Ethylenediamine_Metabolite->Excretion Aniline_Metabolite->Excretion Glucuronidation Glucuronidation PhaseII->Glucuronidation Sulfation Sulfation PhaseII->Sulfation Hydroxy_TFMPP_Glucuronide Hydroxy-TFMPP Glucuronide Glucuronidation->Hydroxy_TFMPP_Glucuronide Hydroxy_TFMPP_Sulfate Hydroxy-TFMPP Sulfate Sulfation->Hydroxy_TFMPP_Sulfate Hydroxy_TFMPP_Glucuronide->Excretion Hydroxy_TFMPP_Sulfate->Excretion

Caption: Metabolic pathway of TFMPP.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow Biological_Sample Biological Sample (Urine or Plasma) Hydrolysis Enzymatic Hydrolysis (for urine conjugates) Biological_Sample->Hydrolysis if applicable Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Hydrolysis->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Derivatization Derivatization (e.g., Acetylation) Evaporation1->Derivatization Reconstitution2 Reconstitution Evaporation1->Reconstitution2 Evaporation2 Evaporation Derivatization->Evaporation2 Reconstitution1 Reconstitution Evaporation2->Reconstitution1 GCMS_Analysis GC-MS Analysis Reconstitution1->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis LCMS_Analysis LC-MS/MS Analysis Reconstitution2->LCMS_Analysis LCMS_Analysis->Data_Analysis

Caption: General analytical workflow for TFMPP.

References

Validation & Comparative

A Comparative Analysis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and Other Piperazine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and a selection of other key piperazine derivatives. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the structure-activity relationships and potential applications of these compounds. While experimental data on 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is limited in publicly accessible literature, this guide infers its potential properties based on the well-documented characteristics of structurally related piperazine derivatives.

The comparators selected for this guide are:

  • 1-[3-(Trifluoromethyl)phenyl]piperazine (m-TFMPP): A positional isomer to understand the influence of the trifluoromethyl group's placement.

  • 1-[4-(Trifluoromethyl)phenyl]piperazine (p-TFMPP): Another positional isomer to further elucidate the impact of substituent positioning.

  • 1-(4-Nitrophenyl)piperazine (pNPP): An analog with a nitro group to assess its contribution to the molecule's activity.

  • 1-(4-Chlorophenyl)piperazine (pCPP): An analog with a different electron-withdrawing group to compare substituent effects.

These compounds are known to interact with the serotonergic system, and their comparative analysis can provide valuable insights for the design of novel psychoactive or therapeutic agents.

Chemical Structures

CompoundStructure
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine
1-[3-(Trifluoromethyl)phenyl]piperazine (m-TFMPP)m-TFMPP
1-[4-(Trifluoromethyl)phenyl]piperazine (p-TFMPP)p-TFMPP
1-(4-Nitrophenyl)piperazine (pNPP)pNPP
1-(4-Chlorophenyl)piperazine (pCPP)pCPP

Comparative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of the selected piperazine derivatives with key targets in the serotonergic system.

Compound5-HT₁ₐ Receptor Ki (nM)5-HT₁ₑ Receptor Ki (nM)5-HT₂ₐ Receptor Ki (nM)5-HT₂ₒ Receptor Ki (nM)Serotonin Transporter (SERT) Ki (nM)
1-[3-(Trifluoromethyl)phenyl]piperazine (m-TFMPP) 288 - 1,950[1]30 - 132[1]160 - 269[1]62[1]121 (EC₅₀)[1]
1-[4-(Trifluoromethyl)phenyl]piperazine (p-TFMPP) Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
1-(4-Nitrophenyl)piperazine (pNPP) Data not readily availableData not readily availableData not readily availableData not readily available19 - 43 (EC₅₀)[2]
1-(4-Chlorophenyl)piperazine (pCPP) Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available

Note: Ki values represent the binding affinity, where a lower value indicates a higher affinity. EC₅₀ values represent the concentration for half-maximal effective response.

Based on the available data, m-TFMPP is a non-selective serotonin receptor agonist with a notable affinity for the 5-HT₁ₑ and 5-HT₂ₒ receptors.[1] It also acts as a serotonin releasing agent by interacting with the serotonin transporter.[1] pNPP is a selective partial serotonin releasing agent.[2] The pharmacological profile of p-TFMPP and pCPP is less well-defined in the public domain. For 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, the presence of both a nitro and a trifluoromethyl group, both being strong electron-withdrawing groups, is expected to significantly influence its electronic properties and, consequently, its interaction with biological targets. It is plausible that this compound also exhibits activity within the serotonergic system, but experimental validation is required.

Experimental Protocols

Detailed methodologies for the synthesis and pharmacological evaluation of piperazine derivatives are crucial for reproducible research.

General Synthesis of Phenylpiperazine Derivatives

A common method for the synthesis of N-arylpiperazines is the nucleophilic aromatic substitution reaction between an activated aryl halide and piperazine.

Synthesis ArylHalide Activated Aryl Halide (e.g., 1-chloro-2-nitro-4-(trifluoromethyl)benzene) Reaction Nucleophilic Aromatic Substitution ArylHalide->Reaction Piperazine Piperazine Piperazine->Reaction Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Product 1-Arylpiperazine Derivative Reaction->Product

Caption: General workflow for the synthesis of 1-arylpiperazine derivatives.

Protocol:

  • To a solution of the activated aryl halide in a suitable solvent (e.g., DMSO or DMF), add an excess of piperazine and a base (e.g., potassium carbonate or triethylamine).

  • Heat the reaction mixture at a temperature ranging from 80 to 150 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1-arylpiperazine derivative.

Serotonin Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

BindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection Receptor Receptor Source (e.g., cell membranes expressing a specific 5-HT receptor) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ) Radioligand->Incubation TestCompound Test Compound (serial dilutions) TestCompound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation DataAnalysis DataAnalysis Scintillation->DataAnalysis Calculate Ki

Caption: Workflow for a radioligand serotonin receptor binding assay.

Protocol:

  • Prepare cell membranes from a cell line stably expressing the serotonin receptor subtype of interest.

  • In a multi-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors), and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific radioligand binding.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assay (e.g., Calcium Flux Assay for 5-HT₂ₐ Receptors)

Functional assays measure the cellular response following receptor activation.

Protocol:

  • Culture a cell line stably expressing the 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye.

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Add varying concentrations of the test compound to the wells.

  • Stimulate the cells with a known 5-HT₂ₐ receptor agonist (e.g., serotonin).

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

  • For antagonist activity, pre-incubate the cells with the test compound before adding the agonist.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Structure-Activity Relationship Insights and Future Directions

The comparison of these piperazine derivatives reveals several key structure-activity relationship trends:

  • Position of the Trifluoromethyl Group: The position of the trifluoromethyl group on the phenyl ring significantly impacts the pharmacological profile, as evidenced by the well-characterized m-TFMPP.[1]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like trifluoromethyl, nitro, and chloro moieties generally confers activity at serotonergic targets. The specific nature and position of these groups fine-tune the affinity and efficacy for different receptor subtypes and transporters.

For 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine , the ortho-nitro and para-trifluoromethyl substitution pattern suggests a strong electron-withdrawing character, which could lead to potent interactions with serotonin receptors. However, the steric hindrance from the ortho-nitro group might influence its binding orientation and affinity compared to other isomers.

Further experimental investigation is imperative to fully characterize the pharmacological profile of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. Researchers are encouraged to perform binding and functional assays across a panel of serotonin receptor subtypes and transporters to elucidate its specific mechanism of action. Such studies will be instrumental in determining its potential as a research tool or as a lead compound for the development of novel therapeutics.

References

A Comparative Guide to Phenylpiperazine Derivatives at Serotonin Receptors: Focus on TFMPP

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the serotonin receptor binding profiles of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is currently not feasible due to the absence of publicly available scientific literature and experimental data on the serotonin receptor binding affinity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

While extensive research has characterized the interaction of TFMPP with various serotonin (5-HT) receptor subtypes, similar data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is not found in peer-reviewed publications or pharmacological databases. This guide, therefore, provides a detailed overview of the known serotonin receptor binding profile of TFMPP, alongside general experimental methodologies and signaling pathways relevant to this class of compounds. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of serotonergic neurotransmission.

Serotonin Receptor Binding Profile of TFMPP

1-(3-(Trifluoromethyl)phenyl)piperazine, commonly known as TFMPP, is a non-selective serotonin receptor agonist. It exhibits affinity for multiple 5-HT receptor subtypes, with a notable preference for the 5-HT1B and 5-HT2C receptors. The binding affinities of TFMPP for various human serotonin receptors, reported as Ki (in nM), are summarized in the table below. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)
5-HT1AVariable
5-HT1B~25
5-HT1D~50
5-HT2A~130
5-HT2B~30
5-HT2C~20
5-HT7~100

Note: The Ki values can vary between different studies and experimental conditions.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a standard method used to determine the affinity of a compound for a specific receptor. A typical protocol for a competition binding assay to determine the Ki value of a test compound at a serotonin receptor is as follows:

1. Membrane Preparation:

  • Cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK-293 or CHO cells) are cultured and harvested.

  • The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.

  • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Competition Binding Assay:

  • A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity to the receptor, e.g., [3H]-serotonin or a subtype-selective radioligand) is incubated with the receptor-containing membranes.

  • Increasing concentrations of the unlabeled test compound (the "competitor," in this case, TFMPP or another phenylpiperazine derivative) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled test compound increases.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

  • The Ki value, which represents the inhibition constant for the test compound, is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (expressing 5-HT receptor) harvest Cell Harvesting cell_culture->harvest lysis Cell Lysis harvest->lysis centrifugation Centrifugation to isolate membranes lysis->centrifugation protein_assay Protein Quantification centrifugation->protein_assay incubation Incubation: - Membranes - Radioligand - Test Compound protein_assay->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki Ki Calculation cheng_prusoff->ki gq_signaling ligand Agonist (e.g., Serotonin, TFMPP) receptor 5-HT2 Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 ca2->pkc activates response Cellular Response pkc->response phosphorylates targets gi_signaling ligand Agonist (e.g., Serotonin, TFMPP) receptor 5-HT1 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets

A Comparative Analysis of the Biological Activities of Nitro-Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationships of pharmacologically active compounds is paramount. This guide provides a comparative analysis of the biological activities of nitro-substituted phenylpiperazines, a class of compounds with diverse biological effects. The position of the nitro group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—significantly influences their interaction with biological targets. This guide summarizes key experimental data on their receptor binding affinities, enzyme inhibition, and functional activities, providing a basis for further research and development.

Comparative Biological Activity Data

The biological activities of nitro-substituted phenylpiperazines vary significantly depending on the position of the nitro group and other structural modifications. The following tables summarize the available quantitative data for their effects on tyrosinase inhibition, and serotonin and dopamine receptor interactions.

Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Derivatives

A series of 4-nitrophenylpiperazine derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. The IC50 values, representing the concentration required to inhibit 50% of the enzyme's activity, are presented below.

Compound IDR GroupIC50 (μM)[1][2]
4a 2-hydroxyethyl174.71
4b 2-bromobenzoyl> 200
4c 2-chlorobenzoyl> 200
4d 4-nitrobenzoyl> 200
4e 3,4-dichlorobenzoyl> 200
4f 2,3-dimethoxybenzoyl184.24
4g 3,4,5-trimethoxybenzoyl> 200
4h vanilloyl> 200
4i 2-phenylacetyl> 200
4j 3-pyridinyl110.15
4k 4-pyridinyl> 200
4l 2-indolyl72.55
4m 3-indolyl> 200
Kojic Acid (Reference)27.56
Serotonin and Dopamine Receptor Binding and Functional Activity

Nitro-substituted phenylpiperazines have also been investigated for their effects on serotonin and dopamine systems. The following table summarizes key findings for para-nitrophenylpiperazine (p-NPP).

CompoundTargetAssayActivityValue
para-Nitrophenylpiperazine (p-NPP) Serotonin Transporter (SERT)Monoamine ReleaseSelective partial serotonin releasing agentEC50 = 19 to 43 nM; Emax = 57%[3]
Dopamine Transporter (DAT)Monoamine ReleaseInactiveEC50 > 10,000 nM[3]
Norepinephrine Transporter (NET)Monoamine ReleaseInactiveEC50 > 10,000 nM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key assays cited in this guide.

Mushroom Tyrosinase Inhibition Assay

The inhibitory activity of the synthesized 4-nitrophenylpiperazine derivatives against mushroom tyrosinase was determined spectrophotometrically.[1][2] The assay mixture contained 20 µL of mushroom tyrosinase solution (500 units/mL), 100 µL of phosphate buffer (pH 6.8), and 20 µL of the test compound solution in DMSO. The mixture was incubated at 37°C for 10 minutes. Following incubation, 40 µL of L-DOPA (2.5 mM) was added, and the mixture was further incubated at 37°C for 20 minutes. The absorbance was then measured at 475 nm using a microplate reader. Kojic acid was used as a positive control. The percentage of inhibition was calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the test sample. The IC50 values were determined from the dose-response curves.

Enzyme Kinetics

To determine the mode of inhibition, kinetic studies were performed for the most active compound, 4l .[1][2] The assay was carried out with varying concentrations of L-DOPA as the substrate in the presence of different concentrations of the inhibitor. The initial velocity of the reaction was measured, and Lineweaver-Burk plots of the reciprocal of the initial velocity (1/V) versus the reciprocal of the substrate concentration (1/[S]) were generated to determine the type of inhibition.

Monoamine Release Assay

The EC50 and Emax values for para-nitrophenylpiperazine (p-NPP) were determined using monoamine release assays in rat brain tissue.[3] The specific details of the protocol involve the use of preloaded synaptosomes with radiolabeled monoamines (e.g., [3H]5-HT, [3H]DA, [3H]NE). The ability of p-NPP to induce the release of these monoamines from the synaptosomes was measured at various concentrations. The data was then fitted to a dose-response curve to calculate the EC50 and Emax values.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis compound Test Compound (Nitro-phenylpiperazine) mix Mix Enzyme, Buffer, & Compound compound->mix enzyme Mushroom Tyrosinase enzyme->mix buffer Phosphate Buffer buffer->mix substrate L-DOPA add_substrate Add L-DOPA substrate->add_substrate incubate1 Incubate (37°C, 10 min) mix->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 20 min) add_substrate->incubate2 measure Measure Absorbance (475 nm) incubate2->measure calculate Calculate % Inhibition measure->calculate plot Generate Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 tyrosinase_inhibition Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... Tyrosinase Tyrosinase Inhibitor Nitro-phenylpiperazine (e.g., Compound 4l) Inhibitor->Tyrosinase Inhibition

References

Comparative Efficacy of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and its Analogs in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the preclinical efficacy of piperazine derivatives, with a focus on compounds structurally related to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. Due to the limited availability of public data on the specified molecule, this guide will focus on the well-researched analog, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), as a representative compound of this chemical class. The guide will compare its psychopharmacological effects with the established tricyclic antidepressant, imipramine, in validated animal models of depression and locomotor activity.

Overview of Compounds

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a psychoactive compound that acts as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT1B receptor.[1][2][3] Its structural similarity to the requested compound, 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, particularly the trifluoromethylphenylpiperazine moiety, suggests potential overlap in its pharmacological profile.

Imipramine is a tricyclic antidepressant (TCA) that primarily acts as a serotonin and norepinephrine reuptake inhibitor. It is a widely used positive control in preclinical antidepressant screening assays due to its well-documented efficacy.[4][5]

Efficacy in Animal Models of Depression: The Forced Swim Test

The Forced Swim Test (FST), also known as the behavioral despair test, is a widely used rodent behavioral assay to screen for potential antidepressant drugs.[3][5] The test is based on the principle that when rodents are placed in an inescapable situation, such as a cylinder of water, they will eventually cease active escape behaviors and adopt an immobile posture.[6] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[5]

Comparative Efficacy Data
CompoundAnimal ModelDoses AdministeredChange in Immobility TimeReference
TFMPP Male Albino Swiss Mice0.1 - 10 mg/kg (i.p.)Active in reducing immobility.[2]
Imipramine Male Albino Swiss Mice15 mg/kg (i.p.)Effective in reversing immobility stress-induced enhancement of immobility time.[4]
Imipramine Male CD1 Mice30 mg/kgResponsive in high immobility scorers.[7]

Effects on Spontaneous Locomotor Activity

Assessing the impact of a compound on spontaneous locomotor activity is crucial to rule out false positives in the forced swim test, where a general increase in motor activity could be misinterpreted as an antidepressant effect.[4]

Comparative Locomotor Activity Data
CompoundAnimal ModelDoses AdministeredEffect on Locomotor ActivityReference
TFMPP Male Sprague-Dawley RatsNot specifiedDose-dependent suppression of spontaneous ambulatory behavior.[8]
Imipramine Male Albino Swiss Mice15 mg/kg + 10 mg/kg MagnesiumReduced locomotor activity in immobility-stressed mice.[4]
Imipramine Male Albino Swiss Mice10 mg/kgNo effect on motor activity.[5]

Experimental Protocols

Forced Swim Test (Mouse Model)
  • Apparatus: A transparent Plexiglas cylinder (20 cm diameter, 30 cm height) is filled with water (24°C ± 1°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[1][9]

  • Acclimation: Mice are brought to the testing room at least 60 minutes before the test to acclimate to the environment.[10]

  • Procedure: Each mouse is gently placed into the water-filled cylinder for a 6-minute session.[1][9] The session is typically video-recorded for later analysis.

  • Data Analysis: The duration of immobility, defined as the time the mouse spends floating with only minor movements to keep its head above water, is scored during the last 4 minutes of the 6-minute session.[1][11]

  • Post-Test Care: After the test, mice are removed from the water, gently dried with a towel, and placed in a clean, dry cage with a heat source until fully dry to prevent hypothermia.[10]

Spontaneous Locomotor Activity (Rat Model)
  • Apparatus: An open-field arena (e.g., 42 x 42 cm) equipped with infrared beams to automatically track movement.[9] Alternatively, a video tracking system can be used.[12]

  • Acclimation: Rats are allowed to acclimate to the testing room for 30-60 minutes prior to the test.[12]

  • Procedure: Each rat is individually placed in the center of the open-field arena and allowed to explore freely for a defined period (e.g., 30 minutes).[13]

  • Data Analysis: Various parameters are recorded, including total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena.[9][13]

  • Cleaning: The arena is thoroughly cleaned with a disinfectant between each animal to eliminate olfactory cues.[12]

Mechanism of Action and Signaling Pathways

TFMPP's primary mechanism of action is through the activation of serotonin receptors, particularly the 5-HT1B subtype.[1][3] Activation of the 5-HT1B receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14] This, in turn, modulates the release of serotonin and other neurotransmitters.

G cluster_presynaptic Presynaptic Neuron TFMPP TFMPP HT1B_R 5-HT1B Receptor TFMPP->HT1B_R Activates G_protein Gi/o Protein HT1B_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Neurotransmitter_Vesicle Neurotransmitter Vesicle cAMP->Neurotransmitter_Vesicle Reduces Fusion Synaptic_Cleft Synaptic Cleft Neurotransmitter_Vesicle->Synaptic_Cleft Reduced Neurotransmitter Release G cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., Male Swiss Mice) Acclimation Acclimate Animals to Testing Environment Animal_Model->Acclimation Drug_Prep Prepare Drug Solutions (TFMPP, Imipramine, Vehicle) Drug_Admin Administer Drug or Vehicle Drug_Prep->Drug_Admin Acclimation->Drug_Admin FST Forced Swim Test Drug_Admin->FST Locomotor Locomotor Activity Test Drug_Admin->Locomotor Data_Collection Collect Behavioral Data (Immobility Time, Distance Traveled) FST->Data_Collection Locomotor->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpret Results & Compare Efficacy Stats->Interpretation

References

Cross-reactivity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

A comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental data on the receptor binding profile and cross-reactivity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. While a PubChem entry for this compound (CID 2771407) exists, it does not contain any reported biological activity or pharmacological data.

The absence of this information makes it impossible to fulfill the request for a comparison guide on the cross-reactivity of this specific molecule at this time.

Alternative Comparison Guide: Cross-reactivity of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

As an alternative, we can provide a detailed comparison guide on the cross-reactivity of the structurally related and extensively studied compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) . TFMPP is a well-characterized serotonergic agent, and substantial data exists on its interactions with various serotonin (5-HT) receptor subtypes. This information is highly relevant for researchers interested in the pharmacology of phenylpiperazine derivatives.

Below is a proposed outline of the comparison guide for TFMPP that can be generated based on available data.

Proposed Comparison Guide: Cross-Reactivity Profile of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

This guide will provide a comprehensive overview of the binding affinities and functional activities of TFMPP at various serotonin receptors, presenting a clear comparison of its cross-reactivity.

Overview of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist and releasing agent belonging to the phenylpiperazine class of compounds. It is widely used as a research tool to study the function of the serotonergic system. TFMPP exhibits varying degrees of affinity and efficacy at different 5-HT receptor subtypes, making a thorough understanding of its cross-reactivity crucial for interpreting experimental results.

Comparative Receptor Binding Affinity of TFMPP

The following table summarizes the binding affinities (Ki) of TFMPP for various serotonin (5-HT) receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki, nM)Reference CompoundReference Compound Ki (nM)
5-HT1A288 - 19508-OH-DPAT0.4 - 1.2
5-HT1B30 - 132Serotonin2.5 - 10
5-HT1D282Serotonin5 - 15
5-HT2A160 - 269Ketanserin0.5 - 2
5-HT2C62Mesulergine1 - 5
5-HT3> 2300Granisetron0.1 - 1
Serotonin Transporter (SERT)121 (EC50)Paroxetine0.05 - 0.2

Note: Data is compiled from various in vitro studies. The range of values reflects inter-study variability.

Functional Activity Profile of TFMPP

This section would detail the functional effects of TFMPP at each receptor, specifying whether it acts as an agonist, partial agonist, or antagonist.

  • 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C Receptors: TFMPP generally acts as a full agonist at these receptors.

  • 5-HT2A Receptor: At the 5-HT2A receptor, TFMPP has been reported to act as a weak partial agonist or an antagonist.

  • Serotonin Transporter (SERT): TFMPP is a serotonin releasing agent, which also implies interaction with the serotonin transporter.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

cluster_receptor 5-HT Receptor Activation TFMPP TFMPP 5-HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2C) TFMPP->5-HT_Receptor Binds to G-Protein G-Protein (Gi/o or Gq/11) 5-HT_Receptor->G-Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G-Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector_Enzyme->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates cluster_workflow Radioligand Binding Assay Workflow Prepare_Membranes Prepare Cell Membranes Expressing Receptor of Interest Incubate Incubate Membranes with Radioligand and TFMPP Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioligand (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki Determination) Quantify->Analyze

A Comparative Guide to the Structure-Activity Relationship of Phenylpiperazine Analogs Related to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

The 1-phenylpiperazine moiety is a well-established pharmacophore found in numerous biologically active compounds targeting a range of receptors and enzymes. The introduction of substituents such as a nitro group and a trifluoromethyl group on the phenyl ring is expected to significantly modulate the compound's physicochemical properties and its interactions with biological targets. This guide synthesizes available data on nitrophenylpiperazine and trifluoromethylphenylpiperazine derivatives to provide insights into their potential therapeutic applications and the structural requirements for activity.

Comparative Analysis of Biological Activities

The biological activities of nitrophenylpiperazine and trifluoromethylphenylpiperazine analogs are diverse, with reports of their potential as tyrosinase inhibitors, antimicrobial agents, and modulators of central nervous system receptors.

Table 1: Antimicrobial and Antifungal Activity of 1-(4-Nitrophenyl)piperazine Derivatives
Compound IDR Group on Piperazine N4Target OrganismActivity (MIC in µM)Reference
1a 2-hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropylM. kansasii15.4[1][2]
1b 3-[(4-butoxybenzoyl)oxy]-2-hydroxypropylM. kansasii15.0[1][2]
1c 3-[(4-butoxybenzoyl)oxy]-2-hydroxypropylM. marinum15.0[1][2]
1d 2-hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropylF. avenaceum14.2[1][2]

MIC: Minimum Inhibitory Concentration

The data suggests that lipophilic ester side chains on the piperazine ring of 1-(4-nitrophenyl)piperazine contribute to its antimycobacterial and antifungal activities.[1][2]

Table 2: Tyrosinase Inhibitory Activity of Nitrophenylpiperazine Derivatives
Compound IDR Group% Inhibition at 50 µMIC₅₀ (µM)Reference
2a 4-nitrobenzyl45.3> 100[3]
2b 3-pyridyl58.782.68[3]
2c Indole-3-yl65.272.55[3]

IC₅₀: Half maximal Inhibitory Concentration

In a series of nitrophenylpiperazine derivatives, replacing a phenyl or benzyl group with heteroaromatic moieties like pyridine or indole at the N4 position of the piperazine ring was found to enhance tyrosinase inhibitory activity.[3]

Structure-Activity Relationship (SAR) Insights

Based on the available literature on related analogs, the following SAR trends can be hypothesized for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine derivatives:

  • Role of the Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence on the phenyl ring can influence the pKa of the piperazine nitrogens, which can be critical for receptor interactions. The position of the nitro group (ortho, meta, or para) is known to significantly affect the biological activity profile.

  • Role of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group is also strongly electron-withdrawing and highly lipophilic. It can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability by blocking sites of oxidative metabolism.[4] The position of the CF₃ group is a key determinant of activity.[4]

  • Combined Effect of Nitro and Trifluoromethyl Groups: The combination of a nitro group at the 2-position and a trifluoromethyl group at the 4-position would create a highly electron-deficient phenyl ring. This electronic nature would significantly influence the molecule's interaction with biological targets.

  • Substitutions on the Piperazine N4-position: As seen in the provided data tables, modifications at the N4-position of the piperazine ring are crucial for determining the biological activity and selectivity of phenylpiperazine analogs.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of compounds.

Antimicrobial and Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) for bacterial and fungal strains are typically determined using the microdilution broth method.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Microplate Preparation: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tyrosinase Inhibition Assay

The inhibitory effect on tyrosinase activity can be measured spectrophotometrically.

  • Reaction Mixture: A typical assay mixture contains phosphate buffer, L-DOPA as the substrate, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding a solution of mushroom tyrosinase.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value is determined from a dose-response curve.[3]

Visualizations

Hypothetical SAR Workflow

The following diagram illustrates a general workflow for investigating the structure-activity relationship of novel phenylpiperazine analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Core 1-(2-Nitro-4-(trifluoromethyl)phenyl)piperazine Analogs Design & Synthesize Analogs (Vary R group on N4) Core->Analogs Modification InVitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Analogs->InVitro InVivo In Vivo Models (e.g., Animal models of disease) InVitro->InVivo Lead Compounds Tox Toxicity Assays InVivo->Tox SAR_Analysis Structure-Activity Relationship Analysis Tox->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analogs Iterative Design

Caption: A general workflow for the design, synthesis, and evaluation of novel phenylpiperazine analogs.

Key Structural Features Influencing Activity

This diagram highlights the key structural components of a substituted phenylpiperazine and their potential influence on biological activity.

SAR_Features cluster_phenyl Phenyl Ring Substituents cluster_piperazine Piperazine Core cluster_n4 N4-Substituent (R) Electronic Effects (Nitro, CF3) Electronic Effects (Nitro, CF3) Biological Activity Biological Activity Electronic Effects (Nitro, CF3)->Biological Activity Lipophilicity (CF3) Lipophilicity (CF3) Lipophilicity (CF3)->Biological Activity Steric Hindrance Steric Hindrance Steric Hindrance->Biological Activity Basicity (pKa) Basicity (pKa) Basicity (pKa)->Biological Activity Conformation Conformation Conformation->Biological Activity Size & Shape Size & Shape Size & Shape->Biological Activity Polarity Polarity Polarity->Biological Activity H-bond donors/acceptors H-bond donors/acceptors H-bond donors/acceptors->Biological Activity

Caption: Key structural features of phenylpiperazines that determine their biological activity.

References

No Published In Vitro and In Vivo Data Available for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant lack of published data on the in vitro and in vivo biological activity of the compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine. Despite extensive searches, no specific studies detailing its pharmacological or biological effects, mechanism of action, or potential therapeutic targets were identified. Consequently, a direct comparison guide with experimental data for this compound cannot be provided at this time.

While information on the specific compound of interest is unavailable, the broader class of arylpiperazine derivatives is well-documented in medicinal chemistry and pharmacology for a wide range of biological activities. These activities are highly dependent on the specific substitutions on both the phenyl ring and the piperazine moiety.

The Diverse Pharmacological Landscape of Arylpiperazine Derivatives

Arylpiperazine derivatives have been investigated for a multitude of therapeutic applications, demonstrating the versatility of this chemical scaffold. Depending on their structural modifications, these compounds have been shown to exhibit:

  • Central Nervous System (CNS) Activity: Many arylpiperazines act as ligands for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This has led to their development as antipsychotics, antidepressants, and anxiolytics. A notable example is 1-(m-trifluoromethylphenyl)piperazine (TFMPP), a known serotonergic agonist that has been studied for its effects on locomotor activity and other behavioral paradigms in animal models.[1][2]

  • Antimicrobial and Antifungal Activity: Certain structural variations of piperazine derivatives have yielded compounds with significant antibacterial and antifungal properties. These compounds are often explored for their potential to combat various pathogens.

  • Anticancer Activity: Researchers have synthesized and evaluated novel piperazine derivatives for their potential as antiproliferative agents. For instance, some compounds have been designed to inhibit specific cellular targets involved in cancer progression, such as the BCL2 protein.

  • Anthelmintic Activity: Specific arylpiperazine derivatives have been characterized as anthelmintic agents. For example, p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) is a known serotonergic agonist with activity against certain nematode species.[3]

  • Other Biological Activities: The structural diversity of piperazine derivatives has led to the exploration of their potential in various other therapeutic areas, including their use as anti-inflammatory agents and for the treatment of neurodegenerative diseases.

Future Directions

The absence of published data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine suggests that it may be a novel compound that has not yet been extensively studied or that the research has not been made publicly available. Future research would be required to determine its biological activity profile. A typical investigative workflow for a novel compound of this class would involve:

Experimental Workflow for a Novel Arylpiperazine Derivative

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Binding Assays Binding Assays Target Identification->Binding Assays Receptor/Enzyme Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Binding Assays->Enzyme Inhibition Assays If target is enzyme Cell-Based Functional Assays Cell-Based Functional Assays Binding Assays->Cell-Based Functional Assays Cellular activity Pharmacokinetic Studies Pharmacokinetic Studies Cell-Based Functional Assays->Pharmacokinetic Studies Lead compound selection Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Dose selection Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Safety assessment

Caption: A generalized workflow for characterizing the in vitro and in vivo activity of a novel compound.

Without initial in vitro screening data, it is not possible to propose a specific signaling pathway or to provide relevant experimental protocols and comparative data tables. Researchers interested in this particular molecule would need to conduct foundational studies to first identify its biological target(s).

References

Comparative Benchmarking of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine Against Known Serotonergic Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published experimental data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, this guide utilizes the closely related and extensively studied compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), as a primary benchmark. This comparison is intended to provide a relevant pharmacological context for researchers interested in phenylpiperazine derivatives. The data presented herein is for research and informational purposes only.

This guide provides a comparative analysis of TFMPP against two other well-known phenylpiperazine-based research chemicals: 1-(3-chlorophenyl)piperazine (mCPP) and 1-benzylpiperazine (BZP). The objective is to offer a clear, data-driven comparison of their pharmacological profiles to aid researchers in the selection and characterization of these compounds for preclinical studies.

Introduction to Phenylpiperazines

Phenylpiperazine derivatives are a class of psychoactive compounds that have been widely investigated for their interactions with monoamine neurotransmitter systems, particularly the serotonergic and dopaminergic systems. These compounds often exhibit complex pharmacological profiles, acting as agonists, antagonists, or reuptake inhibitors at various receptors and transporters. This complexity makes them valuable tools for neuroscience research but also necessitates careful characterization.

Note on the Target Compound: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a structurally distinct phenylpiperazine. While specific experimental data is not widely available, its structural motifs suggest potential interactions with serotonin and other monoamine receptors, analogous to other compounds in this class. Researchers are encouraged to perform the assays described in this guide to characterize its unique profile.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of TFMPP, mCPP, and BZP at key serotonergic and dopaminergic targets. These values are essential for understanding the selectivity and potential in vivo effects of these compounds.

Table 1: Receptor Binding Affinities (Ki, nM)
TargetTFMPPmCPPBZP
Serotonin Receptors
5-HT1A288 - 1950[1]360 - 1300[2]Data not available
5-HT1B30 - 132[1]360 - 1300[2]Data not available
5-HT1D282[1]360 - 1300[2]Data not available
5-HT2A160 - 269[1]360 - 1300[2]Data not available
5-HT2C62[1]360 - 1300[2]Data not available
Monoamine Transporters (IC50, nM) (IC50, nM) (EC50, nM - Release)
Serotonin (SERT)121[1]230[3]6050[4]
Dopamine (DAT)No effect[1]>10000175[4]
Norepinephrine (NET)No effect[1]Data not available62[4]

Lower Ki and IC50/EC50 values indicate higher binding affinity or potency, respectively.

Table 2: In Vitro Functional Activity (EC50/IC50, nM)
AssayTargetCompoundActivityValue (nM)
cAMP Inhibition Dopamine D2Aripiprazole (control)Partial Agonist38
Quinpirole (control)Full Agonist3.2
BZPData not available
mCPPData not available
TFMPPData not available
Calcium Flux 5-HT2A5-HT (control)Agonist14
BZPData not available
mCPPData not available
TFMPPWeak Partial Agonist/AntagonistData not available
Serotonin Release SERTTFMPPReleaser121
mCPPReleaserData not available
BZPReleaser6050
Dopamine Release DATTFMPPNo effect
mCPPWeak ReleaserData not available
BZPReleaser175

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key in vitro and in vivo assays used to characterize phenylpiperazine compounds.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To measure the ability of a test compound to displace a radiolabeled ligand from a target receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., 5-HT2A, D2).

    • Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

    • Test compound (e.g., TFMPP, mCPP, BZP) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).[5]

    • Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[6]

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and either the test compound or buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).[7]

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7][8]

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[7][8]

    • Allow the filters to dry, then add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[7]

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.

  • Objective: To determine the functional potency (EC50) or inhibitory potency (IC50) of a test compound.

  • Materials:

    • A cell line stably expressing the Gq-coupled receptor of interest (e.g., HEK293 or CHO cells with the 5-HT2A receptor).[9]

    • A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound and a known reference agonist/antagonist.

    • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[10]

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically involving a 1-2 hour incubation.[2][10]

    • Prepare serial dilutions of the test compound (for agonist testing) or the test compound in the presence of a fixed concentration of a reference agonist (for antagonist testing).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).[10]

    • The instrument then automatically adds the compound solutions to the wells.

    • Continue to record the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium response.[10]

    • Analyze the data by calculating the peak fluorescence response minus the baseline.

    • Plot the response against the log concentration of the test compound to determine the EC50 or IC50 value.

This assay measures changes in intracellular cyclic AMP levels following the activation of Gs-coupled (increase in cAMP) or Gi-coupled (decrease in cAMP) receptors.

  • Objective: To determine the functional potency (EC50) or inhibitory potency (IC50) of a test compound.

  • Materials:

    • A cell line expressing the Gs or Gi-coupled receptor of interest.

    • A commercial cAMP detection kit (e.g., HTRF, GloSensor™, or AlphaScreen).[11][12][13]

    • Test compound and a known reference agonist/antagonist.

    • For Gi-coupled receptors, a stimulant of adenylyl cyclase such as forskolin is also required.

  • Procedure:

    • Seed the cells in a suitable assay plate and culture overnight.

    • On the day of the assay, treat the cells with the test compound at various concentrations. For antagonist testing, co-incubate with a reference agonist. For Gi-coupled assays, also add forskolin to stimulate cAMP production.

    • Incubate for a specified period to allow for changes in cAMP levels.

    • Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

    • Read the signal (e.g., fluorescence, luminescence) on a plate reader.

    • The signal is typically inversely proportional (competitive immunoassays) or directly proportional (biosensor assays) to the intracellular cAMP concentration.

    • Plot the signal or calculated cAMP concentration against the log concentration of the test compound to determine the EC50 or IC50 value.

In Vivo Behavioral Assays

This assay is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the potential hallucinogenic-like effects of a compound.[14]

  • Objective: To quantify the frequency of head-twitch behaviors induced by a test compound.

  • Animals: Typically male C57BL/6J mice.

  • Procedure:

    • Habituate the animals to the testing environment (e.g., a clear cylindrical chamber).

    • Administer the test compound (e.g., TFMPP) via a specified route (e.g., intraperitoneal injection).

    • Immediately after injection, place the animal in the observation chamber.

    • Record the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.[14][15]

    • Automated systems using a head-mounted magnet and a magnetometer can also be used for more precise quantification.[16]

    • Compare the number of head twitches induced by the test compound to a vehicle control and a positive control (e.g., a known 5-HT2A agonist like DOI or LSD).[15]

This paradigm assesses the subjective effects of a test compound by determining if it substitutes for a known training drug.

  • Objective: To evaluate if a test compound produces similar interoceptive cues as a standard drug of a particular class (e.g., stimulant, hallucinogen).

  • Animals: Typically rats.

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Procedure:

    • Training Phase: Train the rats to press one lever for a food reward after being administered a specific training drug (e.g., 1.0 mg/kg TFMPP) and a second lever for the same reward after receiving a vehicle injection.[17] This is typically done over numerous sessions until the rats reliably press the correct lever.

    • Testing Phase: Administer various doses of a test compound (e.g., mCPP or BZP) and place the rat in the chamber with both levers available.

    • Record the number of presses on each lever.

    • Analysis: If the rats predominantly press the "drug-correct" lever, the test compound is said to "fully substitute" for the training drug, suggesting similar subjective effects. Partial substitution or no substitution provides information on the dissimilarity of the subjective effects. For example, in rats trained to discriminate TFMPP, mCPP fully substitutes, indicating similar subjective effects likely mediated by 5-HT1B receptors.[17]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the characterization of these research chemicals.

Figure 1: Simplified 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves serotonin Serotonin or Agonist (e.g., TFMPP) serotonin->receptor Binds ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases response Cellular Response (e.g., Neuronal Excitation) ca2->response pkc->response

Figure 1: Simplified 5-HT2A Receptor Signaling Pathway

Figure 2: Experimental Workflow for Radioligand Binding Assay prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound) incubate 2. Incubate (Allow binding to reach equilibrium) prep->incubate filter 3. Filter & Wash (Separate bound from free radioligand) incubate->filter count 4. Scintillation Counting (Quantify bound radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki values) count->analyze Figure 3: Logical Relationship of Phenylpiperazine Comparison cluster_compounds Benchmark Compounds cluster_assays Comparative Assays parent Phenylpiperazine Scaffold tfmpp TFMPP (Serotonergic Agonist/ Releaser) parent->tfmpp mcpp mCPP (Broad Serotonergic Agonist) parent->mcpp bzp BZP (Dopamine/Norepinephrine Releaser) parent->bzp binding In Vitro Binding (Ki at 5-HT, DA receptors) tfmpp->binding functional In Vitro Functional (EC50/IC50 for Ca²⁺, cAMP) tfmpp->functional invivo In Vivo Behavioral (HTR, Drug Discrimination) tfmpp->invivo mcpp->binding mcpp->functional mcpp->invivo bzp->binding bzp->functional bzp->invivo

References

Head-to-Head Comparison: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and m-Chlorophenylpiperazine (mCPP)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparison of the pharmacological properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (NTPP) and the well-characterized research chemical, meta-Chlorophenylpiperazine (mCPP). Due to a lack of available data in the public domain for NTPP, this guide will focus on the established pharmacological profile of mCPP and provide standardized experimental protocols for the characterization of such compounds. This will allow researchers to generate data for NTPP and similar molecules for a direct comparison.

Introduction

Phenylpiperazine derivatives are a class of compounds with significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) receptors. mCPP is a widely studied psychoactive compound known for its broad-spectrum effects on the serotonergic system.[1][2] It serves as a valuable tool for investigating the roles of different 5-HT receptor subtypes in various physiological and pathological processes. The pharmacological profile of NTPP, a structurally related compound, is not well-documented in publicly available literature. This guide aims to provide a framework for the direct comparison of these two compounds by presenting the known data for mCPP and detailing the experimental methodologies required to characterize NTPP.

Data Presentation: Pharmacological Profile of mCPP

The following table summarizes the reported binding affinities (Ki) of mCPP for a range of neurotransmitter receptors. Lower Ki values indicate a stronger binding affinity.

Receptor Target Binding Affinity (Ki, nM) Functional Activity Species
Serotonin Receptors
5-HT1A360 - 1950[1][3]Agonist[1]Human, Rat
5-HT1B30 - 132[1]Agonist[1]Human
5-HT1D282[1]Agonist[1]Human
5-HT2A32.1 - 269[1]Partial Agonist[1]Human
5-HT2B28.8[1]Antagonist[1]Human
5-HT2C3.4 - 62[1]Agonist[1]Human
5-HT3Significant Affinity[1]Agonist[1]-
5-HT7Significant Affinity[1]Agonist[1]-
Adrenergic Receptors
α1-adrenergicSome Affinity[1]--
α2-adrenergic570[3]-Human
Dopamine Receptors
D2-like>10,000[4]-Rat
Transporters
Serotonin (SERT)Significant Affinity[1]Reuptake Inhibitor / Releasing Agent[1]-
Norepinephrine (NET)Some Affinity[1]--

Note: A comprehensive search of scientific literature and chemical databases did not yield any publicly available experimental data for the receptor binding affinity or functional activity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (NTPP).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for major receptor families targeted by phenylpiperazine compounds.

serotonin_signaling cluster_5HT1 5-HT1 Receptor Family (Gi/o-coupled) cluster_5HT2 5-HT2 Receptor Family (Gq/11-coupled) 5-HT1_Receptor 5-HT1A/B/D Gi_o Gi/o 5-HT1_Receptor->Gi_o Agonist AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit 5-HT2_Receptor 5-HT2A/B/C Gq_11 Gq/11 5-HT2_Receptor->Gq_11 Agonist PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolysis Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC_activate PKC Activation IP3_DAG->PKC_activate

Caption: Serotonin Receptor Signaling Pathways.

adrenergic_signaling cluster_alpha1 α1-Adrenergic Receptor (Gq-coupled) cluster_alpha2 α2-Adrenergic Receptor (Gi-coupled) alpha1_Receptor α1 Receptor Gq Gq alpha1_Receptor->Gq Agonist PLC_alpha Phospholipase C Gq->PLC_alpha IP3_DAG_alpha IP3 & DAG PLC_alpha->IP3_DAG_alpha Ca_release_alpha ↑ Intracellular Ca²⁺ IP3_DAG_alpha->Ca_release_alpha alpha2_Receptor α2 Receptor Gi Gi alpha2_Receptor->Gi Agonist AC_inhibit_alpha Adenylate Cyclase (Inhibition) Gi->AC_inhibit_alpha cAMP_decrease_alpha ↓ cAMP AC_inhibit_alpha->cAMP_decrease_alpha

Caption: Adrenergic Receptor Signaling Pathways.
Experimental Workflows

The following diagrams outline the general workflows for key in vitro pharmacological assays.

radioligand_binding_workflow prep Receptor Preparation (Cell Membranes or Tissues) incubation Incubation (Receptor + Radioligand + Test Compound) prep->incubation separation Separation of Bound/Free Ligand (Rapid Filtration) incubation->separation counting Quantification of Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: Competitive Radioligand Binding Assay Workflow.

functional_assay_workflow cell_prep Cell Culture & Seeding (Expressing Receptor of Interest) compound_add Addition of Test Compound cell_prep->compound_add stimulation Stimulation & Incubation compound_add->stimulation detection Detection of Second Messenger (e.g., cAMP, Ca²⁺) stimulation->detection analysis Data Analysis (EC50/IC50 and Emax Determination) detection->analysis

Caption: General Functional Assay Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization of NTPP and its comparison with mCPP.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest.

    • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).

    • Unlabeled test compound (NTPP or mCPP).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates and a vacuum manifold.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the test compound. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[5]

    • Terminate the incubation by rapid filtration through the filter plates, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Functional Assay (for Gi/o- and Gs-coupled receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger for Gi/o- and Gs-coupled receptors.

  • Materials:

    • A cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

    • Test compound (NTPP or mCPP).

    • Forskolin (to stimulate cAMP production for Gi/o-coupled receptors).

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Cell culture reagents and appropriate assay plates (e.g., 384-well white opaque plates for luminescence-based assays).

  • Procedure:

    • Seed the cells into the assay plate and culture overnight.[6]

    • For Gi/o-coupled receptors, pre-treat the cells with the test compound at various concentrations. Then, add forskolin to stimulate adenylyl cyclase and induce cAMP production. For Gs-coupled receptors, add the test compound directly to the cells.

    • Incubate for a specified period (e.g., 30 minutes at room temperature) to allow for changes in intracellular cAMP levels.[7]

    • Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Generate a standard curve to convert the raw signal to cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC₅₀ value.

Calcium Flux Functional Assay (for Gq-coupled receptors)

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

  • Materials:

    • A cell line stably expressing the Gq-coupled receptor of interest.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound (NTPP or mCPP).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Seed the cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.[1]

    • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes at 37°C).[1]

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add the test compound at various concentrations to the wells and immediately begin kinetic fluorescence measurements.

    • Continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for agonists.

    • For antagonists, pre-incubate the cells with the antagonist before adding a known agonist and determine the IC₅₀ value.

Conclusion

While a direct head-to-head comparison of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and mCPP is currently limited by the lack of pharmacological data for NTPP, this guide provides the necessary framework for such an investigation. The comprehensive pharmacological profile of mCPP serves as a benchmark. By employing the detailed experimental protocols outlined herein, researchers can elucidate the binding affinities and functional activities of NTPP at various neurotransmitter receptors. This will enable a thorough and objective comparison of these two phenylpiperazine derivatives, contributing to a better understanding of their structure-activity relationships and potential applications in neuroscience research and drug discovery.

References

A Comparative Toxicological Profile of Fluorinated Phenylpiperazines: 2-FPP, 3-FPP, and 4-FPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of three positional isomers of fluorophenylpiperazine (FPP): 2-fluorophenylpiperazine (2-FPP), 3-fluorophenylpiperazine (3-FPP), and 4-fluorophenylpiperazine (4-FPP). The information presented is collated from available in vitro studies to assist in the preliminary assessment of their toxicological profiles. Direct comparative studies on these three specific isomers are limited; therefore, this guide synthesizes available data to offer a comparative perspective.

In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of a 1-(2-fluorophenyl)piperazine Derivative

CompoundCell LineAssayIncubation TimeIC50 (µM)
1-(2-(4-((Benzo[d][1][2]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-fluorophenyl)piperazineLNCaP (Prostate Cancer)Not SpecifiedNot Specified< 5 µM[3]

Note: This data is for a derivative and not 2-FPP itself, but suggests that the 2-fluorophenylpiperazine moiety can be a component of cytotoxic compounds.

Studies on other piperazine derivatives, such as trifluoromethylphenylpiperazine (TFMPP), have indicated that the position of the fluorine-containing group can influence cytotoxicity, with TFMPP often reported as the most cytotoxic among several analogues in in vitro hepatotoxicity studies.[4] This suggests that the position of the fluorine atom in 2-FPP, 3-FPP, and 4-FPP is likely to result in differential cytotoxicity.

Mechanistic Insights into Toxicity

The toxicity of phenylpiperazine derivatives is often linked to their interaction with the central nervous system and their metabolic profile.

Neurotoxicity

Phenylpiperazine compounds are known to interact with dopaminergic and serotonergic systems, which can contribute to their neurotoxic effects.[5] The mechanisms underlying the neurotoxicity of some piperazine derivatives involve the induction of oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cells.[5] For instance, studies on trifluoromethylphenylpiperazine (TFMPP) derivatives have shown they can induce significant neurotoxicity in rat dopaminergic neurons.[5]

Metabolism and Hepatotoxicity

Fluorinated phenylpiperazines are metabolized by cytochrome P450 (CYP) enzymes.[1][6] The interaction with these enzymes is a critical aspect of their toxicological profile, as it can lead to the formation of reactive metabolites and drug-drug interactions. One study highlighted that fluorophenylpiperazine exhibits significant inhibitory effects on several key CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9.[1] However, the specific inhibitory profiles of 2-FPP, 3-FPP, and 4-FPP have not been directly compared.

The metabolism of these compounds in the liver can lead to hepatotoxicity. In vitro studies using human hepatic cell lines like HepG2 and HepaRG have been employed to assess the liver toxicity of piperazine derivatives.[7][8] The general mechanism of hepatotoxicity for piperazines involves oxidative stress, ATP depletion, and mitochondrial impairment, ultimately leading to apoptosis.[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the toxicological assessment of phenylpiperazine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., 2-FPP, 3-FPP, 4-FPP) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

CYP450 Inhibition Assay (Fluorogenic)

This assay is used to determine the potential of a compound to inhibit the activity of specific cytochrome P450 enzymes.

  • Reagent Preparation: Prepare a reaction mixture containing a specific recombinant human CYP enzyme, a fluorogenic substrate, and a NADPH regenerating system.

  • Compound Incubation: Pre-incubate the test compound at various concentrations with the CYP enzyme mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Monitor the production of the fluorescent metabolite over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and compare it to the control (no inhibitor). Determine the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the enzyme's metabolic activity.[9]

Visualizing Pathways and Workflows

To better understand the processes involved in the toxicological assessment of fluorinated phenylpiperazines, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicological Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, SH-SY5Y) treatment Cell Treatment (Varying Concentrations & Time) cell_culture->treatment compound_prep Compound Preparation (2-FPP, 3-FPP, 4-FPP) compound_prep->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) treatment->cytotoxicity ros_production ROS Production Assay treatment->ros_production mitochondrial_function Mitochondrial Function Assay treatment->mitochondrial_function apoptosis Apoptosis Assay (e.g., Caspase Activity) treatment->apoptosis data_collection Data Collection (Absorbance, Fluorescence) cytotoxicity->data_collection ros_production->data_collection mitochondrial_function->data_collection apoptosis->data_collection ic50_determination IC50/EC50 Determination data_collection->ic50_determination comparison Comparative Analysis ic50_determination->comparison

General workflow for in vitro toxicological assessment.

signaling_pathway cluster_receptor Receptor Interaction cluster_cellular_effects Cellular Effects cluster_toxicity Toxicological Outcomes fpp Fluorinated Phenylpiperazine (2-FPP, 3-FPP, or 4-FPP) serotonin_receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A/2C) fpp->serotonin_receptor dopamine_receptor Dopamine Receptors (e.g., D2, D3) fpp->dopamine_receptor downstream_signaling Alteration of Downstream Signaling Cascades serotonin_receptor->downstream_signaling dopamine_receptor->downstream_signaling neurotransmitter_imbalance Neurotransmitter Imbalance downstream_signaling->neurotransmitter_imbalance oxidative_stress Oxidative Stress (ROS Production) neurotransmitter_imbalance->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis

References

Evaluating the selectivity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine for 5-HT receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the 5-HT Receptor Subtype Selectivity of Phenylpiperazine Analogs

Introduction: This guide provides a framework for evaluating the selectivity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine for 5-HT (serotonin) receptor subtypes. Due to the limited availability of public data for this specific compound, this document focuses on its close structural analogs, namely trifluoromethylphenylpiperazine (TFMPP) isomers and other substituted phenylpiperazines. By comparing the binding affinities of these analogs to well-established selective 5-HT receptor ligands, we can infer a likely selectivity profile and provide a robust methodology for future experimental validation. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Binding Affinity

The selectivity of a compound is determined by comparing its binding affinity (typically represented by the inhibition constant, Ki) across various receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for key phenylpiperazine analogs and established selective reference ligands across several major 5-HT receptor subtypes. This comparison allows for a contextual understanding of the potential selectivity of novel phenylpiperazine derivatives.

Table 1: Comparative Binding Affinity (Ki, nM) of Phenylpiperazine Analogs and Reference Ligands at Human 5-HT Receptor Subtypes

Compound5-HT1A5-HT1B5-HT2A5-HT2C5-HT7
Phenylpiperazine Analogs
1-(3-(Trifluoromethyl)phenyl)piperazine (m-TFMPP)28813222469380
1-(2-Methoxyphenyl)piperazine (oMPP)2.532361865.41995
Reference Ligands
8-OH-DPAT (5-HT1A Agonist)0.6613803802478625
Ergotamine (5-HT1B/1D Agonist)6.80.2112.66.8
Ketanserin (5-HT2A Antagonist)14119951.62863
Mesulergine (5-HT2C Antagonist)2511585131.32512
5-CT (5-HT1A/7 Agonist)0.50.8710002510.8

Note: Data is compiled from various public sources and databases. Values can vary based on experimental conditions. The absence of data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine highlights the need for empirical testing.

From the structure-activity relationship (SAR) data available, ortho-substitution on the phenyl ring of phenylpiperazines can significantly influence selectivity. For instance, the 2-methoxy group in oMPP confers high affinity for the 5-HT1A and 5-HT2C receptors. The trifluoromethyl group in m-TFMPP results in more moderate, non-selective binding across several subtypes. It can be hypothesized that the combined electronic and steric effects of a 2-nitro and a 4-trifluoromethyl group would also result in a unique selectivity profile, which requires experimental verification.

Experimental Protocols

To empirically determine the selectivity profile of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, a combination of radioligand binding assays and functional assays should be employed.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of the test compound at various 5-HT receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing a single human 5-HT receptor subtype (e.g., HEK293 or CHO cells).

  • Radioligands specific for each subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).[1]

  • Test compound (1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine) at a range of concentrations.

  • Non-specific binding control (a high concentration of a non-labeled known ligand, e.g., 10 µM Serotonin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[1]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[1]

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[2][3]

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).[2][3]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + radioligand.[2]

    • Non-specific Binding (NSB): Receptor membranes + radioligand + high concentration of non-labeled ligand.[2]

    • Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.[2]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 30°C) to reach equilibrium.[2][3]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[2][3]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[2]

  • Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

G prep Prepare Receptor Membranes (e.g., from HEK293 cells) plate Set up 96-Well Plate: Total, NSB, Competition prep->plate radioligand Select Radioligand (e.g., [3H]-8-OH-DPAT) radioligand->plate test_cmpd Prepare Test Compound Dilution Series test_cmpd->plate incubate Incubate to Reach Equilibrium (e.g., 60 min) plate->incubate filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze

Caption: Workflow for Radioligand Competition Binding Assay.

Functional Assays

Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream cellular response following receptor binding.

Many 5-HT receptors, like the 5-HT1 and 5-HT5 families, are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[4]

Objective: To measure the effect of the test compound on cAMP production.

Procedure Outline:

  • Cell Culture: Use cells expressing the Gi/o-coupled receptor of interest (e.g., CHO-K1 cells expressing 5-HT1A).[4][5]

  • Assay Setup: Plate the cells and treat them with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

  • Stimulation: Add the test compound (to test for agonist activity) or pre-incubate with the test compound before adding a known agonist (to test for antagonist activity). Forskolin is often used to stimulate adenylyl cyclase to establish a baseline of cAMP production that can be inhibited by a Gi/o agonist.[5]

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[6][7]

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Receptors of the 5-HT2 family are coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca2+).[8][9]

Objective: To measure changes in intracellular Ca2+ concentration upon receptor activation.

Procedure Outline:

  • Cell Culture: Use cells expressing the Gq/11-coupled receptor of interest (e.g., HEK293 cells expressing 5-HT2A).[8]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[8][10] Intracellular esterases cleave the AM group, trapping the dye inside the cells.[8]

  • Compound Addition: Add the test compound (for agonist mode) or pre-incubate with the compound before adding a known agonist like serotonin (for antagonist mode).[8]

  • Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence corresponds to an increase in intracellular Ca2+.[8][9]

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 or IC50.

Signaling Pathway Diagrams

The diverse functional effects of 5-HT receptor ligands are rooted in the distinct signaling cascades initiated by different receptor subtypes.

G ligand 5-HT or Agonist receptor 5-HT1A Receptor ligand->receptor Binds gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP atp ATP atp->camp response Inhibition of Cellular Activity camp->response Leads to

Caption: Gi/o-Coupled 5-HT1A Receptor Signaling Pathway.

G ligand 5-HT or Agonist receptor 5-HT2A Receptor ligand->receptor Binds gq Gq/11 Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3 IP3 plc->ip3 Cleaves to dag DAG plc->dag Cleaves to pip2 PIP2 er Endoplasmic Reticulum ip3->er Binds to Receptor on pkc Protein Kinase C dag->pkc Activates ca2 Ca2+ Release er->ca2 Triggers response Cellular Response ca2->response pkc->response

Caption: Gq/11-Coupled 5-HT2A Receptor Signaling Pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for the safe and compliant disposal of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is mandatory to protect researchers, the community, and the environment.

While a specific Safety Data Sheet (SDS) for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine was not located, data from structurally similar compounds—such as those containing nitro, trifluoromethylphenyl, and piperazine groups—indicate that this chemical should be treated as hazardous. For instance, related piperazine derivatives are known to be toxic, corrosive, and irritants. Therefore, 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine must be managed as hazardous waste.[1]

Immediate Safety Protocols

All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through an established Environmental Health and Safety (EHS) program.[2][3] It is imperative that this chemical waste is not disposed of in regular trash or poured down the sewer system.[2][4]

Personal Protective Equipment (PPE): When handling 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine for disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][6]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[5][6]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a risk of generating dust or aerosols, or if working outside of a chemical fume hood.[5][7]

Step-by-Step Disposal Procedure

1. Waste Collection:

  • Container: Collect waste 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine in a designated, compatible, and leak-proof container.[8] Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[2] The container must be in good condition with a secure lid.[8]

  • Compatibility: Do not mix this waste with incompatible materials. Incompatible materials for similar compounds include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

  • Contaminated Materials: Any labware, such as glassware or disposable equipment, that is contaminated with this chemical must also be treated as hazardous waste.[8] Package these items in an appropriate container and label them accordingly.[8]

2. Labeling Hazardous Waste:

  • Immediate Labeling: As soon as the first of the waste is added, affix a hazardous waste tag provided by your institution's EHS department to the container.[2][9]

  • Required Information: The label must be filled out completely and legibly, including:

    • The full, unabbreviated chemical name: "1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine".[2]

    • The words "Hazardous Waste".[2][8]

    • The quantity or concentration of the waste. For mixtures, list all components and their approximate percentages.[2]

    • The date of waste generation.[2]

    • The name and contact information of the Principal Investigator or responsible party.[2]

    • The specific location of generation (e.g., building and room number).[2]

    • Appropriate hazard pictograms.[2]

3. Storage of Waste:

  • Secure Storage: Store the labeled hazardous waste container in a designated, secure area within the laboratory, such as a satellite accumulation area.

  • Segregation: Segregate the waste container from incompatible materials.[8]

  • Closed Containers: Keep the waste container tightly closed except when adding waste.[3][8]

4. Arranging for Disposal:

  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS department to arrange for a hazardous waste pickup.[2][9]

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for waste disposal.

Quantitative Data Summary

For related compounds, the following hazard classifications provide a basis for treating 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine with caution.

CompoundHazard ClassificationReference
1-PhenylpiperazineAcute toxicity, Oral (Category 3); Acute toxicity, Dermal (Category 2); Skin corrosion (Category 1B); Serious eye damage (Category 1)
1-(4-Nitrophenyl)piperazineSkin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 2); Specific target organ toxicity - single exposure (Category 3)[1]
PiperazineFlammable solid; Causes severe skin burns and eye damage; Respiratory Sensitization; Skin Sensitization; Reproductive Toxicity[5][10]
(+/-)-2-(Trifluoromethyl)piperazineSkin Corrosion/Irritation (Category 1B); Serious Eye Damage/Eye Irritation (Category 1); Specific target organ toxicity - single exposure (Category 3)[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal A Identify Waste Chemical: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible, Leak-Proof Waste Container B->C D Collect Chemical Waste & Contaminated Materials C->D E Affix & Complete Hazardous Waste Label D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatible Chemicals F->G H Keep Container Tightly Closed G->H I Contact EHS for Waste Pickup H->I J Follow Institutional Disposal Procedures I->J

Caption: Workflow for the proper disposal of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

References

Personal protective equipment for handling 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is paramount to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Protection Type Specific Recommendations Standard
Eye/Face Protection Safety glasses with side-shieldsEN166
Skin Protection Protective gloves (Neoprene or nitrile rubber), Protective clothing, and a Lab coatEN374
Respiratory Protection Use a full-face respirator with a combination filter for organic vapor and particles (type ABEK) if ventilation is inadequate.---

Note: The specific type of glove and respirator should be chosen based on a risk assessment of the specific laboratory conditions and the duration of exposure.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble Required PPE review_sds Review Safety Data Sheet weigh Weigh Compound in Ventilated Enclosure review_sds->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate After Experiment dispose Dispose of Waste decontaminate->dispose

Figure 1. Step-by-step workflow for the safe handling of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Disposal Plan

Proper disposal of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal Procedures:

Waste Type Disposal Protocol
Unused/Expired Compound Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Contaminated Labware (glassware, etc.) Rinse with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous waste. The cleaned labware can then be washed normally.
Contaminated PPE (gloves, etc.) Dispose of as hazardous waste in a designated, sealed container.
Spills For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure proper PPE is worn during cleanup.

Experimental Protocols

While specific experimental uses of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine will vary, the following general protocol for preparing a stock solution should be followed under strict safety measures.

Protocol: Preparation of a 10 mM Stock Solution

  • Preparation: Don all required PPE as specified in the table above. Perform all operations within a certified chemical fume hood.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine into the vial.

  • Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO, DMF) to the vial to achieve a 10 mM concentration.

  • Mixing: Cap the vial securely and vortex or sonicate until the compound is completely dissolved.

  • Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a clearly labeled, sealed container.

This guide is intended to provide essential safety and handling information. Always consult the full Safety Data Sheet (SDS) and your institution's safety protocols before handling any chemical.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.